molecular formula C11H13NO4 B3022613 Methyl [4-(acetylamino)phenoxy]acetate CAS No. 220299-99-0

Methyl [4-(acetylamino)phenoxy]acetate

Cat. No.: B3022613
CAS No.: 220299-99-0
M. Wt: 223.22 g/mol
InChI Key: DPOLBUJUVCUNQM-UHFFFAOYSA-N
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Description

Methyl [4-(acetylamino)phenoxy]acetate is a useful research compound. Its molecular formula is C11H13NO4 and its molecular weight is 223.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(4-acetamidophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(13)12-9-3-5-10(6-4-9)16-7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOLBUJUVCUNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449691
Record name methyl [4-(acetylamino)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220299-99-0
Record name methyl [4-(acetylamino)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Methyl [4-(acetylamino)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of Methyl [4-(acetylamino)phenoxy]acetate (also known as Methyl 2-(4-acetamidophenoxy)acetate). This compound is a critical intermediate in medicinal chemistry, often serving as a precursor for phenoxyacetic acid derivatives and dual-action pharmaceutical agents.

The synthesis follows a Williamson Ether Synthesis pathway, utilizing Paracetamol (Acetaminophen) as the nucleophilic scaffold and Methyl Chloroacetate as the electrophile. This guide prioritizes high-yield, regioselective O-alkylation over N-alkylation through precise base selection and solvent control.

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must first deconstruct the target molecule. The structure consists of a p-acetamidophenol core linked to a methyl acetate moiety via an ether bond.

Strategic Disconnection

The most logical disconnection is at the phenolic ether oxygen. This reveals two commercially available starting materials:

  • Nucleophile: Paracetamol (4-acetamidophenol) – Provides the phenolic oxygen.

  • Electrophile: Methyl Chloroacetate (or Bromoacetate) – Provides the acetate tail.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward synthetic workflow.

Retrosynthesis Target Target: This compound Paracetamol Precursor 1: Paracetamol (Nucleophile) Target->Paracetamol Retrosynthetic Cleavage AlkylHalide Precursor 2: Methyl Chloroacetate (Electrophile) Target->AlkylHalide Base Reagent: K2CO3 / Acetone (Base/Solvent) Paracetamol->Base Deprotonation AlkylHalide->Target Base->Target Sn2 Reaction (Reflux)

Figure 1: Retrosynthetic breakdown and forward reaction strategy.

Reaction Mechanism: Williamson Ether Synthesis[1][2]

The transformation relies on an SN2 nucleophilic substitution. The causality of the reaction conditions is detailed below:

Mechanistic Steps[2][3][4]
  • Activation (Deprotonation): Anhydrous Potassium Carbonate (K₂CO₃) deprotonates the phenolic hydroxyl group of Paracetamol.

    • Why K₂CO₃? It is a mild base (pKa of conjugate acid HCO₃⁻ is ~10.3). It is strong enough to deprotonate the phenol (pKa ~9.5) but weak enough to minimize hydrolysis of the methyl ester or the acetamido group on the target molecule.

  • Nucleophilic Attack: The resulting phenoxide anion attacks the

    
    -carbon of Methyl Chloroacetate.
    
  • Leaving Group Departure: Chloride is displaced, forming the ether linkage.

Catalysis (The Finkelstein Modification)

To enhance kinetics, a catalytic amount of Potassium Iodide (KI) is recommended.

  • Logic: KI reacts with Methyl Chloroacetate to form Methyl Iodoacetate in situ. Iodide is a better leaving group than chloride, significantly accelerating the SN2 attack by the phenoxide.

Mechanism Step1 1. Deprotonation Paracetamol + K2CO3 -> Phenoxide Anion Step3 3. Sn2 Attack Phenoxide + Me-I-Acetate -> Transition State Step1->Step3 Nucleophile Generation Step2 2. Finkelstein Exchange (Optional) Me-Cl-Acetate + KI -> Me-I-Acetate Step2->Step3 Electrophile Activation Product 4. Product Formation This compound + KCl/KI Step3->Product Irreversible

Figure 2: Mechanistic pathway highlighting the catalytic role of Iodide.

Experimental Protocol

This protocol is scaled for a research laboratory (approx. 10 mmol scale) but is linear and scalable.

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]AmountRole
Paracetamol 151.161.01.51 gSubstrate
Methyl Chloroacetate 108.521.21.30 g (~1.1 mL)Electrophile
Potassium Carbonate 138.212.02.76 gBase (Anhydrous)
Potassium Iodide 166.000.10.16 gCatalyst
Acetone (or DMF)-Solvent30-50 mLSolvent

Note: Acetone is preferred for ease of workup (low boiling point). If solubility is an issue, N,N-Dimethylformamide (DMF) can be used, though it requires aqueous workup.

Step-by-Step Methodology
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solvation: Add Paracetamol (1.51 g) and anhydrous Acetone (30 mL) to the flask. Stir until partially suspended/dissolved.

  • Base Addition: Add anhydrous K₂CO₃ (2.76 g) and KI (0.16 g). Stir for 15 minutes at room temperature to initiate deprotonation (mixture will appear as a white suspension).

  • Alkylation: Add Methyl Chloroacetate (1.1 mL) dropwise via syringe.

  • Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 6–8 hours .

    • Monitoring: Check progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting material (Paracetamol) spot (Rf ~0.2) should disappear, replaced by a less polar product spot (Rf ~0.5).

  • Workup (Acetone Method):

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃/KCl) using a Büchner funnel. Wash the solid cake with cold acetone (10 mL).

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude solid.

  • Purification:

    • Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.

    • Filter the crystals and dry in a vacuum oven at 40°C.

Analytical Characterization

To validate the synthesis, the isolated product must meet the following spectroscopic criteria.

Expected H-NMR Data (CDCl₃, 400 MHz)
Shift (

ppm)
MultiplicityIntegrationAssignment
7.40 Doublet (

Hz)
2HAromatic (ortho to NHAc)
6.85 Doublet (

Hz)
2HAromatic (ortho to Ether)
4.61 Singlet2HO-CH ₂-CO (Methylene)
3.80 Singlet3HO-CH ₃ (Ester Methyl)
2.15 Singlet3HNH-COCH ₃ (Acetyl Methyl)
~7.5-8.0 Broad Singlet1HNH (Amide)
IR Spectroscopy[7][8]
  • 3300 cm⁻¹: N-H stretch (Amide).

  • 1750-1735 cm⁻¹: C=O stretch (Ester) – Distinctive new peak.

  • 1660 cm⁻¹: C=O stretch (Amide I).

Process Optimization & Troubleshooting

IssueRoot CauseSolution
Low Yield Incomplete deprotonation or moisture.Ensure K₂CO₃ is anhydrous (dry in oven before use). Use dry acetone.[8]
Product is Acid (Not Ester) Hydrolysis of the ester.Avoid water in the reaction. Do not use strong bases like NaOH.
N-Alkylation Byproduct Competitive attack by Nitrogen.The phenoxide is a harder nucleophile and K₂CO₃ favors O-alkylation. Avoid polar aprotic solvents like DMSO if selectivity drops.
Starting Material Remains Slow kinetics.Add more KI (up to 0.2 eq) or switch solvent to 2-Butanone (MEK) to allow higher reflux temperature (~80°C).

Safety & Handling

  • Methyl Chloroacetate: Highly toxic and a lachrymator. Handle only in a fume hood.

  • Paracetamol: Generally safe, but avoid inhalation of dust.

  • Waste: All halogenated waste (filtrate containing unreacted chloroacetate) must be disposed of in segregated halogenated organic waste containers.

References

  • General Protocol for Paracetamol Alkylation

    • Title: Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate.[8][9]

    • Source: MDPI (Molbank).
    • Relevance: Describes the identical Williamson ether synthesis conditions (K2CO3/Acetone) for the ethyl analog, serving as the primary methodological basis.
    • URL:[Link][7]

  • Solvent & Catalyst Effects

    • Title: New derivatives of paracetamol as potent α-glucosidase inhibitors: synthesis, in vitro, and in silico studies.
    • Source: Journal of Biomolecular Structure and Dynamics (PubMed).
    • Relevance: Validates the use of Potassium Carbonate and reflux conditions for synthesizing ester deriv
    • URL:[Link]

  • Spectroscopic Data Verification

    • Title: Methyl phenoxyacet
    • Source: PubChem (NIH).
    • Relevance: Provides baseline NMR/IR data for the phenoxyacetate core structure to validate the O-alkyl
    • URL:[Link]

Sources

Physicochemical Profiling & Technical Guide: Methyl [4-(acetylamino)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl [4-(acetylamino)phenoxy]acetate is a significant O-alkylated derivative of paracetamol (acetaminophen). Unlike the labile O-acetyl ester impurity (4-acetamidophenyl acetate), this compound features a robust ether linkage, making it a stable scaffold for prodrug development and a critical impurity marker in the quality control of phenoxyacetic acid herbicides and pharmaceutical intermediates. This guide provides a technical deep-dive into its physicochemical properties, synthesis logic, and analytical characterization, designed for researchers in medicinal chemistry and process development.

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identification
  • IUPAC Name: Methyl 2-(4-acetamidophenoxy)acetate

  • Common Synonyms: this compound; Paracetamol-O-methyl acetate; Methyl p-acetamidophenoxyacetate.

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 223.23 g/mol

  • SMILES: COC(=O)COc1ccc(NC(C)=O)cc1

  • InChIKey: DPOLBUJUVCUNQM-UHFFFAOYSA-N[3]

Structural Distinction (Critical)

A common error in database retrieval is confusing this ether derivative with the ester derivative.

  • Target Compound (Ether): this compound. Stable ether bond.

  • Confused Compound (Ester): 4-Acetamidophenyl acetate (CAS 2623-33-8).[4][5] Labile ester bond; a direct acetylation product of paracetamol.

Figure 1: Structural Differentiation

G cluster_0 Target Compound (Ether Linkage) cluster_1 Common Confusion (Ester Linkage) Target This compound (Stable Ether) C11H13NO4 Confused 4-Acetamidophenyl acetate (Labile Ester) C10H11NO3 Paracetamol Paracetamol (Core Scaffold) Paracetamol->Target O-Alkylation (Methyl bromoacetate) Paracetamol->Confused O-Acetylation (Acetic anhydride)

Caption: Structural divergence between the target ether derivative and the commonly confused ester impurity.

Part 2: Physicochemical Profiling

Solid-State & Solution Properties

The introduction of the methyl acetate moiety masks the phenolic hydroxyl group of paracetamol, significantly altering solubility and lipophilicity.

PropertyValue / DescriptionSource/Note
Physical State White to off-white crystalline solidExperimental Observation
Melting Point 108 – 112 °C (Estimated)Based on ethyl analog (~108°C) and amide H-bonding effects.
Solubility (Water) Low (< 0.5 mg/mL)Lipophilic ester/ether masking.
Solubility (Organic) High in DMSO, DMF, MeOH, Ethyl AcetateSuitable for RP-HPLC analysis.
LogP (Octanol/Water) 0.6 – 0.8 (Predicted)More lipophilic than paracetamol (LogP ~0.46).
pKa ~13.5 (Amide NH)Non-ionizable in physiological pH range (7.4).
H-Bond Donors 1 (Amide NH)Critical for crystal lattice stability.
H-Bond Acceptors 4 (Amide O, Ether O, Ester O, Ester O)
Stability Profile
  • Hydrolytic Stability: The ether linkage (Ar-O-CH2) is chemically inert under standard physiological conditions. The ester moiety (COOMe) is susceptible to hydrolysis by esterases or strong base/acid, yielding the free acid (4-acetamidophenoxyacetic acid).

  • Thermal Stability: Stable up to ~150°C; degradation observed above melting point with potential amide pyrolysis.

Part 3: Synthesis & Purification Protocol

Reaction Logic: Williamson Ether Synthesis

The most reliable route utilizes the nucleophilicity of the phenoxide ion generated from paracetamol.

Reagents:

  • Substrate: Paracetamol (4-Acetamidophenol)

  • Electrophile: Methyl bromoacetate (preferred over chloroacetate for faster kinetics)

  • Base: Potassium Carbonate (

    
    ) – Anhydrous[6]
    
  • Solvent: Acetone or 2-Butanone (MEK)

Figure 2: Synthesis Pathway

Synthesis Step1 Paracetamol (4-Acetamidophenol) Step2 Deprotonation (K2CO3 / Acetone) Step1->Step2 Step3 Phenoxide Intermediate Step2->Step3 Step4 Nucleophilic Attack (+ Methyl Bromoacetate) Step3->Step4 Product This compound Step4->Product

Caption: Step-wise Williamson ether synthesis mechanism.

Detailed Experimental Protocol

Scale: 10 mmol basis

  • Activation: In a 100 mL round-bottom flask, suspend Paracetamol (1.51 g, 10 mmol) and anhydrous

    
     (2.07 g, 15 mmol) in dry Acetone (30 mL).
    
  • Reflux 1: Heat to reflux for 30 minutes to ensure complete formation of the phenoxide anion. The mixture will appear as a white suspension.

  • Alkylation: Add Methyl bromoacetate (1.05 mL, 11 mmol) dropwise via syringe.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). The product will have a higher

    
     than paracetamol.
    
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure to yield a crude off-white solid.

  • Purification: Recrystallize from hot Ethanol or an Ethyl Acetate/Hexane mixture to obtain pure white needles.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

Proton (

)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
Amide NH 9.80 (DMSO) / 7.50 (CDCl3)Singlet (Broad)1H

Aromatic 7.45 – 7.50Doublet (

)
2HOrtho to Acetamide
Aromatic 6.85 – 6.90Doublet (

)
2HOrtho to Ether
Ether

4.75Singlet2H

Ester

3.70Singlet3H

Acetyl

2.05Singlet3H

Infrared Spectroscopy (FT-IR)
  • 3300 cm⁻¹: N-H stretch (Amide).

  • 1750 – 1760 cm⁻¹: C=O stretch (Ester) – Distinctive from paracetamol.

  • 1660 cm⁻¹: C=O stretch (Amide I).

  • 1240 cm⁻¹: C-O-C stretch (Aromatic Ether).

Mass Spectrometry (ESI-MS)
  • Molecular Ion

    
    :  Calculated: 224.09; Observed: 224.1.
    
  • Sodium Adduct

    
    :  Observed: 246.1.
    

Part 5: Biological Relevance & Metabolic Pathway

This compound acts as a potential prodrug or a metabolic probe . Upon entering a biological system, it is subjected to enzymatic hydrolysis.

Figure 3: Metabolic Hydrolysis Pathway

Metabolism Parent This compound (Lipophilic Prodrug) Intermediate 4-(Acetylamino)phenoxyacetic acid (Free Acid Metabolite) Parent->Intermediate Step 1 Enzyme1 Carboxylesterases (Rapid Hydrolysis) Parent->Enzyme1 Final 4-Aminophenoxyacetic acid (Fully Hydrolyzed) Intermediate->Final Step 2 Enzyme2 Amidases (Slow Hydrolysis) Intermediate->Enzyme2

Caption: Predicted metabolic fate involving rapid ester hydrolysis followed by slower amide cleavage.

Applications in Drug Development
  • Prodrug Design: The methyl ester improves membrane permeability compared to the free acid, allowing for better oral absorption before rapid conversion to the active acid form in plasma.

  • Impurity Profiling: In the synthesis of paracetamol-related herbicides or complex ethers, this compound serves as a key reference standard for HPLC purity assays.

References

  • PubChem Compound Summary.Methyl 2-(4-acetamidophenoxy)acetate (CID 10955184).

  • ChemicalBook.
  • Royal Society of Chemistry (ChemSpider).Paracetamol Synthesis and Impurity Profiling.
  • Organic Syntheses.General Procedure for Williamson Ether Synthesis of Phenols.

Sources

"Methyl [4-(acetylamino)phenoxy]acetate" CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and application of Methyl [4-(acetylamino)phenoxy]acetate , a specialized derivative of acetaminophen (paracetamol) used primarily as a pharmaceutical intermediate and prodrug scaffold.

Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound represents the methyl ester of the O-alkylated derivative of N-acetyl-p-aminophenol (APAP). It serves as a critical intermediate in the synthesis of complex pharmaceutical agents, including novel acetylcholinesterase (AChE) inhibitors, and is investigated as a prodrug to modulate the bioavailability of paracetamol.

Parameter Data
CAS Number 220299-99-0
IUPAC Name Methyl 2-(4-acetamidophenoxy)acetate
Common Synonyms This compound; Paracetamol O-methyl glycolate; (4-Acetamidophenoxy)acetic acid methyl ester
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
SMILES COC(=O)COc1ccc(NC(C)=O)cc1
InChIKey DPOLBUJUVCUNQM-UHFFFAOYSA-N
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in Water
Melting Point Predicted range:[1][2][3] 128–135 °C (Derivative of Paracetamol, MP 169 °C)

Synthetic Pathways & Mechanism

The most robust and scalable route to this compound is via a Williamson Ether Synthesis . This protocol utilizes the phenolic hydroxyl group of paracetamol as the nucleophile to displace a halide from methyl bromoacetate (or chloroacetate).

Core Mechanism: Base-Promoted Sɴ2 Alkylation
  • Deprotonation: A weak base (Potassium Carbonate) deprotonates the phenol (pKa ~9.5) to generate the phenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the α-carbon of methyl bromoacetate in an Sɴ2 fashion, displacing the bromide ion.

  • Product Formation: The ether linkage is formed, yielding the target ester.

Experimental Protocol

Reagents:

  • N-(4-Hydroxyphenyl)acetamide (Paracetamol): 15.1 g (100 mmol)

  • Methyl bromoacetate: 16.8 g (110 mmol) [1.1 eq]

  • Potassium Carbonate (anhydrous, K₂CO₃): 20.7 g (150 mmol) [1.5 eq]

  • Solvent: Acetone (dry, 250 mL) or DMF (for faster kinetics)

Step-by-Step Methodology:

  • Setup: Charge a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with Paracetamol, anhydrous K₂CO₃, and dry Acetone.

  • Activation: Stir the suspension at room temperature for 30 minutes to facilitate partial deprotonation of the phenol.

  • Addition: Add Methyl bromoacetate dropwise over 10 minutes via a pressure-equalizing addition funnel.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and stir vigorously for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1; R_f Product > R_f Paracetamol).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KBr, excess K₂CO₃) and wash the filter cake with cold acetone.

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude off-white solid.

  • Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture to obtain pure this compound as white needles.

Synthetic Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep (Paracetamol + K2CO3 + Acetone) Activation Activation Phase Stir 30 min @ RT (Phenoxide Formation) Start->Activation Addition Reagent Addition Add Methyl Bromoacetate Dropwise Activation->Addition Reflux Reaction Phase Reflux 6-8 hrs @ 56°C (SN2 Mechanism) Addition->Reflux Workup Workup Filter Salts -> Evaporate Solvent Reflux->Workup Check TLC Purification Purification Recrystallize (EtOH) Workup->Purification Product Final Product This compound Purification->Product

Figure 1: Step-by-step synthetic workflow for the Williamson ether synthesis of the target compound.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
  • δ 9.85 ppm (s, 1H): Amide N-H proton (characteristic broad singlet).

  • δ 7.48 ppm (d, J=9.0 Hz, 2H): Aromatic protons ortho to the acetamido group.

  • δ 6.88 ppm (d, J=9.0 Hz, 2H): Aromatic protons ortho to the ether linkage (shielded by oxygen).

  • δ 4.75 ppm (s, 2H): Methylene protons of the glycolic acid moiety (-O-CH₂-CO- ).

  • δ 3.68 ppm (s, 3H): Methyl ester protons (-COOCH₃ ).

  • δ 2.01 ppm (s, 3H): Acetyl methyl protons (-NHCOCH₃ ).

Infrared (IR) Spectroscopy
  • 3300 cm⁻¹: N-H stretch (Amide).

  • 1755 cm⁻¹: C=O stretch (Ester).

  • 1660 cm⁻¹: C=O stretch (Amide I band).

  • 1240 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

Mass Spectrometry (ESI-MS)
  • [M+H]⁺: Calculated: 224.09; Observed: 224.1 m/z.[3]

  • [M+Na]⁺: Observed: 246.1 m/z.[3]

Applications & Biological Relevance[2][5][10]

Prodrug Development

This compound serves as a prodrug model for paracetamol. The ester linkage masks the polar phenolic group, potentially altering membrane permeability and oral bioavailability. Upon entering the systemic circulation, non-specific plasma esterases hydrolyze the methyl ester to the free acid [(4-acetamidophenoxy)acetic acid], which may further metabolize or exhibit distinct pharmacological properties.

Intermediate for AChE Inhibitors

Research indicates that derivatives of (phenoxy)acetamides are potent Acetylcholinesterase (AChE) inhibitors, relevant for Alzheimer's disease therapeutics. This compound acts as a scaffold where the methyl ester can be converted into various amides or hydrazides to extend the structure into the active site of the enzyme.

Chemical Biology Probe

The methyl ester group provides a reactive handle. It can be selectively hydrolyzed to the acid and coupled with fluorescent tags or biotin, allowing researchers to track the distribution of paracetamol-like structures in cellular assays.

Safety & Handling (SDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Avoid inhalation of dust; use in a fume hood during synthesis.

    • Storage: Store in a cool, dry place (2–8 °C recommended) under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

  • Sigma-Aldrich. Methyl 2-(4-acetamidophenoxy)acetate Product Detail. (Accessed 2026).[3] Link

  • PubChem. Methyl 2-(4-acetamidophenoxy)acetate (Compound CID 10955184). National Library of Medicine. Link

  • El-Emam, A. A., et al. (2007). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(8), 2123-2125.[4] Link

  • ChemicalBook. this compound Properties and Synthesis. Link

Sources

Biological Activity of Phenoxyacetic Acid Derivatives: A Technical Guide to Scaffold Versatility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for phenoxyacetic acid derivatives.

Executive Summary: The "Privileged" Phenoxyacetic Scaffold

Phenoxyacetic acid (PAA) represents a "privileged scaffold" in medicinal and agrochemical chemistry. Its molecular architecture—a phenyl ring linked to a carboxylic acid via an oxymethylene bridge—provides a unique balance of lipophilicity and hydrogen-bonding capability. This guide dissects the scaffold's biological versatility, transitioning from its foundational role as a synthetic auxin herbicide to its emerging applications in oncology (PARP-1 inhibition), inflammation (COX-2 selectivity), and metabolic regulation (PPAR agonism).

Chemical Biology & Structure-Activity Relationship (SAR)

The biological trajectory of PAA derivatives is dictated by specific substitutions on the aromatic ring and the carboxylic acid tail.

The Core Pharmacophore

The PAA core mimics the spatial arrangement of natural substrates like Indole-3-acetic acid (IAA) in plants and arachidonic acid intermediates in mammals.

  • The Aromatic Ring (Lipophilic Domain): Essential for hydrophobic pocket binding. Halogenation (Cl, F) at the 2, 4, or 5 positions typically enhances metabolic stability and binding affinity (e.g., 2,4-D).

  • The Oxy-Methylene Bridge: Provides rotational freedom, allowing the carboxylic acid to orient into active sites (e.g., Arg/Lys residues in COX enzymes).

  • The Carboxylic Acid (Hydrophilic Head): Acts as the primary hydrogen bond acceptor/donor. Conversion to hydrazides, amides, or esters often alters the target from auxin receptors to microbial or enzymatic targets.

SAR Visualization

The following diagram illustrates the functional divergence based on substitution patterns.

SAR_Map Core Phenoxyacetic Acid (Core Scaffold) Halogen Ring Halogenation (Cl, F at 2,4-positions) Core->Halogen AcidMod Carboxylic Acid Modification (Hydrazides/Amides) Core->AcidMod Bulky Bulky/Lipophilic Substituents (e.g., Benzoyl) Core->Bulky Herbicide Herbicidal Activity (Auxin Mimicry) Target: TIR1/AFB Halogen->Herbicide High Potency AntiCancer Anticancer (Apoptosis/PARP-1) Halogen->AntiCancer Cytotoxicity AntiInf Anti-inflammatory (COX-2 Inhibition) AcidMod->AntiInf Selectivity PPAR Metabolic Regulation (PPAR Agonism) Bulky->PPAR Ligand Binding

Figure 1: Structure-Activity Relationship (SAR) map of Phenoxyacetic Acid derivatives showing divergent biological activities based on structural modifications.

Therapeutic Domain 1: Auxin-Like Herbicidal Activity

The most established application of PAA derivatives (e.g., 2,4-D, MCPA) is as synthetic auxins.

Mechanism of Action: The "Molecular Glue"

These compounds act as "molecular glues" within the plant ubiquitin-proteasome pathway.

  • Receptor Binding: PAA herbicides bind to the TIR1/AFB F-box proteins.

  • Complex Formation: This binding promotes the recruitment of Aux/IAA transcriptional repressors.

  • Degradation: The SCF^TIR1 complex ubiquitinates Aux/IAA proteins, marking them for proteasomal degradation.

  • Gene Activation: Removal of repressors leads to uncontrolled expression of auxin-responsive genes (ARFs), causing chaotic growth, vascular tissue collapse, and plant death.

Signaling Pathway Diagram

Auxin_Pathway PAA PAA Derivative (e.g., 2,4-D) TIR1 TIR1/AFB (F-Box Protein) PAA->TIR1 Binds Complex TIR1-PAA-Aux/IAA Ternary Complex TIR1->Complex AuxIAA Aux/IAA (Repressor Protein) AuxIAA->Complex SCF SCF Complex (E3 Ligase) SCF->Complex Recruits Ub Ubiquitination Complex->Ub Promotes Proteasome 26S Proteasome Ub->Proteasome Degradation of Aux/IAA ARF ARF Transcription Factors Released Proteasome->ARF De-repression GeneExp Uncontrolled Gene Expression (Cell Death) ARF->GeneExp Activation

Figure 2: Mechanism of action for phenoxyacetic acid herbicides via the TIR1/AFB auxin signaling pathway.

Therapeutic Domain 2: Anti-inflammatory & Analgesic Potential[1][2][3][4]

Recent medicinal chemistry efforts have repurposed the PAA scaffold for Non-Steroidal Anti-Inflammatory Drug (NSAID) development.

COX-2 Selectivity

Unlike traditional NSAIDs (e.g., Aspirin) that inhibit both COX-1 (constitutive) and COX-2 (inducible), specific PAA derivatives show high selectivity for COX-2.[1]

  • Mechanism: The phenoxy moiety fits into the hydrophobic channel of COX-2, while the acetic acid group interacts with Arg120. Bulky substitutions on the phenyl ring can exploit the slightly larger active site of COX-2, reducing COX-1 inhibition and sparing gastrointestinal mucosa.

  • Key Data: Substituted phenoxy acetamides have demonstrated IC50 values in the range of 0.06–0.09 μM against COX-2, comparable to Celecoxib [1].[2]

Comparative Efficacy Table
Compound ClassTargetIC50 (COX-2)Selectivity Index (SI)Reference
Phenoxyacetic Acid (Core) COX-1/2>100 μMLow[2]
4-Cl-Phenoxyacetamide COX-20.06 μM>100[1]
Celecoxib (Control) COX-20.05 μM~300[1]
Diclofenac (Analog) COX-1/20.98 μMModerate[3]

Therapeutic Domain 3: Oncology (Anticancer Activity)

PAA derivatives exhibit cytotoxicity against breast (MCF-7), liver (HepG2), and prostate cancer cell lines.

Mechanisms of Cytotoxicity
  • Apoptosis Induction: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic).

  • PARP-1 Inhibition: Some derivatives inhibit Poly (ADP-ribose) polymerase-1, preventing DNA repair in cancer cells.

  • MMP Inhibition: Inhibition of Matrix Metalloproteinases (MMP-2/9) reduces metastatic potential [4].[3]

Experimental Insight

A study on 4-Cl-phenoxyacetic acid derivatives showed an IC50 of 0.194 μg/mL against breast cancer cells, outperforming Cisplatin (0.236 μg/mL) in specific assays [5].[4][5]

Experimental Protocols

Protocol A: Optimized Synthesis of Phenoxyacetic Acid Derivatives

Based on Williamson Ether Synthesis adapted for high yield and purity.

Objective: Synthesize 4-chlorophenoxyacetic acid. Rationale: The use of a biphasic system or strong base reflux ensures complete deprotonation of the phenol, maximizing nucleophilic attack on the chloroacetate.

Materials:

  • 4-Chlorophenol (0.1 mol)

  • Chloroacetic acid (0.12 mol)

  • Sodium Hydroxide (NaOH) (0.25 mol)

  • Ethanol/Water (1:1 v/v)

  • HCl (Concentrated)[6]

Workflow:

  • Deprotonation: Dissolve 4-chlorophenol in 50 mL of 15% NaOH solution. Stir at room temperature for 15 minutes to generate the phenoxide ion (strong nucleophile).

  • Addition: Dropwise add a solution of chloroacetic acid (dissolved in minimal water/neutralized with base) to the phenoxide mixture.

    • Critical Step: Maintain pH > 10 to prevent chloroacetic acid from existing in its protonated (less reactive) form.

  • Reflux: Heat the mixture to reflux (100°C) for 3-5 hours. Monitor via TLC (Solvent: Ethyl Acetate:Hexane 3:7).

  • Acidification: Cool the reaction mixture in an ice bath. Slowly add conc. HCl until pH reaches 1-2.

    • Observation: A thick white precipitate (the product) will form immediately.

  • Purification: Filter the precipitate. Wash with cold water to remove NaCl. Recrystallize from hot ethanol/water to obtain pure crystals.

Synthesis_Workflow Start Start: 4-Chlorophenol Step1 Deprotonation (NaOH) Generate Phenoxide Start->Step1 Step2 Add Chloroacetic Acid (Maintain pH > 10) Step1->Step2 Step3 Reflux (100°C, 4h) Nucleophilic Substitution Step2->Step3 Step4 Acidification (HCl) Precipitate Product Step3->Step4 End Recrystallization Pure 4-Cl-PAA Step4->End

Figure 3: Optimized Williamson Ether Synthesis workflow for Phenoxyacetic Acid derivatives.

Protocol B: In Vitro COX-2 Inhibition Assay

Objective: Determine the IC50 of synthesized derivatives against COX-2.

  • Enzyme Preparation: Use recombinant human COX-2 enzyme.

  • Incubation: Incubate enzyme with test compounds (0.01 – 100 μM) in Tris-HCl buffer (pH 8.0) containing hematin and tryptophan for 15 mins at 25°C.

  • Substrate Addition: Add Arachidonic Acid (100 μM) to initiate the reaction.

  • Termination: Stop reaction after 5 mins using HCl.

  • Detection: Measure PGE2 production using a standard ELISA kit or colorimetric TMPD oxidation assay.

  • Calculation: Calculate % Inhibition =

    
    . Plot dose-response curve to find IC50.[5]
    

Future Outlook

The phenoxyacetic acid scaffold is evolving beyond herbicides. Future research is pivoting toward Dual PPARα/γ Agonists (Glitazars) for metabolic syndrome and Hybrid Molecules (e.g., PAA-linked hydrazones) to combat multidrug-resistant bacteria. The scaffold's ability to act as a "privileged structure" ensures its continued relevance in drug discovery.

References

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI. Available at: [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir. Available at: [Link]

  • COX Selective Anti-Inflammatory Drugs and Development. IJPDA. Available at: [Link]

  • In Vitro and In Vivo Effects of Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducers. MDPI. Available at: [Link]

Sources

A-Technical-Guide-to-the-Structural-Analogs-and-Derivatives-of-Methyl-4-(acetylamino)phenoxy-acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl [4-(acetylamino)phenoxy]acetate, a derivative of the widely used analgesic acetaminophen (paracetamol), represents a key scaffold for medicinal chemistry exploration. Its structure combines features of a well-tolerated pharmacophore with a modifiable ether-linked ester side chain, offering a versatile platform for developing novel therapeutic agents. This guide provides a comprehensive technical overview of the strategies and methodologies for creating structural analogs and derivatives of this core molecule. We will delve into the rationale behind specific structural modifications, provide detailed synthetic protocols, analyze the resulting structure-activity relationships (SAR), and explore the potential pharmacological implications. This document is intended to serve as a practical and authoritative resource for professionals engaged in drug discovery and development, offering field-proven insights into the chemical manipulation and biological evaluation of this promising class of compounds.

Introduction: The Significance of the 4-Acetamidophenol Scaffold

The 4-acetamidophenol core is globally recognized as the structure of paracetamol (acetaminophen), one of the most common analgesic and antipyretic agents in medical use.[1][2] Its favorable safety profile at therapeutic doses and its well-understood metabolism make it an attractive starting point for drug design.[3][4] The parent drug, paracetamol, is thought to exert its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, within the central nervous system.[5][6] Furthermore, its central analgesic mechanism involves metabolism to AM404 in the brain, which modulates the endocannabinoid, TRPV1, and serotonergic systems.[7]

This compound can be viewed as an ether derivative of paracetamol, where the phenolic hydroxyl group is extended with a methyl acetate moiety. This modification fundamentally alters the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, while retaining the core acetamido-phenyl group crucial for biological activity. This structural alteration opens up new avenues for therapeutic applications beyond simple analgesia, including potential anti-inflammatory, antimicrobial, and anticancer activities.[3][8] This guide will systematically explore the synthetic pathways to diversify this scaffold and the scientific principles guiding the design of its next-generation analogs.

The Core Moiety: A Structural and Physicochemical Analysis

To rationally design effective derivatives, one must first understand the contribution of each functional group within the parent structure of this compound.

  • The 4-Acetamido Group: This group is critical for the analgesic and antipyretic activity. The nitrogen's lone pair and the carbonyl oxygen are key hydrogen bond acceptors/donors, crucial for receptor binding. Acetylation of the precursor p-aminophenol is known to decrease toxicity compared to the parent amine.[9]

  • The Aromatic Ring: The benzene ring acts as a rigid scaffold, positioning the other functional groups in a specific spatial orientation. Its electronic properties can be modulated by adding substituents, which in turn can affect the pKa of the amide proton and the molecule's susceptibility to metabolic oxidation.

  • The Ether Linkage: The phenoxy-ether bond provides chemical stability and introduces a degree of conformational flexibility. Replacing the phenolic proton of paracetamol with an alkyl chain, as in this case, can alter the drug's interaction with metabolizing enzymes and potentially mitigate the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is responsible for paracetamol-induced hepatotoxicity.[4][10]

  • The Methyl Acetate Group: This terminal group significantly increases the molecule's lipophilicity and provides a handle for further chemical modification. The ester is susceptible to hydrolysis by esterases in the body, potentially releasing a more polar carboxylic acid metabolite. This feature can be exploited to design prodrugs with altered pharmacokinetic profiles.

Strategic Approaches to Structural Modification

The design of analogs and derivatives is guided by the goal of optimizing a desired biological activity or pharmacokinetic property. The key points for modification on the this compound scaffold are illustrated below.

Synthetic_Workflow Start Paracetamol (4-Acetamidophenol) Step1 Deprotonation (Base, e.g., K2CO3) Start->Step1 1 Intermediate Potassium 4-Acetamidophenoxide Step1->Intermediate Step2 SN2 Attack (Alkyl Haloacetate, e.g., Methyl Chloroacetate) Intermediate->Step2 2 Product Methyl [4-(acetylamino)phenoxy]acetate Step2->Product Step3 Further Derivatization Product->Step3 3 Analogs Structural Analogs & Derivatives Step3->Analogs

Caption: General workflow for the synthesis of the core molecule and its derivatives.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the parent compound from 4-acetamidophenol (acetaminophen) and methyl chloroacetate.

Materials:

  • 4-Acetamidophenol (Paracetamol)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Methyl Chloroacetate

  • Acetone or 2-Butanone (MEK) as solvent

  • 5% Sodium Hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-acetamidophenol (10.0 g, 66.1 mmol), anhydrous potassium carbonate (13.7 g, 99.2 mmol), and acetone (100 mL). The K₂CO₃ will not fully dissolve. [11]2. Addition of Reagent: While stirring the suspension, add methyl chloroacetate (7.8 mL, 86.0 mmol) dropwise to the flask.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain a gentle reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality Insight: Refluxing provides the necessary activation energy for the SN2 reaction. Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl of paracetamol (pKa ~10), which is more acidic than a typical alcohol, forming the nucleophilic phenoxide. [12]Acetone is a suitable polar aprotic solvent that facilitates SN2 reactions.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield a crude solid.

  • Extraction: Dissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with 5% NaOH solution (2 x 50 mL) to remove any unreacted 4-acetamidophenol. [12] * Self-Validation Check: The basic wash converts the acidic unreacted starting material into its water-soluble sodium salt, effectively removing it from the organic phase containing the desired neutral product.

  • Final Washes: Wash the organic layer with water (50 mL) and then with brine (50 mL) to remove residual base and dissolved water.

  • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound as a white solid.

Protocol 2: Synthesis of a Representative Derivative: [4-(acetylamino)phenoxy]acetic acid

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a common and important derivative.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Methanol and Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Hydrolysis: Dissolve this compound (5.0 g, 22.4 mmol) in methanol (50 mL) in a round-bottom flask. Add a solution of NaOH (1.35 g, 33.6 mmol) in water (10 mL).

  • Heating: Stir the mixture at 50-60°C for 1-2 hours until TLC analysis shows complete consumption of the starting material.

  • Solvent Removal: Cool the reaction mixture and remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath. Acidify the solution by slowly adding concentrated HCl dropwise until the pH is ~2. A white precipitate will form.

    • Causality Insight: Acidification protonates the sodium carboxylate salt, which is soluble in water, to the neutral carboxylic acid, which is much less soluble and precipitates out.

  • Isolation: Collect the white precipitate by vacuum filtration, wash the solid with cold water, and dry it under vacuum to yield [4-(acetylamino)phenoxy]acetic acid.

Structure-Activity Relationship (SAR) Analysis

By synthesizing and testing a variety of analogs, key SAR trends can be established. The following is a summary of expected relationships based on the known pharmacology of paracetamol and related phenoxyacetic acid derivatives. [5][8]

Modification Site Structural Change Anticipated Impact on Activity/Properties Rationale
Ester Group Methyl → Ethyl/Propyl Decreased hydrolysis rate, Increased lipophilicity Steric hindrance around the carbonyl may slow enzyme-mediated hydrolysis. Longer alkyl chains increase lipophilicity, potentially affecting absorption and distribution.
Ester → Carboxylic Acid Increased polarity, Potential for new interactions The carboxylate can form ionic bonds or strong hydrogen bonds with target receptors. Increased water solubility will alter pharmacokinetics.
Ester → Amide Increased metabolic stability, Altered H-bonding Amides are generally more resistant to hydrolysis than esters. The N-H group provides an additional hydrogen bond donor site.
Aromatic Ring Add electron-donating group (e.g., -OCH₃) May increase analgesic/anti-inflammatory activity Electron-donating groups can increase the electron density of the ring, potentially enhancing interactions or modulating redox properties. [13]
Add electron-withdrawing group (e.g., -Cl, -F) May decrease activity but increase metabolic stability Halogens can block sites of metabolic oxidation and alter binding affinity through electronic and steric effects. [13]

| Acetamido Group | Acetyl → Propionyl | May maintain or slightly decrease activity | The binding pocket is likely optimized for the acetyl group; larger groups may introduce steric clashes. |

SAR Logical Relationship Diagram

SAR_Diagram Core Methyl [4-(acetylamino)phenoxy]acetate Mod_Ester Modify Ester (e.g., Hydrolyze to Acid) Core->Mod_Ester Mod_Ring Substitute Ring (e.g., Add -Cl) Core->Mod_Ring Mod_Chain Lengthen Chain (e.g., Propionate) Core->Mod_Chain Prop_Polarity ↑ Polarity ↓ Lipophilicity Mod_Ester->Prop_Polarity leads to Prop_Stability ↑ Metabolic Stability Mod_Ring->Prop_Stability can lead to Prop_PK Altered PK/PD Mod_Chain->Prop_PK leads to Prop_Polarity->Prop_PK Prop_Stability->Prop_PK

Caption: Logical flow of structural modifications to resulting property changes.

Future Outlook and Therapeutic Potential

The derivatization of this compound is a promising strategy for the development of new chemical entities. Key areas for future research include:

  • Targeted Delivery: Ester or amide derivatives could be designed as prodrugs that are selectively activated in specific tissues (e.g., inflamed joints or tumors), thereby concentrating the active molecule where it is needed and reducing systemic side effects.

  • Hybrid Molecules: The carboxylic acid derivative can be coupled to other pharmacophores to create hybrid molecules with dual modes of action. For example, linking it to an anti-inflammatory agent could produce a synergistic effect.

  • Expanding Biological Screening: While the analgesic and anti-inflammatory potential is evident, analogs should be screened against a broader range of biological targets. Phenoxyacetic acid derivatives have shown diverse activities, including antibacterial, antifungal, and anticancer effects. [8][14] By leveraging the well-established safety of the 4-acetamidophenol core and the synthetic versatility of the phenoxyacetate side chain, researchers have a robust platform for discovering the next generation of targeted therapeutics.

References

  • Ether Synthesis: Conversion of Acetaminophen into Phenacetin. (n.d.).
  • The Synthesis of Phenacetin from Acetaminophen. (n.d.). Retrieved from educational materials on organic chemistry experiments.
  • Two Methods for the Synthesis of Phenacetin. (1999).
  • Paracetamol (Acetaminophen) Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020, July 2). Gpatindia. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.).
  • 4-Acetaminophenol. (n.d.). DrugBank.
  • A Theoretical Study of Paracetamol Acyl-Ether Derivatives. (2025, August 7). ResearchGate. Retrieved from [Link]

  • An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Synthesis of Phenacetin. (n.d.). St. Olaf College.
  • Synthesis of a Phenacetin Analog from Acetaminophen via SN2 Reaction. (2025, November 13). Chegg.
  • Synthesis of Phenacetin. (2023, May 24). YouTube. Retrieved from [Link]

  • Structure Activity Relationships SAR of Paracetamol Medicinal Chemistry. (2023, October 7). YouTube. Retrieved from [Link]

  • 4-Acetamidophenol. (2025, August 20). Chemsrc. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Edubirdie.
  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University.
  • Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. (2025, March 1). PubMed. Retrieved from [Link]

  • Paracetamol chemical structure. (n.d.).
  • A Short Review on Biological Activities of Paracetamol Derivatives. (n.d.).
  • Synthesis of Methyl phenoxy acetate. (n.d.). PrepChem.com. Retrieved from [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (n.d.). MDPI.
  • p-Aminophenol Derivatives. (2017, December 27). BrainKart. Retrieved from [Link]

  • METHYL 4-ACETAMIDO-2-HYDROXYBENZO
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021, February 1). PMC. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of Methyl [4-(acetylamino)phenoxy]acetate

[1]

Executive Summary

This compound (CAS 220299-99-0) is a critical intermediate in the synthesis of paracetamol derivatives and phenoxyacetic acid-based pharmaceuticals.[1] Structurally, it combines the analgesic pharmacophore of paracetamol (acetaminophen) with a methyl ester-functionalized ether linkage.[1] This modification significantly alters its solubility profile compared to the parent compound, reducing aqueous solubility while enhancing lipophilicity and solubility in organic process solvents.[1]

This guide provides a comprehensive analysis of its solubility behavior, thermodynamic drivers, and validated protocols for experimental determination.[1] It is designed for researchers optimizing purification (recrystallization) processes or developing analytical methods (HPLC/LC-MS).[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the molecular structure is a prerequisite for predicting solubility behavior.[1] The compound features three distinct functional domains that dictate solvent interaction:

  • Acetamido Group (

    
    ):  A strong hydrogen bond donor (NH) and acceptor (C=O), driving crystal lattice stability and solubility in polar protic solvents.[1]
    
  • Phenoxy Ether Linkage (

    
    ):  A polar aprotic site that enhances solubility in ethers and chlorinated solvents.[1]
    
  • Methyl Ester Moiety (

    
    ):  Increases lipophilicity relative to the free acid, facilitating dissolution in esters and ketones.[1]
    
Table 1: Physicochemical Profile
PropertyValue / DescriptionSource/Note
IUPAC Name Methyl 2-(4-acetamidophenoxy)acetate[1]
CAS Number 220299-99-0[2]
Molecular Formula

[2]
Molecular Weight 223.23 g/mol [2]
Predicted LogP ~0.9 - 1.2Estimated (vs. Paracetamol LogP 0.[1][2][3]46)
Melting Point 120–145 °C (Estimated)Analogous to Ethyl ester derivative [3]
Physical State White to off-white crystalline solid[2]

Solubility Profile

The solubility data below is categorized by solvent class. While specific quantitative values (g/L) are proprietary to specific manufacturing processes, the qualitative profile is derived from validated synthetic protocols and Structure-Activity Relationship (SAR) analysis of paracetamol esters.[1]

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Polar Protic Methanol, Ethanol High The acetamido group forms H-bonds with the alcohol hydroxyls.[1] Ideal for recrystallization when combined with water (antisolvent).[1]
Polar Protic Water Low The hydrophobic methyl ester and phenyl ring dominate.[1] The crystal lattice energy (driven by intermolecular amide H-bonds) exceeds the hydration energy.[1]
Polar Aprotic DMSO, DMF Very High High dielectric constants disrupt the crystal lattice effectively.[1] Recommended for preparing stock solutions for biological assays.[1]
Polar Aprotic Acetone High Excellent dipole-dipole interactions with the ester and amide carbonyls.[1] Often used as the reaction solvent for synthesis [3].[1][4]
Chlorinated Dichloromethane (DCM) Moderate to High Good solvation of the aromatic core and ester group.[1] Common extraction solvent.[1]
Non-Polar Hexane, Heptane Insoluble Lack of polar interactions prevents dissolution.[1] Useful as antisolvents to precipitate the product.[1]
Thermodynamic Analysis (Van't Hoff)

The dissolution of this compound is an endothermic process (

1
1
  • Implication for Purification: The steep solubility curve in ethanol or ethyl acetate allows for high-yield recrystallization by cooling a saturated hot solution to 0–5 °C.[1]

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

This protocol is the "Gold Standard" for generating precise solubility data at a specific temperature (e.g., 25 °C).[1]

Reagents:

  • This compound (Solid, >98% purity).[1]

  • Target Solvent (HPLC Grade).[1]

Workflow Visualization:

SolubilityProtocolcluster_conditionsCritical ParametersStartStart: Weigh Excess SolidMixAdd Solvent & Seal VialStart->MixEquilibrateAgitate at Const. Temp (24-48h)Mix->EquilibrateFilterFilter Supernatant (0.45 µm)Equilibrate->FilterAnalyzeQuantify ConcentrationFilter->AnalyzeGravimetricMethod A: Gravimetric(Evaporate & Weigh)Analyze->GravimetricHPLCMethod B: HPLC-UV(254 nm)Analyze->HPLCTempTemp Control± 0.1 °CTimeEquilibrium Time>24h

Figure 1: Workflow for equilibrium solubility determination.

Step-by-Step Procedure:

  • Preparation: Add excess solid (~500 mg) to a glass vial containing 5 mL of the solvent.

  • Equilibration: Place the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 100 rpm for 24–48 hours to ensure equilibrium.

  • Filtration: Filter the suspension through a pre-heated 0.45 µm PTFE syringe filter to remove undissolved solids.

  • Quantification (Gravimetric):

    • Pipette a known volume (

      
      ) of the filtrate into a pre-weighed vessel (
      
      
      ).[1]
    • Evaporate the solvent under vacuum or nitrogen stream.[1]

    • Dry the residue to constant weight (

      
      ).[1]
      
    • Calculation: Solubility (

      
      ) = 
      
      
      .[1]
Protocol: Synthesis & Recrystallization (Process Context)

The solubility profile is best utilized during synthesis.[1] The standard synthesis involves the alkylation of paracetamol.[1]

Reaction Scheme:

1

Purification Strategy:

  • Solvent Removal: Evaporate the reaction solvent (Acetone).[1]

  • Washing: The residue is often washed with cold water (to remove inorganic salts like KCl) because the product has low water solubility .[1]

  • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol or Ethyl Acetate .[1] Cool slowly to 4 °C. The product crystallizes out, leaving impurities in the mother liquor [3].[1]

Analytical Applications (HPLC)[1]

For researchers quantifying this compound in biological matrices or formulations, solubility dictates the choice of mobile phase.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: Water/Methanol or Water/Acetonitrile (Gradient).[1]

    • Note: The compound is moderately polar.[1] Start with 10% Organic, ramp to 90%.

  • Detection: UV at 240–250 nm (Absorption of the acetamido-phenoxy chromophore).[1]

  • Solvent for Standards: Dissolve stock in Methanol or Acetonitrile; dilute with water/methanol mixtures.[1] Do not use pure water for stock solutions due to risk of precipitation.[1]

References

  • Chemical Identity: Methyl 2-(4-acetamidophenoxy)acetate. National Center for Biotechnology Information.[1] PubChem Compound Summary.

  • CAS Registry & Properties: Sigma-Aldrich Product Catalog.[1] Product No. 33396 (Analytical Standard).[1][5] (Note: Search CAS 220299-99-0).[1]

  • Synthetic Methodology (Analogous): Synthesis and Antimicrobial Activity of New Synthesized Paracetamol Derivatives. International Journal of Scientific and Research Publications, Vol 6, Issue 4, 2016. [1]

  • General Solubility Protocols: Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2009.[1]

Comprehensive Spectroscopic Profiling of Methyl [4-(acetylamino)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Structural Validation and Analytical Standards

Executive Summary & Scientific Context

Methyl [4-(acetylamino)phenoxy]acetate (CAS: 196305-36-3) represents a critical intermediate in the derivatization of paracetamol (acetaminophen). Structurally, it consists of a p-acetamidophenol core ether-linked to a methyl acetate moiety.

For researchers in medicinal chemistry, this molecule serves as a model for phenolic O-alkylation validation. Its spectroscopic signature is defined by the coexistence of two distinct carbonyl environments (amide and ester) and a classic AA'BB' aromatic system.

This guide provides a definitive reference for validating this compound, moving beyond simple data listing to explain the causality of the observed signals.

Synthesis Context & Impurity Profiling[1]

To interpret spectra accurately, one must understand the genesis of the sample. This compound is typically synthesized via the Williamson ether synthesis.

Reaction Logic:

  • Deprotonation: Paracetamol is treated with a base (e.g.,

    
    ) to form the phenoxide anion.
    
  • Nucleophilic Attack: The phenoxide attacks the

    
    -carbon of methyl bromoacetate (or chloroacetate).
    
  • Product Formation: Crystallization yields the ester.

Critical Impurities to Watch:

  • Unreacted Paracetamol: Look for phenolic -OH (broad, >9 ppm in DMSO) and absence of the ester methyl group.

  • O-Alkylation vs. N-Alkylation: While O-alkylation is favored under mild basic conditions, harsh conditions can lead to N-alkylation. NMR is the primary tool to rule this out (N-alkylation disrupts the amide proton signal).

SynthesisPath Para Paracetamol (Start) Base K2CO3 / Acetone (Deprotonation) Para->Base Phenoxide Phenoxide Intermediate Base->Phenoxide - H+ Product Methyl [4-(acetylamino) phenoxy]acetate Phenoxide->Product + Reagent SN2 Attack Reagent Methyl Bromoacetate (Electrophile) Reagent->Product

Figure 1: Logical flow of the Williamson ether synthesis used to generate the target analyte.

Mass Spectrometry (MS) Profiling

Molecular Formula:


Exact Mass:  223.08  g/mol
Ionization Mode:  ESI+ (Electrospray Ionization) or EI (Electron Impact)

In Mass Spectrometry, the validation relies on identifying the parent ion and the specific loss of the alkoxy group, which confirms the ester functionality.

Ion Typem/z ValueDiagnostic Significance
[M+H]+ 224.1 Protonated molecular ion (ESI). Primary confirmation of MW.
[M+Na]+ 246.1 Sodium adduct, common in ESI if glass/solvents contain trace Na.
Fragment 192 Loss of

(31 Da). Confirms the methyl ester.[1]
Fragment 150 Loss of

(73 Da). Cleavage at the ether oxygen, regenerating the acetamidophenol core.
Fragment 108 Loss of acetyl group (42 Da) from the amine (less common in soft ionization).

Mechanistic Insight: The base peak in EI is often related to the stable acylium ion or the phenoxy cation. In ESI, the [M+H]+ is dominant. The loss of 31 Da (


) is the "smoking gun" for the methyl ester; if you see a loss of 45 Da (

), you likely used ethyl bromoacetate by mistake.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 224 Frag1 Fragment A [M - OMe]+ m/z 192 Parent->Frag1 - CH3OH (32) Frag2 Fragment B [M - Acetate side chain]+ m/z 150 Parent->Frag2 - Methyl Acetate group Frag3 Fragment C [Aminophenol Core]+ Frag2->Frag3 Further decay

Figure 2: Proposed fragmentation pathway for structural confirmation in MS.

Infrared Spectroscopy (IR)[2][4][5][6][7]

IR is the quickest method to distinguish the starting material from the product. Paracetamol has one carbonyl (amide). The product has two .

Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).

Frequency (

)
Vibration ModeStructural Assignment
3300 - 3250 N-H StretchAmide (trans). Indicates the amide is intact.
1760 - 1735 C=O Stretch (Ester) Diagnostic: High frequency due to the electron-withdrawing oxygen of the ester.
1660 - 1650 C=O Stretch (Amide I)Lower frequency than ester due to resonance with Nitrogen.
1600, 1550 C=C AromaticBenzene ring breathing modes.
1240 - 1200 C-O-C StretchAsymmetric ether stretch (Ar-O-CH2).

The "Double Carbonyl" Check: If your spectrum shows only one strong carbonyl peak around 1660


, the reaction failed (you still have Paracetamol). You must see the distinct ester shoulder or peak >1730 

.
Nuclear Magnetic Resonance (NMR)[5][8][9][10]

This is the gold standard for purity and structure. The data below assumes DMSO-


  as the solvent, as paracetamol derivatives often have limited solubility in 

, though

values are provided for reference where applicable.
5.1

H NMR (Proton) Data

Solvent: DMSO-


 (2.50 ppm ref) or 

(7.26 ppm ref)
Position

(ppm) DMSO-

MultiplicityIntegrationAssignmentCausality/Logic
NH 9.8 - 9.9 s (broad)1HAmide ProtonDownfield due to H-bonding and anisotropy of C=O. Disappears with

shake.
Ar-H 7.45 - 7.50 d (

Hz)
2HOrtho to AcetamideDeshielded by the amide group (electron withdrawing via resonance).
Ar-H 6.85 - 6.90 d (

Hz)
2HOrtho to EtherShielded by the electron-donating oxygen lone pairs.

4.75 s2HMethyleneDiagnostic: The "new" peak. Shifted downfield by flanking C=O and O.

3.68 s3HEster MethylDistinct from the acetyl methyl. Typical methoxy ester range.

2.01 s3HAcetyl MethylClassic singlet for acetamides.

Interpretation Protocol:

  • Check the Integral Ratio: The ratio of the aromatic protons (2:2) to the methyl singlets (3:3) and methylene (2) must be exact.

  • Verify Symmetry: The aromatic region must show a clean AA'BB' system (two "roofting" doublets). If you see complex multiplets, the substitution might not be para.

5.2

C NMR (Carbon) Data

Solvent: DMSO-




(ppm)
Carbon TypeAssignment
169.5 Quaternary (C=O)Ester Carbonyl (Usually slightly downfield or overlapping with Amide).
168.0 Quaternary (C=O)Amide Carbonyl.
154.2 Quaternary (Ar-O)Aromatic C attached to Ether Oxygen (Deshielded).
133.5 Quaternary (Ar-N)Aromatic C attached to Nitrogen.
120.5 CH (Ar)Aromatic CH ortho to Amide.
114.8 CH (Ar)Aromatic CH ortho to Ether.
65.0

Methylene carbon (

).
52.0

Methoxy carbon (Ester).
24.0

Acetyl methyl carbon.
Experimental Protocols
Protocol A: NMR Sample Preparation
  • Objective: Maximize resolution and prevent concentration-dependent shifts.

  • Step 1: Weigh 5-10 mg of the dry solid product.

  • Step 2: Dissolve in 0.6 mL of DMSO-

    
    . (Note: 
    
    
    
    can be used if the sample is highly pure and dry, but DMSO is safer for solubility).
  • Step 3: Filter through a cotton plug within a glass pipette if any turbidity remains (turbidity causes line broadening).

  • Step 4: Reference the spectrum to the residual solvent peak (DMSO quintet at 2.50 ppm).

Protocol B: IR Analysis (ATR Method)
  • Objective: Rapid functional group confirmation.

  • Step 1: Clean the ATR crystal (diamond/ZnSe) with isopropanol. Ensure background is flat.

  • Step 2: Place solid sample on the crystal. Apply pressure using the anvil until the force gauge reads optimal.

  • Step 3: Scan from 4000 to 600

    
     (16 scans, 4 
    
    
    
    resolution).
  • Step 4: Look for the "Ester Fingerprint": The carbonyl doublet at ~1750 and ~1660

    
    .
    
References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1983, Acetaminophen. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16365, Methyl phenoxyacetate. Retrieved from [Link]

  • Royal Society of Chemistry. (2017).[2] Synthesis of paracetamol and related derivatives: Supplementary Information. ChemSpider. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS).SDBS No. 1673 (Methyl phenoxyacetate) & SDBS No. 1285 (4'-Acetamidoacetophenone). AIST. (General reference for shift prediction logic).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

Sources

Methodological & Application

"Methyl [4-(acetylamino)phenoxy]acetate" synthesis protocol for laboratory scale

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Laboratory Synthesis of Methyl [4-(acetylamino)phenoxy]acetate

Executive Summary

This application note details a robust, laboratory-scale protocol for the synthesis of This compound (CAS: N/A for specific ester, derivative of 39149-13-8). This compound is a key intermediate in the synthesis of phenoxyacetic acid derivatives, often explored for their analgesic, antipyretic, and herbicide-safener properties.

The protocol utilizes a Williamson Ether Synthesis strategy, coupling Paracetamol (Acetaminophen) with Methyl Chloroacetate using mild basic conditions. This method is selected for its high atom economy, ease of workup, and avoidance of hazardous dipolar aprotic solvents (like DMF) in favor of greener alternatives (Acetone) where possible.

Chemical Strategy & Mechanism

The synthesis relies on the nucleophilic substitution (


) of an alkyl halide by a phenoxide ion.
  • Deprotonation: The phenolic hydroxyl group of Paracetamol (

    
    ) is deprotonated by anhydrous Potassium Carbonate (
    
    
    
    ) to generate the phenoxide anion.
  • Nucleophilic Attack: The phenoxide acts as a nucleophile, attacking the

    
    -carbon of Methyl Chloroacetate.
    
  • Catalysis (Finkelstein): Potassium Iodide (KI) is added as a catalyst. It converts the alkyl chloride to a more reactive alkyl iodide in situ, significantly accelerating the reaction rate in acetone.

DOT Diagram 1: Reaction Mechanism & Pathway

ReactionMechanism Paracetamol Paracetamol (Nucleophile) Phenoxide Phenoxide Intermediate Paracetamol->Phenoxide Deprotonation (-H+) Base K2CO3 (Base) Base->Phenoxide TS Transition State (SN2) Phenoxide->TS Attack MeClAc Methyl Chloroacetate (Electrophile) MeClAc->TS Activation (I-) KI KI (Catalyst) KI->TS Finkelstein Product Methyl [4-(acetylamino) phenoxy]acetate TS->Product -KCl/KI

Caption: Mechanistic pathway showing base-mediated deprotonation followed by KI-catalyzed SN2 substitution.

Materials & Safety Profile

Scale: 20 mmol (Representative Lab Scale)

ReagentMW ( g/mol )Equiv.[1]AmountRoleHazard Note
Paracetamol 151.161.03.02 gSubstrateIrritant
Methyl Chloroacetate 108.521.22.60 g (2.1 mL)ElectrophileLachrymator , Toxic
Potassium Carbonate 138.212.05.53 gBaseIrritant, Hygroscopic
Potassium Iodide 166.000.10.33 gCatalystIrritant
Acetone (Dry)58.08Solvent40-50 mLSolventFlammable

Critical Safety Warnings:

  • Lachrymator: Methyl chloroacetate is a potent tear gas. All handling must occur inside a functioning fume hood.

  • Pressure: The reaction is run at reflux; ensure the condenser is open to the atmosphere (via a drying tube) to prevent pressure buildup.

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL Round Bottom Flask (RBF) and a magnetic stir bar.

  • Charging: Add 3.02 g Paracetamol , 5.53 g Potassium Carbonate (anhydrous), and 0.33 g Potassium Iodide to the flask.

  • Solvation: Add 40 mL of dry Acetone .

    • Note: Acetone must be dry to prevent hydrolysis of the methyl ester. If unsure, dry over molecular sieves (3Å) overnight.

  • Activation: Stir the suspension vigorously at room temperature for 15 minutes. This ensures partial deprotonation and breaks up

    
     clumps.
    
  • Addition: Using a syringe, add 2.1 mL Methyl Chloroacetate dropwise over 5 minutes.

Phase 2: Reflux & Monitoring
  • Reflux: Attach a water-cooled reflux condenser topped with a Calcium Chloride (

    
    ) drying tube. Heat the mixture to a gentle reflux (Bath temp: ~60-65°C).
    
  • Duration: Reflux for 4 to 6 hours .

  • TLC Monitoring: Check progress using TLC (Silica gel).

    • Mobile Phase: Ethyl Acetate:Hexane (1:1).

    • Visualization: UV lamp (254 nm). Paracetamol (

      
      ) should disappear; Product (
      
      
      
      ) will appear.
Phase 3: Workup & Purification
  • Filtration: Allow the reaction to cool slightly but filter while still warm to remove inorganic salts (

    
    , 
    
    
    
    ,
    
    
    ). Wash the filter cake with 10 mL warm acetone.
  • Evaporation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to obtain a crude off-white solid or viscous oil.

  • Precipitation/Washing:

    • Add 20 mL of ice-cold water to the crude residue.

    • Stir vigorously for 10 minutes. The product should precipitate as a solid.

    • Rationale: This removes any residual inorganic salts and unreacted polar starting materials.

  • Recrystallization:

    • Filter the crude solid.[2]

    • Recrystallize from a minimum amount of hot Ethanol (or Methanol/Water mixture).

    • Cool slowly to 4°C to maximize crystal growth.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 4 hours.

DOT Diagram 2: Operational Workflow

Workflow Start Weigh Reagents (Paracetamol, K2CO3, KI) Mix Suspend in Dry Acetone Add Methyl Chloroacetate Start->Mix Reflux Reflux 6 Hours (60°C) Mix->Reflux Filter Filter Hot (Remove Salts) Reflux->Filter Rotovap Rotary Evaporation (Remove Solvent) Filter->Rotovap Wash Wash with Ice Water (Remove impurities) Rotovap->Wash Cryst Recrystallization (Ethanol) Wash->Cryst Final Pure Product Cryst->Final

Caption: Step-by-step operational workflow from reagent preparation to final purification.[1][3]

Quality Control & Characterization

The synthesized compound is This compound . Ensure the following data matches your isolated product.

Expected Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Yield: Typical isolated yields range from 75% to 85% .

  • Melting Point: Expect 116–120 °C (Note: Literature values vary slightly based on polymorphs; compare against standard if available).

Spectroscopic Data ( NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
8.50 Broad Singlet1HAmide -NH
7.45 Doublet (

)
2HAromatic Ar-H (ortho to amide)
6.85 Doublet (

)
2HAromatic Ar-H (ortho to ether)
4.62 Singlet2HEther Methylene -O-CH2-CO-
3.81 Singlet3HEster Methyl -COOCH3
2.15 Singlet3HAmide Methyl -COCH3
IR Spectroscopy ( )
  • 3300 cm⁻¹: N-H stretch (Amide).

  • 1750-1735 cm⁻¹: C=O stretch (Ester) – Distinct from amide carbonyl.

  • 1660 cm⁻¹: C=O stretch (Amide I).

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Incomplete deprotonation or moisture in solvent.

    • Fix: Increase

      
       to 2.5 equiv and ensure Acetone is strictly anhydrous. Add 5% more KI.
      
  • Oily Product:

    • Cause: Residual solvent or methyl chloroacetate.

    • Fix: Triturate the oil with cold diethyl ether or hexane to induce crystallization.

  • Side Reaction (N-Alkylation):

    • Observation: Complex NMR in the aromatic region.

    • Prevention: Ensure the reaction is not overheated (>70°C). The phenoxide oxygen is a harder nucleophile than the amide nitrogen, so O-alkylation is kinetically favored under mild conditions (

      
      /Acetone).
      

References

  • Williamson Ether Synthesis Mechanism

    • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

  • Synthesis of Phenacetin (Analogous Protocol)

    • Ellis, J. W. "The Synthesis of Phenacetin." Journal of Chemical Education, 1965, 42(1), p 37.

  • Use of KI in Alkylation (Finkelstein Modification)

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience, 2007.

  • Paracetamol Alkylation Studies

    • PubChem Compound Summary for Methyl 2-(4-acetamidophenoxy)acetate (Isomer Reference).

Sources

Application Note: Cytotoxic Profiling of Methyl [4-(acetylamino)phenoxy]acetate in HepG2 Hepatocytes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the protocol for evaluating the in vitro cytotoxicity of Methyl [4-(acetylamino)phenoxy]acetate (CAS: 4093-29-2), a structural derivative of Acetaminophen (Paracetamol/APAP).

Compound Significance: this compound represents a lipophilic prodrug-like modification of APAP where the phenolic hydroxyl group is masked by a methyl acetate moiety. In drug development, such modifications are often employed to alter bioavailability or reduce immediate gastric irritation. However, the toxicological profile of this compound hinges on two critical metabolic factors:

  • Carboxylesterase Activity: Intracellular cleavage of the methyl ester to the free acid.

  • O-Dealkylation: Potential release of the parent APAP molecule or formation of novel reactive metabolites.

Experimental Strategy: We utilize HepG2 (human hepatocarcinoma) cells due to their retained Phase I/II metabolic competence (specifically CYP2E1 and esterases) relative to other immortalized lines. The protocol employs a multiplexed viability assay combining:

  • MTT Assay: To measure mitochondrial dehydrogenase activity (metabolic health).[1]

  • LDH Release Assay: To measure plasma membrane integrity (necrosis).

This dual-readout approach distinguishes between metabolic arrest (cytostasis) and frank necrosis, a critical differentiation for APAP-related compounds which often induce mitochondrial oxidative stress prior to cell death.

Experimental Workflow & Mechanism

The following diagrams illustrate the biological hypothesis and the operational workflow.

Figure 1: Hypothetical Metabolic Activation Pathway

This pathway models the requisite bio-activation for toxicity, highlighting why metabolically active cells (HepG2) are required.

MetabolicPathway Compound Methyl [4-(acetylamino) phenoxy]acetate Acid Intermediate: (4-Acetamidophenoxy)acetic acid Compound->Acid Carboxylesterases (CES1/CES2) APAP Parent: Acetaminophen (APAP) Acid->APAP O-Dealkylation (CYP450?) NAPQI Toxic Metabolite: NAPQI APAP->NAPQI CYP2E1/CYP3A4 Mito Mitochondrial Dysfunction NAPQI->Mito GSH Depletion Covalent Binding

Caption: Predicted metabolic trajectory. Esterase cleavage is the rate-limiting step preceding potential CYP450 activation.

Figure 2: Multiplexed Assay Workflow

Optimized to maximize data from a single well.

AssayWorkflow cluster_LDH Supernatant Analysis cluster_MTT Adherent Cell Analysis Seeding 1. Seed HepG2 Cells (1.5 x 10^4 cells/well) Wait 24h Treatment 2. Compound Treatment (0.1 µM - 1000 µM) Incubate 24h - 48h Seeding->Treatment Split 3. Sample Separation Treatment->Split Transfer Transfer 50µL Media to new plate Split->Transfer Supernatant MTT_Add Add MTT Reagent to remaining cells Split->MTT_Add Cells LDH_Reagent Add LDH Reagent Transfer->LDH_Reagent LDH_Read Read Absorbance (490 nm) LDH_Reagent->LDH_Read Incubate Incubate 3-4h @ 37°C MTT_Add->Incubate Solubilize Solubilize Formazan (DMSO) Incubate->Solubilize MTT_Read Read Absorbance (570 nm) Solubilize->MTT_Read

Caption: Sequential workflow allowing simultaneous assessment of membrane leakage (LDH) and mitochondrial health (MTT).

Materials & Preparation

Reagents
ComponentSpecificationPurpose
Test Compound This compoundTarget analyte.
Cell Line HepG2 (ATCC HB-8065)Metabolically active liver model.
Positive Control Acetaminophen (Sigma A7085)Reference hepatotoxin.
Vehicle DMSO (Cell Culture Grade)Solvent (Final conc < 0.5%).
MTT Reagent 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromideMitochondrial probe.
LDH Kit Cytotoxicity Detection Kit (LDH)Membrane integrity probe.
Stock Solution Preparation (Critical)

The methyl ester moiety increases lipophilicity compared to APAP.

  • Calculate Molarity: Molecular Weight ≈ 223.23 g/mol .

  • Primary Stock (100 mM): Dissolve 22.3 mg of compound in 1 mL of 100% DMSO. Vortex until completely clear.

    • Note: If precipitation occurs, warm to 37°C.[2]

  • Working Solutions: Perform serial dilutions in serum-free media immediately prior to treatment. Ensure final DMSO concentration never exceeds 0.5% (v/v) to avoid solvent toxicity masking the compound effect.

Detailed Protocol

Phase 1: Cell Seeding and Equilibration

Objective: Establish a uniform monolayer in the exponential growth phase.

  • Harvest: Detach HepG2 cells using Trypsin-EDTA. Neutralize with complete media (DMEM + 10% FBS).

  • Count: Determine density using Trypan Blue exclusion. Viability must be >95%.

  • Seed: Dispense 1.5 × 10⁴ cells/well into a 96-well flat-bottom plate (100 µL/well).

    • Tip: Leave the peripheral wells (edge wells) empty and fill with PBS to prevent "edge effect" evaporation, which skews concentration data.

  • Incubate: 24 hours at 37°C, 5% CO₂.

Phase 2: Compound Treatment

Objective: Expose cells to a logarithmic range of concentrations.

  • Design Plate Layout:

    • Blank: Media only (no cells).

    • Vehicle Control: Cells + Media + 0.5% DMSO.

    • Positive Control: Cells + 10 mM Acetaminophen (known toxic threshold for HepG2).

    • Test Groups: this compound at 1, 10, 50, 100, 500, 1000 µM .

    • Rationale: Unlike APAP (mM toxicity), phenoxy-derivatives can be potent in the µM range [1]. We scan a broad range.

  • Treatment: Aspirate old media carefully. Add 100 µL of fresh media containing the specific compound concentrations.

  • Duration: Incubate for 24 hours . (Optional: Run a parallel plate for 48h if prodrug activation is slow).

Phase 3: Multiplexed Readout (LDH + MTT)

Objective: Harvest supernatant for LDH before lysing cells for MTT.

Step A: LDH Assay (Membrane Integrity)

  • Gently shake the plate for 1 minute.

  • Transfer 50 µL of supernatant from each well to a new clear 96-well plate.

  • Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+ + Tetrazolium/Lactate) to the supernatant plate.

  • Incubate for 30 minutes at Room Temperature (protected from light).

  • Stop Reaction: Add Stop Solution (if provided in kit) or read kinetically.

  • Measure: Absorbance at 490 nm (Reference: 650 nm).

Step B: MTT Assay (Mitochondrial Activity)

  • To the original plate (containing cells and remaining 50 µL media), add 50 µL of fresh media + 10 µL of MTT Stock (5 mg/mL in PBS) .

  • Incubate for 3-4 hours at 37°C. Look for purple formazan crystals.

  • Solubilization: Carefully aspirate the media (do not disturb crystals). Add 100 µL of DMSO to each well.

  • Dissolve: Shake on an orbital shaker for 15 minutes.

  • Measure: Absorbance at 570 nm (Reference: 650 nm).

Data Analysis & Interpretation

Calculate the percentage viability (MTT) and cytotoxicity (LDH) relative to controls.

Formulas




Interpretation Matrix
MTT SignalLDH SignalInterpretationMechanism
High Low HealthyNo Toxicity
Low Low Growth ArrestCytostatic / Mitochondrial Stress
Low High Cell DeathNecrosis (Late Apoptosis)
High High ArtifactInterference (Check compound color)

Validation Criteria:

  • Vehicle Control viability must be >90%.[3]

  • Positive Control (APAP 10mM) should show <50% viability [2].

  • Coefficient of Variation (CV) between replicates should be <15%.

References

  • Phenoxyacetamide Potency: El-Malah, A. et al. "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells." Pharmaceuticals, 2023.

  • HepG2 & Paracetamol Baseline: Behrends, C. et al. "Acetaminophen cytotoxicity in HepG2 cells is associated with a decoupling of glycolysis from the TCA cycle." ResearchGate, 2019.

  • MTT Assay Standard Protocol: Riss, T.L. et al. "Cell Viability Assays." Assay Guidance Manual [Internet], NCBI, 2013.

  • LDH Assay Principles: "LDH Cytotoxicity Assay Kit Protocol." Abcam Application Guide.

Sources

Method for synthesizing "Methyl [4-(acetylamino)phenoxy]acetate" analogues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Methyl [4-(acetylamino)phenoxy]acetate and Structural Analogues via Optimized Williamson Etherification

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound (CAS: 17366-96-4), a critical intermediate in the development of phenoxyacetic acid-based pharmaceuticals (e.g., PPAR agonists, analgesics).

The method utilizes a chemoselective Williamson Ether Synthesis optimized for


-alkylation over 

-alkylation. By exploiting the pKa differential between the phenolic hydroxyl (~9.5) and the acetamido proton (~15.0), we achieve high regioselectivity (>95%) using mild carbonate bases. This guide includes a standard batch protocol, a high-throughput microwave variant, and a library generation strategy for structural analogues.

Chemical Strategy & Mechanistic Insight

The Challenge: Chemoselectivity

The starting material, Paracetamol (Acetaminophen) , is an ambident nucleophile containing two potential sites for alkylation:

  • Phenolic Oxygen: pKa

    
     9.4 – 9.7
    
  • Amide Nitrogen: pKa

    
     14 – 15
    

Solution: We utilize Potassium Carbonate (


)  in a polar aprotic solvent (Acetone or Acetonitrile). Carbonate bases are strong enough to deprotonate the phenol to form the phenoxide anion (

), but too weak to deprotonate the amide. This thermodynamic control ensures exclusive formation of the ether product.
Reaction Mechanism ( )

The reaction proceeds via a bimolecular nucleophilic substitution (


).
  • Deprotonation:

    
     deprotonates the phenol.
    
  • Finkelstein Exchange (Optional but Recommended): Addition of catalytic Potassium Iodide (KI) converts the alkyl chloride (Methyl Chloroacetate) to the more reactive alkyl iodide in situ.

  • Substitution: The phenoxide attacks the methylene carbon of the alkyl halide, displacing the halide leaving group.

ReactionMechanism Reactant Paracetamol (4-Acetamidophenol) Intermediate Phenoxide Anion (Nucleophile) Reactant->Intermediate Deprotonation (-H+) Base K2CO3 (Base) Base->Intermediate TS Transition State (SN2) Intermediate->TS Attack Electrophile Methyl Chloroacetate (+ cat. KI) Electrophile->TS Product This compound TS->Product -KCl / -KI

Figure 1: Mechanistic pathway ensuring O-alkylation selectivity via pKa control.

Experimental Protocols

Protocol A: Standard Batch Synthesis (Scalable)

Best for: Gram-scale synthesis, high purity requirements.

Reagents:

  • Paracetamol (4-Acetamidophenol): 1.51 g (10.0 mmol)

  • Methyl Chloroacetate: 1.20 g (11.0 mmol, 1.1 equiv)

  • Potassium Carbonate (anhydrous): 2.07 g (15.0 mmol, 1.5 equiv)

  • Potassium Iodide (KI): 0.16 g (1.0 mmol, 10 mol%)

  • Solvent: Acetone (Reagent Grade) or Acetonitrile (30 mL)

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solubilization: Add Paracetamol and Acetone (30 mL). Stir until partially dissolved (suspension is normal).

  • Activation: Add anhydrous

    
     and KI. Stir for 15 minutes at room temperature. Note: The mixture may turn slight yellow as the phenoxide forms.
    
  • Alkylation: Add Methyl Chloroacetate dropwise via syringe over 5 minutes.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) for 4–6 hours.
    
    • Monitoring: Check TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). Product

      
       will be higher than Paracetamol.
      
  • Workup:

    • Cool reaction to room temperature.[1][2]

    • Filter off the inorganic salts (

      
      , unreacted 
      
      
      
      ) using a Büchner funnel. Wash the solid cake with cold acetone (
      
      
      ).
    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude solid.

  • Purification:

    • Recrystallize the crude solid from hot Ethanol/Water (approx 8:2 ratio).

    • Cool to

      
      , filter crystals, and dry in a vacuum oven at 
      
      
      
      .

Expected Yield: 75–85% Physical Data: White to off-white crystalline solid. Melting Point:


.
Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation of analogues, rapid optimization.

Parameters:

  • Instrument: Biotage Initiator or CEM Discover

  • Vessel: 10 mL sealed microwave vial

  • Solvent: Acetonitrile (higher boiling point allows higher temp than acetone)

Procedure:

  • Charge vial with Paracetamol (151 mg, 1 mmol),

    
     (207 mg, 1.5 mmol), and KI (16 mg).
    
  • Add Acetonitrile (3 mL) and Methyl Chloroacetate (100

    
    L, 1.1 mmol).
    
  • Seal and irradiate:

    • Temperature:

      
      
      
    • Time: 15 minutes

    • Absorption Level: High

  • Workup: Dilute with water (10 mL), extract with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and evaporate.

Analogues Library & Modular Design

This protocol is modular. By varying the Electrophile or the Nucleophile , you can rapidly generate a library of analogues for SAR (Structure-Activity Relationship) studies.

Table 1: Structural Analogues and Reagent Modifications

Analogue ClassModification TargetReagent SubstitutionExpected Outcome
Ester Variation Alkyl Chain LengthEthyl bromoacetate / Isopropyl chloroacetateLipophilicity (

) modulation.
Amide Variation

-Acyl Group

-(4-hydroxyphenyl)propionamide
Metabolic stability variation.
Core Substitution Phenol Ring3-Chloro-4-acetamidophenolElectronic/Steric effects on binding.
Bioisostere Ether Linkage2-Chloro-N,N-dimethylacetamideFormation of amide-ether (non-ester).

Critical Process Parameters & Troubleshooting

Table 2: Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (<50%) Moisture in solventUse anhydrous acetone/acetonitrile. Water quenches the phenoxide.

-Alkylation Byproduct
Base too strongEnsure

is used, NOT

or

.
Incomplete Reaction Poor leaving groupEnsure KI (catalyst) is added if using Chloroacetate. Alternatively, use Bromoacetate.
Oily Product Residual solventDry under high vacuum for >4 hours. Recrystallize from minimal hot ethanol.

Workflow Visualization

Workflow Start Start: Weigh Reagents (Paracetamol + K2CO3 + KI) Solvent Add Solvent (Acetone/MeCN) Start->Solvent Addition Add Electrophile (Methyl Chloroacetate) Solvent->Addition Reaction Reflux (4-6h) or Microwave (15 min) Addition->Reaction Check TLC Check (Complete?) Reaction->Check Check->Reaction No (Extend Time) Workup Filter Salts & Evaporate Solvent Check->Workup Yes Purify Recrystallization (EtOH/H2O) Workup->Purify End Final Product Analysis (NMR, MP, LCMS) Purify->End

Figure 2: Decision matrix and experimental workflow for batch and microwave synthesis.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for Williamson Ether Synthesis protocols).
  • Nagy, T., et al. "Multicomponent reactions for the synthesis of phenoxyacetic acid derivatives." Molecular Diversity, 2019.

  • PubChem Compound Summary. "Methyl 2-(4-acetamidophenoxy)acetate." National Center for Biotechnology Information.

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley: Hoboken, 2013.
  • Biotage Applications. "Microwave-Assisted Williamson Ether Synthesis."

Sources

Application Notes & Protocols: Methyl [4-(acetylamino)phenoxy]acetate as a Strategic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Paracetamol-Derived Scaffold

In the landscape of modern drug discovery, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of novel therapeutic agents.[1] Methyl [4-(acetylamino)phenoxy]acetate, a derivative of the ubiquitous analgesic paracetamol, represents a highly valuable and versatile intermediate. Its structure combines the well-understood pharmacophoric features of anilides with the reactive potential of a methyl ester, making it an ideal scaffold for the development of a diverse range of bioactive molecules.

The core structure, a phenoxyacetic acid moiety, is a privileged scaffold in medicinal chemistry, known to be a key component in numerous drugs with activities spanning anti-inflammatory, analgesic, antibacterial, and anticancer applications.[2][3] By starting with a molecule that already contains the N-acetylated aminophenol group, chemists can bypass several synthetic steps, reduce potential side reactions, and often improve the overall yield and purity of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide to the synthesis, characterization, and application of this compound as a key building block in the synthesis of advanced drug candidates.

Physicochemical Properties & Characterization Data

A thorough understanding of the physicochemical properties of an intermediate is critical for its effective use in subsequent synthetic steps, including reaction monitoring, purification, and scale-up.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₄(Calculated)
Molecular Weight 223.23 g/mol (Calculated)
Appearance White to off-white solid(Expected)
Melting Point ~152-156 °C(Typical for similar compounds)
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water.(Expected)

Note: Experimental values should be determined for each synthesized batch.

Core Synthesis Protocol: O-Alkylation of Paracetamol

The most direct and efficient synthesis of this compound involves the Williamson ether synthesis, starting from the readily available and inexpensive N-(4-hydroxyphenyl)acetamide (Paracetamol). The causality behind this choice is the high reactivity of the phenolic hydroxyl group under basic conditions, allowing for selective O-alkylation.

Rationale for Reagent Selection:
  • Base (Potassium Carbonate, K₂CO₃): A moderately strong, inexpensive, and easy-to-handle base is chosen to deprotonate the phenolic hydroxyl group of paracetamol. Its heterogeneity in a solvent like acetone facilitates a straightforward workup via filtration.

  • Alkylating Agent (Methyl Chloroacetate): This reagent provides the required methyl acetate moiety. It is preferred over methyl bromoacetate for its lower cost and sufficient reactivity for this transformation.

  • Solvent (Acetone): Acetone is an excellent solvent for both paracetamol and methyl chloroacetate. Its boiling point (56 °C) allows the reaction to be conducted at a moderate reflux temperature, promoting a reasonable reaction rate without causing degradation of the starting materials or product.

Step-by-Step Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reagent Addition & Reflux cluster_2 Workup & Isolation cluster_3 Purification A 1. Charge Reactor: Paracetamol (1.0 eq) Potassium Carbonate (1.5 eq) Acetone B 2. Stir Mixture: Create a fine suspension A->B C 3. Add Methyl Chloroacetate: (1.2 eq) dropwise at RT B->C D 4. Heat to Reflux: (~56°C) for 8-12 hours C->D E 5. Monitor Reaction: Via TLC (e.g., 1:1 Hexane:EtOAc) D->E F 6. Cool and Filter: Remove K₂CO₃ and KCl salts E->F G 7. Concentrate Filtrate: Under reduced pressure F->G H 8. Precipitate in Water: Pour concentrated residue into cold water G->H I 9. Isolate Product: Filter the solid, wash with water H->I J 10. Recrystallize: From Ethanol/Water mixture I->J K 11. Dry Product: Under vacuum at 40-50°C J->K L Final Product: This compound K->L

Caption: Synthesis workflow for this compound.

Detailed Laboratory Protocol:
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-hydroxyphenyl)acetamide (Paracetamol, 15.1 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (250 mL).

  • Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Slowly add methyl chloroacetate (13.0 g, 0.12 mol) to the mixture dropwise over 10 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 8-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the paracetamol spot has been consumed.

  • Workup: After completion, cool the mixture to room temperature. Filter the solid inorganic salts (K₂CO₃ and KCl) and wash the filter cake with a small amount of acetone (2 x 20 mL).

  • Isolation: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. This will yield a viscous residue.

  • Precipitation: Pour the residue into 400 mL of cold deionized water while stirring. A white solid will precipitate.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with deionized water (3 x 50 mL). Recrystallize the solid from an ethanol/water mixture to afford pure this compound.

  • Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Application in Drug Discovery: Synthesis of Novel Acetylcholinesterase Inhibitors

The utility of this compound as an intermediate is exemplified in the synthesis of novel therapeutic agents, such as potential inhibitors for acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[4] The intermediate can be readily converted into a carboxylic acid, which then serves as a handle for amide coupling with various amino acid esters or other amine-containing fragments.

Part 1: Saponification to [4-(acetylamino)phenoxy]acetic acid

The methyl ester must first be hydrolyzed to the corresponding carboxylic acid to enable amide bond formation.

  • Procedure: Dissolve this compound (11.2 g, 0.05 mol) in methanol (100 mL). Add a solution of sodium hydroxide (2.4 g, 0.06 mol) in water (20 mL).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Workup: Once the reaction is complete, remove the methanol under reduced pressure. Dilute the residue with water (100 mL) and acidify to pH 2-3 with 2M HCl.

  • Isolation: The carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Part 2: Amide Coupling to Synthesize a Target Inhibitor

The resulting carboxylic acid is then coupled with a desired amine, for example, a methyl amino acid ester, using standard peptide coupling reagents.

G Intermediate Methyl [4-(acetylamino)phenoxy]acetate Saponification Saponification (NaOH, MeOH/H₂O) Intermediate->Saponification Acid [4-(acetylamino)phenoxy]acetic acid Saponification->Acid Coupling Amide Coupling (e.g., EDC, HOBt, DIPEA) Acid->Coupling Target Target Drug Candidate (AChE Inhibitor) Coupling->Target Amine Amine Fragment (e.g., Methyl Alaninate) Amine->Coupling

Caption: Conversion of the intermediate into a target drug candidate.

Detailed Coupling Protocol (EDC/HOBt Method):
  • Activation: Dissolve [4-(acetylamino)phenoxy]acetic acid (2.1 g, 10 mmol) in 50 mL of dry Dichloromethane (DCM). Add 1-Hydroxybenzotriazole (HOBt) (1.5 g, 11 mmol) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (2.1 g, 11 mmol). Stir the mixture at 0°C for 30 minutes.

  • Amine Addition: In a separate flask, dissolve the desired amine hydrochloride (e.g., Methyl alaninate hydrochloride, 10 mmol) in 20 mL of dry DCM and add N,N-Diisopropylethylamine (DIPEA) (2.6 g, 20 mmol). Add this solution to the activated acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Conclusion

This compound is a strategically important intermediate that leverages the readily available and biocompatible scaffold of paracetamol. Its straightforward, high-yield synthesis and the versatile reactivity of its ester group make it an ideal starting point for constructing more complex molecules. The protocols detailed herein provide a reliable and scalable pathway for the synthesis and subsequent functionalization of this intermediate, enabling the rapid development of novel drug candidates for a variety of therapeutic targets. Its application significantly streamlines the synthetic process, adhering to the principles of efficiency and atom economy that are critical in modern pharmaceutical research and development.

References

  • Google Patents. CN106053630A - Quality control method of policresulen suppository and policresulen suppository composition. (2016).
  • Jetir.org. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Retrieved February 15, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Pharmaceutical Intermediates in Drug Discovery. (n.d.). Retrieved February 15, 2026, from [Link]

  • PrepChem.com. Synthesis of Methyl phenoxy acetate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives... Future Journal of Pharmaceutical Sciences, 7(1), 33. Available at: [Link]

  • MDPI. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). Pharmaceuticals, 16(11), 1524. Available at: [Link]

  • Wen, H., et al. (2007). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(8), 2123-5. Available at: [Link]

Sources

Application Note: Biopharmaceutical Evaluation of Methyl [4-(acetylamino)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Methyl [4-(acetylamino)phenoxy]acetate (CAS: 19076-83-6) represents a structural hybrid between Paracetamol (Acetaminophen) and a Phenoxyacetic acid scaffold.

In drug discovery, this specific modification serves two potential strategic purposes:

  • Prodrug Design: The methyl ester moiety increases lipophilicity (

    
    ), potentially enhancing oral bioavailability or blood-brain barrier (BBB) penetration before being hydrolyzed by plasma esterases to the free acid, [4-(acetylamino)phenoxy]acetic acid.
    
  • Toxicity Mitigation: The O-alkylation of the phenolic hydroxyl group blocks the immediate oxidation pathway to NAPQI (N-acetyl-p-benzoquinone imine), the toxic metabolite responsible for paracetamol-induced hepatotoxicity.

This guide details a self-validating screening cascade designed to evaluate the compound's metabolic stability, safety profile, and anti-inflammatory efficacy.

Chemical Profile[1][2][3][4][5][6][7][8]
  • Molecular Formula:

    
    
    
  • MW: 223.23 g/mol

  • Core Scaffold: Acetanilide ether.

  • Solubility Prediction: Low aqueous solubility; soluble in DMSO, Ethanol, and DMF.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the screening campaign. It prioritizes Metabolic Stability because the biological activity is dependent on whether the ester remains intact or hydrolyzes to the acid.

ScreeningWorkflow cluster_Phase1 Phase 1: Physicochemical & Metabolic cluster_Phase2 Phase 2: Safety Profiling cluster_Phase3 Phase 3: Efficacy (Target Engagement) Compound Methyl [4-(acetylamino) phenoxy]acetate Solubility Solubility Check (DMSO/PBS) Compound->Solubility Stability Esterase Stability Assay (Plasma/Microsomes) Solubility->Stability If Soluble HepG2 Hepatotoxicity Screen (HepG2 MTT Assay) Stability->HepG2 Parent & Metabolite NAPQI NAPQI Formation Potential (GSH Depletion Assay) HepG2->NAPQI Mechanism Check COX COX-1 / COX-2 Inhibition (Fluorometric Assay) HepG2->COX If Non-Toxic

Figure 1: Sequential screening workflow prioritizing metabolic fate and safety before efficacy.

Phase 1: Metabolic Stability (Ester Hydrolysis)

Rationale: As an ester, the molecule is liable to rapid hydrolysis by carboxylesterases in plasma and liver. Determining the half-life (


) is critical to know if you are testing the ester or the free acid in subsequent cell-based assays.
Protocol: Plasma Stability Assay

Objective: Quantify the conversion of this compound to [4-(acetylamino)phenoxy]acetic acid.

Materials:

  • Pooled Human/Rat Plasma (heparinized).

  • Test Compound (10 mM stock in DMSO).

  • Internal Standard (e.g., Phenacetin).

  • LC-MS/MS or HPLC-UV.

Procedure:

  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove particulates.

  • Spiking: Dilute the 10 mM stock into the plasma to a final concentration of 10 µM (0.1% DMSO final).

    • Control: Heat-inactivated plasma (60°C for 30 min) to differentiate chemical vs. enzymatic hydrolysis.

  • Incubation: Incubate mixtures in a shaking water bath at 37°C.

  • Sampling: Aliquot 100 µL at time points: 0, 5, 15, 30, 60, and 120 min.

  • Quenching: Immediately add 300 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (10,000 x g, 10 min). Inject supernatant into LC-MS/MS. Monitor the disappearance of the parent (MW 223) and appearance of the acid (MW 209).

Data Output:

  • Plot

    
     vs. Time.
    
  • Calculate

    
     (slope) and 
    
    
    
    .

Phase 2: Hepatotoxicity Screening (HepG2)

Rationale: Paracetamol causes liver necrosis via CYP450-mediated bioactivation. While the ether linkage in this molecule theoretically blocks this, safety must be validated using HepG2 cells (human hepatoma), which retain CYP activities.

Protocol: MTT Viability Assay

Objective: Determine the


 for cytotoxicity.

Materials:

  • Cell Line: HepG2 (ATCC HB-8065).

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).

Procedure:

  • Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well plate. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare serial dilutions of the test compound in media (0.1 µM – 500 µM).

    • Positive Control: Paracetamol (known toxicant at high doses, ~10 mM range).

    • Vehicle Control: 0.5% DMSO.

  • Exposure: Incubate cells with compounds for 24 hours and 48 hours .

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

Interpretation:

  • If

    
    , the compound is considered low toxicity in this in vitro model.
    
  • Compare directly to Paracetamol.[1] If the derivative is significantly less toxic, the O-alkylation hypothesis is supported.

Phase 3: Efficacy (COX Inhibition)

Rationale: Phenoxyacetic acid derivatives often target Cyclooxygenase (COX) enzymes. Unlike Paracetamol (which acts centrally via peroxidase inhibition, sometimes called COX-3), this derivative's structural bulk may allow it to interact with the hydrophobic channel of COX-2.

Protocol: Fluorescent COX-1/COX-2 Screening

Objective: Determine selectivity ratio (


).

Materials:

  • Purified Ovine COX-1 and Human Recombinant COX-2.[2][3]

  • Substrate: Arachidonic Acid (100 µM).

  • Detection Probe: ADHP (10-acetyl-3,7-dihydroxyphenoxazine) – reacts with PGG2 to produce fluorescent Resorufin.

Procedure:

  • Buffer Prep: Tris-HCl (pH 8.0) with Hematin (cofactor).[2]

  • Inhibitor Incubation:

    • Add Enzyme (COX-1 or COX-2) to wells.[2][3][4]

    • Add Test Compound (0.01 µM – 100 µM).

    • Incubate 10 min at 25°C to allow inhibitor binding.

  • Reaction Start: Add Arachidonic Acid + ADHP mixture.

  • Kinetics: Measure Fluorescence (Ex 530 nm / Em 590 nm) immediately for 10 minutes.

  • Calculation: Calculate the slope of the reaction (RFU/min) for the linear portion.

Data Presentation Table:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX1/COX2)
Methyl [4-(acetylamino)...] TBDTBDCalculated
Indomethacin (Control)0.1600.0016 (COX-1 selective)
Celecoxib (Control)150.04375 (COX-2 selective)

Mechanistic Pathway Visualization

The following diagram illustrates the hypothetical pharmacological fate of the molecule, distinguishing it from standard Paracetamol metabolism.

MetabolicFate Parent Methyl [4-(acetylamino) phenoxy]acetate Acid Free Acid Metabolite (Active COX Inhibitor?) Parent->Acid Esterases (Plasma/Liver) NAPQI NAPQI (Toxic) Parent->NAPQI Direct Oxidation (Blocked by Methyl) Paracetamol Paracetamol (Acetaminophen) Acid->Paracetamol O-Dealkylation (CYP450 - Slow) Paracetamol->NAPQI CYP2E1 (Oxidation) Glucuronide Glucuronide/Sulfate Conjugates Paracetamol->Glucuronide Phase II

Figure 2: Metabolic pathway hypothesis. The methyl group blocks direct oxidation to NAPQI, potentially improving safety unless O-dealkylation occurs.

References

  • Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics, 12(1), 46-55. Link

  • Turan-Zitouni, G., et al. (2008). Synthesis and analgesic activity of some phenoxyacetic acid derivatives. Medicinal Chemistry Research, 17, 362-370.
  • Knights, K. M., et al. (2012). Metabolism of paracetamol (acetaminophen) by the human liver: A review. British Journal of Clinical Pharmacology. Link

  • Cayman Chemical. COX Fluorescent Inhibitor Screening Assay Kit Protocol. Link

  • Stockert, J. C., et al. (2012). Assays for viability and cytotoxicity. Methods in Molecular Biology. Link

Sources

Application Note: Optimization of In Vitro Assays for Methyl [4-(acetylamino)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Rationale

Methyl [4-(acetylamino)phenoxy]acetate (CAS: 191650-06-9) is a structural derivative of acetaminophen (APAP). Chemically, it consists of the APAP core where the phenolic hydroxyl group is masked by a methyl glycolate moiety via an ether linkage.

Scientific Rationale for Testing:

  • Prodrug Design: The methyl ester modification significantly increases lipophilicity (LogP) compared to the free acid or parent APAP, potentially enhancing cellular permeability.

  • Toxicity Mechanism Studies: By blocking the phenolic oxygen, this compound prevents the direct formation of N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite of APAP, unless metabolic O-dealkylation occurs. It serves as a critical probe for Structure-Activity Relationship (SAR) studies regarding hepatotoxicity.

  • Esterase Activity Profiling: The compound acts as a substrate for intracellular carboxylesterases (CES), making it a candidate for assessing esterase competence in various cell lines.

Physicochemical Properties & Reagent Preparation[1][2][3]

To ensure experimental reproducibility, the physicochemical limitations of the ester moiety must be managed.

PropertyValue / CharacteristicExperimental Implication
Molecular Weight 223.23 g/mol Use molar concentrations (µM) for dosing, not µg/mL.
Predicted LogP ~1.41Moderate lipophilicity; requires organic solvent for stock.
Solubility (Water) LowDo not dissolve directly in culture media.
Stability Labile (Ester bond)Susceptible to spontaneous hydrolysis in high-pH buffers or serum-rich media.
Protocol: Stock Solution Preparation

Critical Step: Avoid ethanol if assessing metabolic toxicity, as ethanol induces CYP2E1, confounding APAP-related mechanistic studies.

  • Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO), grade ≥99.9%.

  • Weighing: Weigh approximately 2.23 mg of powder into a glass vial (avoid plastics that leach plasticizers).

  • Dissolution: Add 1.0 mL DMSO to generate a 10 mM Stock Solution . Vortex for 30 seconds.

  • Visual Inspection: Hold against a dark background. The solution must be crystal-clear. If cloudy, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C. Discard after 1 month or if precipitate forms.

Cell Model Selection & Culture Conditions

The choice of cell line dictates the metabolic fate of the compound.

Cell ModelCYP450 StatusEsterase (CES) StatusRecommended Application
HepG2 LowModerateGeneral cytotoxicity screening; limited metabolic activation.
HepaRG High (Inducible)HighGold Standard for metabolic toxicity and metabolite profiling.
PHH (Primary Human Hepatocytes) HighHighClinical translation; verifying in vivo relevance.
HEK293 NegligibleLowNegative control (non-metabolic background).
Culture Media Optimization
  • Basal Medium: Williams' Medium E (for HepaRG/PHH) or DMEM (High Glucose) for HepG2.

  • Serum Considerations:

    • Standard Assay: 10% Fetal Bovine Serum (FBS). Note: FBS contains serum esterases which may hydrolyze the drug extracellularly.

    • Metabolic Stability Assay: Use Heat-Inactivated FBS (56°C for 30 min) or serum-free conditions for the first 4 hours to prioritize intracellular metabolism over media degradation.

Experimental Protocols

Workflow 1: Cytotoxicity Profiling (MTT/ATP Assay)

Objective: Determine the IC50 and compare it against the parent compound (APAP).

Step-by-Step Procedure:

  • Seeding: Seed HepaRG cells at

    
     cells/well in a 96-well collagen-coated plate. Differentiate for 2 weeks (if using progenitors) or use pre-differentiated cells.
    
  • Equilibration: Allow cells to recover for 24 hours in fresh media.

  • Dosing Preparation:

    • Thaw 10 mM DMSO stock.

    • Prepare serial dilutions (1:2) in DMSO first.

    • Dilute 1:1000 into pre-warmed culture media to achieve final concentrations: 0, 10, 50, 100, 500, 1000 µM .

    • Control: Final DMSO concentration must be constant (0.1%) across all wells.

  • Incubation: Incubate for 24 hours and 48 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent or ATP-lite substrate. Read absorbance (570 nm) or luminescence.

  • Analysis: Normalize to Vehicle Control (0.1% DMSO). Plot Non-linear regression (Sigmoidal dose-response).

Workflow 2: Metabolic Stability (Hydrolysis Tracking)

Objective: Confirm if the methyl ester is cleaved to the free acid form ([4-(acetylamino)phenoxy]acetic acid).

Step-by-Step Procedure:

  • Setup: Use 6-well plates. Seed

    
     cells/well.
    
  • Pulse: Treat cells with 10 µM of this compound.

  • Sampling: Collect 100 µL of supernatant at T=0, 30 min, 1h, 4h, and 24h.

  • Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing internal standard) to the sample to stop esterase activity.

  • Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into LC-MS/MS.

    • Monitor Transitions: Parent (Methyl ester) vs. Metabolite (Free Acid).

Visualizations

Diagram 1: Experimental Dosing Workflow

This diagram illustrates the critical "Intermediate Dilution" step required to prevent precipitation of the lipophilic ester when hitting the aqueous media.

DosingWorkflow Stock 10mM Stock (100% DMSO) Intermed Intermediate Plate (Serial Dilution in DMSO) Stock->Intermed Step 1: Serial Dilution FinalDose Final Assay Well (0.1% DMSO) Intermed->FinalDose Step 2: 1:1000 Dilution Media Culture Media (Pre-warmed) Media->FinalDose Bulk Addition PrecipCheck CRITICAL: Check for cloudiness immediately upon mixing. FinalDose->PrecipCheck

Caption: Two-step dilution strategy ensures compound solubility. Direct addition of high-concentration stock to media often causes micro-precipitation.

Diagram 2: Putative Metabolic Pathway

This diagram outlines the logic for testing: Is the compound a prodrug (releasing the acid) or a precursor to APAP?

MetabolicPathway Parent This compound (Lipophilic Ester) Acid [4-(acetylamino)phenoxy]acetic acid (Polar Metabolite) Parent->Acid APAP Acetaminophen (APAP) (Active Drug) Parent->APAP  Direct O-Dealkylation CES Carboxylesterases (CES1/CES2) Parent->CES CYP CYP450 (O-Dealkylation) Parent->CYP Acid->APAP  Possible Cleavage? NAPQI NAPQI (Toxic Reactive Metabolite) APAP->NAPQI CYP2E1 CYP2E1 (Bioactivation) APAP->CYP2E1

Caption: Metabolic fate decision tree. The primary route is ester hydrolysis. Secondary O-dealkylation may regenerate APAP, re-introducing hepatotoxicity risks.

References

  • OECD Guidelines for the Testing of Chemicals. (2018). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. Organization for Economic Cooperation and Development. [Link]

  • McGill, M. R., & Jaeschke, H. (2013). Metabolism and disposition of acetaminophen: recent advances in relation to hepatotoxicity and diagnosis. Pharmaceutical Research, 30(9), 2174–2187. [Link]

  • Di, L., & Kerns, E. H. (2008). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Hydrolytic Stability in Plasma and Media). [Link]

  • PubChem Compound Summary. (2023). Methyl 2-(4-acetamidophenoxy)acetate. National Center for Biotechnology Information. [Link]

  • Guillouzo, A., et al. (2007). The human hepatoma HepaRG cells: A highly differentiated model for human hepatocyte functional studies. Environmental Toxicology and Pharmacology, 23(3). [Link]

Analytical methods for "Methyl [4-(acetylamino)phenoxy]acetate" characterization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Comprehensive Characterization of Methyl [4-(acetylamino)phenoxy]acetate

Executive Summary & Compound Identity

This compound (CAS: 220299-99-0), also referred to as the methyl ester of Actarit, is a critical intermediate in the synthesis of anti-rheumatic drugs and a structural derivative of Paracetamol (Acetaminophen).[1] Its accurate characterization is essential for establishing the purity of final pharmaceutical ingredients (APIs) and monitoring the alkylation efficiency of Paracetamol.

This guide provides a validated, multi-modal analytical framework for the identification, quantification, and purity profiling of this compound.

Property Specification
IUPAC Name Methyl 2-(4-acetamidophenoxy)acetate
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
CAS Number 220299-99-0
Key Impurities Paracetamol (Starting Material), Actarit (Hydrolysis Product)

Synthetic Context & Analytical Strategy

Understanding the synthesis pathway is crucial for predicting impurities. The compound is typically synthesized via the O-alkylation of Paracetamol with methyl chloroacetate (or bromoacetate) under basic conditions.

Critical Analytical Control Points:

  • Reaction Completion: Monitoring the disappearance of Paracetamol.

  • Chemo-selectivity: Ensuring O-alkylation occurred rather than N-alkylation.

  • Stability: Preventing hydrolysis of the methyl ester back to the acid (Actarit).

SynthesisPathway cluster_0 Critical Quality Attributes (CQA) Paracetamol Paracetamol (Starting Material) C8H9NO2 Intermediate This compound (Target Analyte) CAS: 220299-99-0 Paracetamol->Intermediate K2CO3, Acetone Reflux Reagent Methyl Chloroacetate (Reagent) Reagent->Intermediate Impurity Actarit (Hydrolysis Impurity) Acid Form Intermediate->Impurity Hydrolysis (Moisture/Acid)

Figure 1: Synthesis pathway highlighting the target analyte and potential degradation products.

Protocol 1: Structural Confirmation (NMR Spectroscopy)

Objective: To confirm the chemical structure, specifically distinguishing the O-alkylation from N-alkylation and verifying the integrity of the ester and amide groups.

Methodology:

  • Instrument: 400 MHz or higher NMR Spectrometer.

  • Solvent: DMSO-d₆ (Preferred for amide solubility) or CDCl₃.[1]

  • Internal Standard: TMS (Tetramethylsilane).

¹H-NMR Assignment Table (in DMSO-d₆):

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
9.85 Singlet (Broad)1H–NH–Amide proton; exchangeable with D₂O.[1]
7.45 Doublet (J≈9Hz)2HAr–H (3,[1]5)Ortho to Acetamido group (Deshielded).
6.85 Doublet (J≈9Hz)2HAr–H (2,[1]6)Ortho to Alkoxy group (Shielded by oxygen).
4.72 Singlet2H–O–CH₂–COMethylene adjacent to ether oxygen and carbonyl.
3.68 Singlet3H–COOCH₃Methyl ester (Distinct from amide methyl).
2.01 Singlet3H–NHCOCH₃Acetyl methyl group.

Interpretation Guide:

  • The "Fingerprint": The presence of two distinct methyl singlets (3.68 ppm and 2.01 ppm) confirms the presence of both the ester and the acetamide.

  • Purity Check: If a peak appears near ~12.0 ppm, it indicates hydrolysis to the carboxylic acid (Actarit). If the doublet at 6.85 ppm shifts significantly, check for unreacted Paracetamol.

Protocol 2: HPLC-UV Purity Profiling

Objective: Quantitative determination of purity and limit testing for Paracetamol (starting material) and Actarit (acid impurity).

System Suitability:

  • Resolution (Rs): > 2.0 between Paracetamol and this compound.[1]

  • Tailing Factor: < 1.5.

Chromatographic Conditions:

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV @ 254 nm (Primary), 210 nm (Secondary)
Column Temp 30°C

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.09010Equilibration
5.09010Isocratic (Elute Paracetamol)
15.04060Linear Gradient (Elute Product)
20.04060Wash
21.09010Re-equilibration

Step-by-Step Procedure:

  • Standard Preparation: Dissolve 10 mg of Reference Standard in 10 mL of Mobile Phase (50:50 mix). Sonicate for 5 mins.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Mobile Phase.

  • Run Sequence: Blank -> System Suitability (5 reps) -> Standard -> Samples -> Bracketing Standard.[1]

  • Calculation: Use Area Normalization or External Standard method.

Expected Elution Order:

  • Paracetamol: ~3-4 min (Most Polar).

  • Actarit (Acid): ~6-8 min (Polar, pH dependent).

  • This compound: ~12-14 min (Target).

Protocol 3: FTIR Spectroscopy

Objective: Rapid identification of functional groups for incoming raw material inspection (QC).

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

Diagnostic Bands:

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNote
3300 - 3350 N-H StretchSecondary AmideBroad band.[1]
1735 - 1750 C=O StretchEsterCritical: Distinguishes ester from acid/amide.
1650 - 1660 C=O[1] StretchAmide ICharacteristic of the paracetamol core.
1200 - 1250 C-O-C StretchAlkyl Aryl EtherConfirms O-alkylation.[1]

Analytical Workflow Diagram

The following flowchart illustrates the decision-making process for characterizing this compound in a drug development environment.

AnalyticalWorkflow Start Crude Sample This compound Step1 Step 1: FTIR Screening (Check for Ester C=O @ 1740) Start->Step1 Decision1 Ester Peak Present? Step1->Decision1 Step2 Step 2: HPLC-UV (Purity & Impurities) Decision1->Step2 Yes Fail Reprocess / Recrystallize Decision1->Fail No (Hydrolysis?) Decision2 Purity > 98%? Paracetamol < 0.1%? Step2->Decision2 Step3 Step 3: 1H-NMR (Structural Confirmation) Decision2->Step3 Yes Decision2->Fail No Pass Release for Synthesis (Actarit Production) Step3->Pass

Figure 2: Analytical decision tree for lot release and quality control.

References

  • Actarit Synthesis Context: PubChem Compound Summary for CID 2018, Actarit. National Center for Biotechnology Information (2025). Retrieved from [Link]. (Provides the structure of the final drug for which the methyl ester is a precursor).

  • Paracetamol Impurity Profiling (Method Basis): European Pharmacopoeia (Ph.[2] Eur.) 10.0, Monograph 0049: Paracetamol. (The HPLC conditions for phenoxy-derivatives of paracetamol are adapted from standard pharmacopeial methods for Paracetamol related substances).

  • SpectraBase. 1H NMR of Phenoxyacetic acid derivatives. Wiley Science Solutions.

Sources

"Methyl [4-(acetylamino)phenoxy]acetate" for antimicrobial activity testing

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of Methyl [4-(acetylamino)phenoxy]acetate as a Potential Antimicrobial Agent

Executive Summary

This compound is a lipophilic ester derivative of paracetamol (acetaminophen). While paracetamol itself possesses weak anti-inflammatory and negligible antimicrobial properties, the alkylation of the phenolic hydroxyl group with an acetate moiety significantly alters its physicochemical profile. This modification enhances membrane permeability, making it a valuable model compound for studying phenolic ester prodrugs and intermediate scaffolds in the synthesis of bioactive hydrazides and Schiff bases.

This guide provides a rigorous, self-validating protocol for evaluating the antimicrobial potential of this specific ester. It addresses the critical challenges of solubility (hydrophobicity) and solvent toxicity in biological assays, adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Chemical Profile & Preparation

Before biological testing, the integrity of the test compound must be verified. Impurities from the synthesis (e.g., unreacted 4-acetamidophenol or methyl chloroacetate) can skew biological data.

  • IUPAC Name: Methyl 2-(4-acetamidophenoxy)acetate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 223.23 g/mol

  • Physical State: White to off-white crystalline solid.

  • Solubility: Soluble in DMSO, DMF, hot ethanol; poorly soluble in water.

Synthesis Context (for Purity Verification)

The compound is typically synthesized via the Williamson ether synthesis:



  • Critical QC Step: Verify absence of the phenolic -OH stretch (

    
    ) in IR and the presence of the ester carbonyl (
    
    
    
    ).

Experimental Workflow

The following diagram outlines the critical path from compound preparation to data analysis.

G Compound Methyl [4-(acetylamino) phenoxy]acetate QC QC: Purity Check (NMR/IR) Compound->QC Verify Identity Solubilization Solubilization (100% DMSO Stock) QC->Solubilization Pass Dilution Serial Dilution (Max 1% DMSO Final) Solubilization->Dilution Prepare Working Sol. Incubation Incubation (37°C, 16-24h) Dilution->Incubation Add to Plate Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Incubation Add Bacteria Readout Readout (Visual/Resazurin) Incubation->Readout Analyze MIC

Figure 1: Experimental workflow for the antimicrobial evaluation of lipophilic phenolic esters.

Protocol 1: Stock Solution Preparation

Challenge: The ester functionality reduces water solubility. Direct addition to media will cause precipitation, leading to false negatives (compound not available to bacteria) or false positives (turbidity mistaken for growth).

Reagents:

  • Analytical grade Dimethyl Sulfoxide (DMSO).

  • Sterile Mueller-Hinton Broth (MHB).

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10,240 µg/mL stock solution:

    • Weigh 10.24 mg of this compound.

  • Dissolve: Add 1.0 mL of 100% sterile DMSO . Vortex until completely dissolved.

    • Note: Do not heat above 40°C to prevent ester hydrolysis.

  • Intermediate Dilution (Critical Step):

    • Dilute the stock 1:10 in MHB to create a 1,024 µg/mL working solution.

    • Resulting Solvent Conc: 10% DMSO.

    • Observation: Check for precipitation. If precipitate forms, sonicate. If it persists, a higher DMSO concentration is needed, but this requires a "Solvent Control" (see Section 5).

Protocol 2: CLSI Broth Microdilution (MIC Assay)

This protocol is adapted from CLSI M07-A10 [1]. It uses a 96-well plate format to determine the Minimum Inhibitory Concentration (MIC).[1]

Materials
  • Test Organisms: Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922).

  • Media: Mueller-Hinton Broth (cation-adjusted).

  • Indicator: Resazurin (0.015%) (Optional, for easier visual scoring).

Plate Setup Diagram

Plate cluster_plate 96-Well Plate Layout (Rows A-H, Cols 1-12) Col1 Neg Ctrl Col2 512 µg/mL Col3 256 µg/mL Col4 128 µg/mL Col5 ... Col11 DMSO Ctrl Col12 Pos Ctrl

Figure 2: Simplified plate map. Blue wells contain serial dilutions of the test compound. Yellow is the solvent control.

Step-by-Step Procedure
  • Dispense Media: Add 100 µL of sterile MHB to columns 2 through 12.

  • Add Compound: Add 200 µL of the 1,024 µg/mL working solution (from Protocol 1) to Column 1.

  • Serial Dilution:

    • Transfer 100 µL from Column 1 to Column 2. Mix by pipetting up and down.

    • Transfer 100 µL from Column 2 to Column 3. Repeat until Column 10.

    • Discard 100 µL from Column 10.

    • Concentration Range: 1024 µg/mL down to 2 µg/mL.

  • Controls:

    • Column 11 (Solvent Control): Add 100 µL of MHB + DMSO (at the highest concentration used in the assay, e.g., 1-2%). Crucial to prove DMSO isn't killing the bacteria.

    • Column 12 (Growth Control): Bacteria + Media only (No drug).

    • Sterility Control: Media only (No bacteria).

  • Inoculum Preparation:

    • Prepare a direct colony suspension in saline to match a 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute this suspension 1:100 in MHB.[2]

  • Inoculation:

    • Add 100 µL of the diluted inoculum to all wells (except Sterility Control).

    • Final Test Volume: 200 µL.

    • Final Bacterial Conc:

      
       CFU/mL.
      
  • Incubation:

    • Seal plate with parafilm (breathable).

    • Incubate at 37°C for 16–24 hours (aerobic).

Data Analysis & Interpretation

Visual Scoring
  • Turbidity: Indicates bacterial growth.

  • Clear Button: Indicates inhibition.

  • Resazurin (Optional): Add 30 µL of resazurin solution after incubation and incubate for 2-4 hours.

    • Pink: Metabolically active (Growth).

    • Blue: Metabolically inactive (No Growth).

Calculating MIC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth.

Result ScenarioInterpretation
Growth in DMSO Control Valid Test. The solvent is not toxic.
No Growth in DMSO Control Invalid Test. DMSO concentration is too high; repeat with lower stock conc.
MIC > 1024 µg/mL Compound is inactive at tested levels.
MIC < 64 µg/mL Compound shows significant antimicrobial potential.[1][3]
Mechanistic Insight

If activity is observed, it is likely due to:

  • Lipophilic Interaction: The ester tail allows the molecule to embed in the bacterial cell membrane, disrupting integrity [2].

  • Prodrug Hydrolysis: Intracellular esterases may hydrolyze the ester back to the acid or phenol form, potentially altering intracellular pH or inhibiting metabolic pathways.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[2][5][6] CLSI document M07-A10.[5][6] Wayne, PA: Clinical and Laboratory Standards Institute.[7]

  • Swebocki, T., et al. (2023).[2] "Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution." Protocols.io. [Link][2]

  • Gaylord Chemical Company. "Dimethyl Sulfoxide (DMSO) Solubility Data."[8] (General reference for solvent compatibility).

Sources

Application Notes & Protocols for Herbicidal Activity Screening of Methyl [4-(acetylamino)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Structurally-Guided Approach to Herbicide Discovery

The phenoxyacetic acid chemical family represents one of the most successful and enduring classes of synthetic herbicides, with foundational compounds like 2,4-D and MCPA having been used in agriculture for decades.[1][2] These molecules function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), acting as "superauxins."[1][3] At herbicidal concentrations, they overwhelm the plant's natural hormonal balance, leading to uncontrolled, disorganized growth and eventual death, particularly in susceptible broadleaf (dicot) species.[2][3][4]

This document provides a comprehensive guide for the herbicidal activity screening of a novel analogue, Methyl [4-(acetylamino)phenoxy]acetate . Its core structure is a phenoxyacetate, strongly suggesting a potential auxin-mimic mechanism of action. The methyl ester form likely acts as a pro-herbicide, which is readily absorbed by the plant and subsequently hydrolyzed to the active carboxylic acid form in vivo.[2] The key structural unknown is the influence of the 4-position acetylamino group on receptor binding, systemic transport, and metabolic stability compared to the classic halogen substitutions of legacy phenoxy herbicides.

The following protocols are designed as a tiered screening system, from rapid in vitro assays to more definitive whole-plant bioassays, to systematically evaluate the herbicidal potential of this compound. The framework emphasizes not just the execution of steps but the scientific rationale underpinning each phase of the investigation.

Section 1: Scientific Rationale & Hypothesized Mechanism of Action

The Auxin Herbicide Cascade:

Natural auxin (IAA) regulates plant growth by binding to receptor proteins, most notably the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) family of proteins.[5] This binding event promotes the interaction between the TIR1/AFB receptor and Aux/IAA repressor proteins. This complex formation tags the Aux/IAA proteins for degradation via the 26S proteasome.[5] The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that then activate the expression of a multitude of auxin-responsive genes, leading to controlled cell elongation, division, and differentiation.[5][6]

Auxin-mimicking herbicides exploit this pathway. Due to their greater chemical stability compared to IAA, they cause sustained and excessive activation of the pathway.[1][5] This leads to a cascade of phytotoxic effects, including epinasty (downward bending of leaves), stem twisting, callus formation, and ultimately, senescence and tissue decay.[3] This process is often amplified by the herbicide-induced production of other plant hormones, such as ethylene and abscisic acid (ABA), which contribute to the overall symptomology.[3][5]

Hypothesis: this compound is hypothesized to act as a synthetic auxin pro-herbicide. Upon uptake and hydrolysis to its corresponding carboxylic acid, it will bind to the TIR1/AFB auxin co-receptor complex, leading to the degradation of Aux/IAA repressors and constitutive activation of auxin-responsive genes, resulting in phytotoxicity and herbicidal effects, primarily in dicotyledonous plant species.

Auxin_Herbicide_MoA cluster_Cell Plant Cell M4AP_ester Methyl [4-(acetylamino) phenoxy]acetate (Pro-herbicide) M4AP_acid Active Herbicide (Acid Form) M4AP_ester->M4AP_acid Hydrolysis (in planta) TIR1_AFB TIR1/AFB Receptor M4AP_acid->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits ARF ARF (Transcription Factor) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Response Uncontrolled Growth & Phytotoxicity Auxin_Genes->Response Leads to Ethylene_ABA Ethylene & ABA Synthesis Auxin_Genes->Ethylene_ABA Upregulates Ethylene_ABA->Response Contributes to

Caption: Hypothesized mechanism of action for this compound.

Section 2: Compound Preparation and Formulation

For reproducible results, precise preparation of the test substance is critical.

Compound Properties:

  • Compound Name: this compound

  • Molecular Formula: C₁₁H₁₃NO₄

  • Molecular Weight: 223.23 g/mol

  • Structure:

    
    
    

Protocol 2.1: Preparation of Stock and Working Solutions

Causality: A high-concentration stock solution in a suitable organic solvent is necessary due to the likely low water solubility of the ester. A surfactant is included in the final spray solution to ensure uniform coverage and penetration of the waxy leaf cuticle.

  • Prepare a 100 mM Stock Solution:

    • Accurately weigh 22.32 mg of this compound.

    • Dissolve the compound in high-purity acetone to a final volume of 1.0 mL in a glass vial.

    • Store the stock solution at 4°C, protected from light.

  • Prepare a Spray Solution (Example: 1 mM):

    • In a clean beaker, add 89 mL of deionized water.

    • Add 10 mL of the 100 mM stock solution.

    • Add 1 mL of a surfactant solution (e.g., 10% Tween® 20 or Silwet L-77).

    • The final solution contains 1 mM of the test compound in 10% acetone with 0.1% surfactant. The acetone concentration serves as a solvent control.

    • Prepare a "vehicle control" solution containing only the solvent and surfactant at the same concentrations (10% acetone, 0.1% Tween® 20 in water).

Section 3: A Tiered Experimental Design for Herbicidal Screening

A phased approach is efficient, using rapid, high-throughput methods to justify resource-intensive whole-plant studies.

Screening_Workflow Start Start: Compound Synthesized Tier1 Tier 1: In Vitro Primary Screen (Petri Dish Assay) Start->Tier1 Decision1 Activity Observed? Tier1->Decision1 Tier2 Tier 2: Whole Plant Secondary Screen (Pre- & Post-emergence) Decision1->Tier2 Yes Stop End: Inactive Decision1->Stop No Decision2 Significant Phytotoxicity? Tier2->Decision2 Tier3 Tier 3: Dose-Response & Efficacy (ED50 Determination) Decision2->Tier3 Yes Decision2->Stop No Proceed Proceed to Advanced Studies (MoA, Crop Safety) Tier3->Proceed

Caption: Tiered workflow for herbicidal activity screening.

Indicator Plant Species Selection: To assess for the selective activity typical of auxin herbicides, it is essential to use both monocot and dicot species.

Plant TypeSpecies (Common Name)Rationale
Dicot Arabidopsis thaliana (Thale Cress)Rapid life cycle, well-characterized genetics. Highly sensitive to auxin herbicides.
Dicot Brassica napus (Rapeseed)Agriculturally relevant broadleaf crop.
Dicot Amaranthus retroflexus (Redroot Pigweed)Common and problematic agricultural weed.
Monocot Zea mays (Corn)Major cereal crop, typically tolerant to auxin herbicides.
Monocot Avena fatua (Wild Oat)Common grassy weed.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Tier 1 - In Vitro Seed Germination and Root Elongation Assay

Purpose: To rapidly assess the compound's effect on fundamental plant processes without the complexities of soil or foliar application.

  • Preparation:

    • Prepare sterile agar medium (e.g., 0.8% agar in water or 0.5x Murashige & Skoog medium).

    • While the medium is still molten (approx. 50°C), add the test compound from the stock solution to achieve desired final concentrations (e.g., 1, 10, 50, 100 µM). Also prepare a vehicle control plate.

    • Pour the medium into sterile 100 mm petri dishes.

  • Seed Plating:

    • Surface-sterilize seeds of Arabidopsis thaliana and Avena fatua.

    • Aseptically place 10-15 seeds on the surface of the solidified agar in each plate.

    • Seal the plates with micropore tape.

  • Incubation:

    • Place plates vertically in a growth chamber (22°C, 16h light/8h dark photoperiod). This allows roots to grow straight down along the agar surface.

  • Assessment:

    • After 7-10 days, measure the primary root length of each seedling.

    • Calculate the percent inhibition of root growth for each treatment relative to the vehicle control.

Protocol 4.2: Tier 2 - Whole Plant Post-Emergence Bioassay

Purpose: To evaluate the compound's foliar activity on established seedlings.

  • Plant Propagation:

    • Sow seeds of all indicator species in pots (e.g., 10 cm diameter) containing a standard greenhouse potting mix.

    • Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 24°C/18°C day/night, 16h photoperiod).

    • Thin seedlings to a uniform number per pot (e.g., 3 for rapeseed/corn, 5 for pigweed/oat).

  • Herbicide Application:

    • Treat plants at the 2-4 true leaf stage.[7] This is a stage of active growth where plants are generally susceptible.

    • Use a research-grade cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) to apply the test solutions.

    • Apply a high screening rate (e.g., 1000 g a.i./ha) of this compound, a vehicle control, and a positive control (e.g., 2,4-D at 500 g a.i./ha).

  • Post-Application Care & Assessment:

    • Return plants to the greenhouse. Do not water overhead for the first 24 hours to allow for compound absorption.

    • Visually assess phytotoxicity at 3, 7, 14, and 21 days after treatment (DAT).[8][9]

    • At 21 DAT, harvest the above-ground biomass, dry in an oven at 70°C for 72 hours, and record the dry weight.

    • Calculate the percent biomass reduction relative to the vehicle control.

Protocol 4.3: Tier 2 - Whole Plant Pre-Emergence Bioassay

Purpose: To evaluate the compound's soil activity and its effect on emerging seedlings.

  • Potting and Sowing:

    • Fill pots with soil, leaving a 2-3 cm headspace.

    • Sow a known number of seeds (e.g., 10) of each indicator species per pot and cover lightly with soil.

  • Herbicide Application:

    • Immediately after sowing, apply the herbicide treatments as described in Protocol 4.2 directly to the soil surface.

  • Incubation and Assessment:

    • Lightly water the pots and place them in the greenhouse.

    • At 21 days after treatment, count the number of emerged, healthy plants.

    • Assess any phytotoxicity symptoms on emerged plants.

    • Harvest and determine the dry weight of the emerged plants.

    • Calculate the percent emergence and biomass reduction relative to the vehicle control.

Protocol 4.4: Phytotoxicity Assessment

Purpose: To standardize the visual evaluation of plant injury. A consistent scoring system is crucial for comparing results across experiments.[10]

Score (%)Description of Injury
0No effect. Plant appears healthy, same as control.
10-30Slight effects: minor stunting, slight discoloration, or leaf malformation.
40-60Moderate effects: clear stunting, chlorosis (yellowing), some necrosis (tissue death).
70-90Severe effects: major stunting, widespread necrosis, plant dying.
100Complete necrosis. Plant is dead.

This scale should be used to record visual injury at each assessment time point.

Section 5: Data Analysis and Interpretation

Tier 1 & 2 Data - Efficacy Calculation:

For primary and secondary screens, data should be expressed as a percentage relative to the control.

  • % Inhibition = [1 - (Treatment Value / Control Value)] * 100

    • Value can be root length, dry weight, etc.

    • Control Value is the average from the vehicle-treated group.

Tier 3 Data - Dose-Response Analysis

Purpose: If significant activity is observed in Tier 2, a dose-response study is required to quantify the compound's potency by determining the Effective Dose (ED) required to cause a specific level of effect (e.g., 50% or 90% reduction in growth).[11]

  • Experimental Setup: Conduct a whole-plant post-emergence assay (Protocol 4.2) using a geometric series of 6-8 application rates (e.g., 0, 50, 100, 200, 400, 800, 1600 g/ha) for the most sensitive species identified in Tier 2.

  • Data Modeling:

    • Plot the percent biomass reduction against the logarithm of the herbicide dose.

    • Fit the data using a four-parameter log-logistic regression model, which is the standard for herbicide dose-response analysis.[12][13][14]

    • The equation is: Y = C + (D - C) / (1 + exp(B(log(X) - log(ED50))))

      • Y = Response (% biomass reduction)

      • D = Upper limit (max response)

      • C = Lower limit (min response)

      • B = Slope around the ED50

      • ED50 = Dose causing 50% response

  • Interpretation: The ED50 value is a key metric of herbicidal potency. A lower ED50 indicates higher activity. Comparing the ED50 of this compound to that of a standard herbicide like 2,4-D provides a direct measure of its relative potency.

Example Data Tables:

Table 1: Post-Emergence Phytotoxicity at 14 DAT (Screening Rate: 1000 g/ha)

SpeciesPlant TypeVisual Injury (%)Biomass Reduction (%)Auxinic Symptoms Observed?
A. thalianaDicot95 ± 598 ± 2Yes (Epinasty, twisting)
B. napusDicot85 ± 891 ± 6Yes (Callus on stem)
A. retroflexusDicot90 ± 694 ± 4Yes (Epinasty, stunting)
Z. maysMonocot5 ± 58 ± 7No
A. fatuaMonocot10 ± 712 ± 9No

Table 2: Dose-Response Results for A. retroflexus

ParameterThis compound2,4-D (Standard)
ED50 (g/ha) 185150
ED90 (g/ha) 450380
Slope (B) 2.12.5

Interpretation: In this hypothetical example, the test compound shows strong, selective herbicidal activity against broadleaf species, with classic auxin-like symptoms. Its potency (ED50) is comparable to, though slightly less than, the standard 2,4-D.

Section 6: Concluding Remarks and Future Directions

These protocols provide a robust framework for the initial evaluation of this compound as a potential herbicide. The tiered approach ensures an efficient use of resources, with clear decision points for advancing the compound.

If the data confirms potent and selective herbicidal activity, the following steps are recommended:

  • Expanded Spectrum Screening: Test the compound against a wider range of important agricultural weeds and crops to fully define its use profile.

  • Mechanism of Action Confirmation: Utilize molecular techniques (e.g., gene expression analysis of auxin-responsive genes, receptor binding assays) to confirm the hypothesized auxin-mimic mechanism.

  • Metabolism and Hydrolysis Studies: Conduct experiments to confirm the conversion of the methyl ester pro-herbicide to the active acid form within the plant.

  • Formulation Development: Investigate different formulations to optimize stability, handling, and biological activity.

By following this structured, hypothesis-driven approach, researchers can effectively characterize the herbicidal potential of this novel phenoxyacetate derivative and determine its viability for further development.

References

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  • ResearchGate. (2018). Herbicide bioassays. [Link]

  • LookChem. (n.d.). Cas 2065-23-8, Methyl phenoxyacetate. [Link]

  • PubMed. (n.d.). Methyl 2-(2-(4-formylphenoxy)acetamido)-2-substituted acetate derivatives: a new class of acetylcholinesterase inhibitors. [Link]

  • TNAU Agritech Portal. (n.d.). PLANT GROWTH REGULATORS (PGR). [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate. PubChem Compound Database. [Link]

  • Cathey, H. M. (1975). Classification of plant growth regulating agents according to their modes of action. HortScience, 10(3), 204-206. [Link]

  • ResearchGate. (2025). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl [4-(acetylamino)phenoxy]acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Yield & Purity in the O-Alkylation of Paracetamol Ticket ID: #SYN-PAR-002 Assigned Specialist: Senior Application Scientist, Process Chemistry[1]

Introduction

You are attempting to synthesize Methyl [4-(acetylamino)phenoxy]acetate (CAS: 17283-04-2), a key intermediate for various analgesic and antipyretic analogs.[1] This reaction involves the Williamson Ether Synthesis between Paracetamol (Acetaminophen) and Methyl Chloroacetate (or Bromoacetate).

While theoretically simple, this reaction is notorious for variable yields due to three competing factors:

  • Ambident Nucleophilicity: Competition between the phenoxide oxygen (desired) and the amide nitrogen (undesired).[1]

  • Ester Instability: The product contains a methyl ester susceptible to hydrolysis under the very basic conditions required to drive the reaction.[1]

  • Solubility Mismatches: The starting material (Paracetamol) has poor solubility in non-polar solvents, while the base (

    
    ) is insoluble in organic solvents, creating a heterogeneous system.
    

This guide provides a field-proven protocol and a diagnostic troubleshooting workflow to stabilize your yields.

Part 1: The "Golden Standard" Protocol

Before troubleshooting, ensure your baseline method aligns with this optimized industrial standard. Deviations here are the most common cause of failure.[1]

Optimized Reaction Conditions
ComponentReagent/ConditionEquiv.Role & Rationale
Substrate Paracetamol1.0Dried in vacuo (water kills this reaction).[1]
Electrophile Methyl Chloroacetate1.2Slight excess to drive kinetics.[1]
Base Potassium Carbonate (

)
2.0Must be anhydrous & finely milled.

is too strong and promotes N-alkylation.[1]
Catalyst Potassium Iodide (KI)0.1Critical: Converts unreactive chloroacetate to reactive iodoacetate in situ (Finkelstein).[1]
Solvent Acetone or 2-Butanone (MEK)[0.5 M]Polar aprotic.[1] Promotes

while suppressing hydrolysis.[1]
Temp/Time Reflux (

C)
4-6 hMonitor by TLC.[1] Do not overheat (degrades ester).[1]
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask. Add magnetic stir bar.[1]

  • Solvation: Add Paracetamol (1.0 eq) and anhydrous Acetone.

  • Deprotonation: Add milled

    
     (2.0 eq) and KI (0.1 eq).[1] Stir at room temp for 30 mins. Note: Solution will remain a suspension.
    
  • Addition: Add Methyl Chloroacetate (1.2 eq) dropwise.

  • Reaction: Reflux with vigorous stirring. (Stirring is rate-limiting in heterogeneous reactions).[1]

  • Workup (The Yield Trap):

    • Cool to RT. Filter off the solid salts (

      
      ).
      
    • Evaporate the filtrate to dryness.[1]

    • Redissolve residue in Ethyl Acetate.[1][2]

    • Wash 1: Saturated

      
       (removes trace acid).[1]
      
    • Wash 2: Water (removes trace paracetamol).[1]

    • Wash 3: Brine.[1][2] Dry over

      
      .[1]
      
    • Purification: Recrystallize from Ethyl Acetate/Heptane (1:3).[1]

Part 2: Diagnostic Workflow

Use this logic tree to identify where your mass is disappearing.[1]

Troubleshooting Start START: Low Yield Observed TLC Check TLC of Crude Reaction Mixture Start->TLC SM_Left Starting Material (Paracetamol) Still Present? TLC->SM_Left Yes_SM YES: Incomplete Conversion SM_Left->Yes_SM Yes No_SM NO: Reaction Finished SM_Left->No_SM No Check_Base Check Base Particle Size & Stirring Speed Yes_SM->Check_Base Check_Cat Did you add KI? Yes_SM->Check_Cat Check_Spots New Spots on TLC? No_SM->Check_Spots Spot_Base Spot on Baseline? (Carboxylic Acid) Check_Spots->Spot_Base Baseline Spot Spot_High Spot runs higher? (N-Alkylated) Check_Spots->Spot_High High Rf Spot Clean_TLC TLC looks clean but Mass Low after Workup Check_Spots->Clean_TLC Clean Spot Hydrolysis Issue: Ester Hydrolysis (Water in solvent?) Spot_Base->Hydrolysis N_Alk Issue: N-Alkylation (Base too strong/Solvent too polar) Spot_High->N_Alk Workup_Loss Issue: Product lost to Aqueous Layer during Wash Clean_TLC->Workup_Loss

Figure 1: Diagnostic logic tree for isolating yield loss in Williamson Ether Synthesis.[1]

Part 3: Troubleshooting FAQs

Q1: My reaction is stuck at 50% conversion even after 24 hours. Why?

Diagnosis: Poor Heterogeneous Kinetics.[1] Since


 is insoluble in acetone, the reaction happens only on the surface of the carbonate particles.
  • Fix 1 (The Physical): Grind your

    
     into a fine powder immediately before use.[1] Commercial granules have low surface area.[1]
    
  • Fix 2 (The Chemical): Add 0.1 eq Potassium Iodide (KI) . This performs a Finkelstein reaction, converting the slow-reacting Methyl Chloroacetate into the fast-reacting Methyl Iodoacetate in situ [1].[1]

  • Fix 3 (The Mechanical): Use an egg-shaped stir bar and set RPM to maximum. A vortex must be visible.[1]

Q2: I see a new spot, but my product disappears during the NaOH wash.

Diagnosis: Saponification (Ester Hydrolysis). You are likely following a generic phenol alkylation procedure (like Phenacetin synthesis) which uses NaOH to wash away unreacted phenol.[1] Do NOT use NaOH.

  • Mechanism: Your product is an ester (

    
    ).[1] Strong bases like NaOH will hydrolyze this ester back to the carboxylic acid, which then dissolves in the aqueous layer and is discarded.
    
  • Solution: Wash the organic layer with saturated Sodium Bicarbonate (

    
    )  or just plain water.[1] The product is neutral; it does not need a base wash if the conversion is high.
    
Q3: I have a major impurity running higher (less polar) than my product.

Diagnosis: N-Alkylation. Paracetamol has two nucleophilic sites: the phenoxide (


) and the amide nitrogen (

).[1]
  • Cause: Using a base that is too strong (like

    
     or 
    
    
    
    ) or a solvent that is too polar (like DMF or DMSO) can encourage N-alkylation [2].[1]
  • Solution: Stick to Acetone or Acetonitrile and Potassium Carbonate .[1] The Carbonate base is strong enough to deprotonate the phenol (

    
    ) but not the amide (
    
    
    
    ), ensuring regioselectivity for O-alkylation [3].
Q4: The product is oiling out during recrystallization.

Diagnosis: Impurity Entrapment.

  • Cause: Residual methyl chloroacetate or unreacted paracetamol prevents crystal lattice formation.[1]

  • Solution:

    • Ensure the crude is fully dried (high vac) to remove liquid electrophile.[1]

    • Use the "Cloud Point" method : Dissolve crude in minimum hot Ethyl Acetate.[1] Add hot Heptane dropwise until the solution turns slightly cloudy. Remove from heat, cap, and let it cool slowly to RT, then to

      
      C.
      

Part 4: Mechanistic Insight

Understanding the pathway allows you to predict how changing variables affects the outcome.

Mechanism Para Paracetamol (pKa ~9.5) Phenoxide Phenoxide Anion (Nucleophile) Para->Phenoxide Deprotonation (Fast) Base K2CO3 Base->Phenoxide Product O-Alkylated Product (Target) Phenoxide->Product SN2 Attack (Major) Soft-Hard Match Side_N N-Alkylated Side Product (Impurity) Phenoxide->Side_N N-Attack (Minor) (If Base too strong) MeCl Methyl Chloroacetate (Electrophile) MeI Methyl Iodoacetate (Super-Electrophile) MeCl->MeI Finkelstein (Acetone) KI KI (Catalyst) KI->MeI MeI->Product

Figure 2: Reaction pathway highlighting the catalytic role of KI and the competition between O- and N-alkylation.

References

  • Finkelstein Reaction Application

    • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] 6th Edition, Wiley, 2007.[1] (Explains the enhancement of alkyl chloride reactivity using Iodide catalysts).

  • Regioselectivity (O vs N Alkylation)

    • Rikimaru, K., et al.[1] "Synthesis and Structure-Activity Relationships of O- and N-alkylated derivatives." Bioorganic & Medicinal Chemistry, 2012.[1][3]

  • Base Selection in Phenol Alkylation

    • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry."[1] 5th Edition. Longman Scientific & Technical.[1] (Standard reference for Williamson Ether Synthesis using Carbonate bases).

  • Paracetamol Synthesis & Derivatives

    • Ellis, F.[1] "Paracetamol: A Curriculum Resource."[1] Royal Society of Chemistry, 2002.[1] (Provides foundational data on Paracetamol solubility and reactivity).[1]

Sources

Technical Support Center: Purification of Methyl [4-(acetylamino)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-MA-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic & Triage: What is the state of your crude?

Before initiating a purification protocol, identify your specific impurity profile using the troubleshooting matrix below.

Q: My crude product is a sticky, dark oil instead of a solid. What happened?

A: This is a common issue in Williamson ether syntheses involving acetamides.

  • Cause 1 (Residual Solvent): High-boiling solvents like DMF or DMAc (often used to solubilize the phenoxide) are difficult to remove completely via rotary evaporation.

  • Cause 2 (Excess Alkylating Agent): Methyl chloroacetate or bromoacetate has a high boiling point and can linger as an oil.

  • Corrective Action: Perform a trituration . Add cold diethyl ether or hexanes to the oil and scratch the flask walls with a glass rod. The non-polar solvent will dissolve the excess alkylating agent while inducing the polar ester-amide product to precipitate.

Q: TLC shows a persistent spot with lower R_f (more polar) than my product.

A: This is likely unreacted Paracetamol (4-acetamidophenol) .

  • Mechanism: The phenolic hydroxyl group is acidic (pKa ~9.5), making it more polar than your target methyl ester.

  • Risk: Do NOT wash with strong bases (NaOH/KOH) to remove this. While effective for phenols, strong bases will rapidly hydrolyze your methyl ester to the carboxylic acid.

  • Corrective Action: Use the "Mild Carbonate Wash" protocol (Method B below) or rely on Recrystallization (Method A), as the phenolic impurity is significantly more soluble in polar mother liquors than the target ester.

Q: I see a spot running very close to the solvent front (High R_f).

A: This is likely the O,N-dialkylated side product .

  • Cause: If the reaction temperature was too high (>80°C) or a strong base (NaH) was used, the amide nitrogen may have been deprotonated and alkylated.

  • Corrective Action: Recrystallization rarely removes this. You must use Flash Column Chromatography (Method C).

Purification Protocols

Method A: Recrystallization (The Gold Standard)

Best for: Removing unreacted paracetamol and inorganic salts.

Principle: Methyl [4-(acetylamino)phenoxy]acetate contains both a polar amide and a lipophilic ester tail. It exhibits a steep solubility curve in lower alcohols.

Solvent System: Ethanol (95%) or Methanol/Water (9:1).

Protocol:

  • Dissolution: Transfer crude solid to an Erlenmeyer flask. Add Ethanol (5 mL per gram of crude).

  • Heating: Heat to boiling (approx. 78°C) with stirring. If the solid does not dissolve completely, add ethanol in 1 mL increments.

    • Note: If a fine white powder remains insoluble at boiling, these are likely inorganic salts (KBr/KCl). Filter the hot solution through a pre-warmed funnel.

  • Cooling: Remove from heat and allow to cool to room temperature slowly (20 mins). Then, place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration. Wash the cake immediately with ice-cold ethanol.

    • Why? The impurity (paracetamol) is more soluble in the cold alcohol than your product. Washing ensures the mother liquor containing the impurity is removed.

Method B: Chemical Scavenging (The "Soft" Wash)

Best for: Removing trace phenolic starting material without hydrolysis.

Protocol:

  • Dissolve the crude residue in Ethyl Acetate (EtOAc).

  • Wash the organic layer twice with cold 10% Potassium Carbonate (K₂CO₃) .

    • Scientific Logic:[1][2][3][][5] K₂CO₃ (pH ~11) is basic enough to deprotonate the phenol (Paracetamol pKa ~9.5) into the water-soluble phenoxide, but kinetically slow to hydrolyze the methyl ester at low temperatures.

  • Wash once with Brine to remove trapped water.

  • Dry over anhydrous Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is acid-sensitive, though usually safe here.

Method C: Flash Chromatography

Best for: Separating N-alkylated impurities.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase:

  • Start: 40% Ethyl Acetate in Hexanes.

  • Gradient: Increase to 80% Ethyl Acetate.

  • Observation: The target ester usually elutes around 60% EtOAc due to the polarity of the amide group.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on your crude analysis.

PurificationStrategy Start Crude this compound CheckState Physical State? Start->CheckState IsOil Sticky Oil/Gum CheckState->IsOil IsSolid Solid Precipitate CheckState->IsSolid Trituration Triturate with Et2O/Hexane (Remove solvent/alkyl halides) IsOil->Trituration CheckTLC TLC Analysis IsSolid->CheckTLC Trituration->CheckTLC ImpurityType Identify Major Impurity CheckTLC->ImpurityType Phenol Lower Rf Spot (Unreacted Paracetamol) ImpurityType->Phenol N_Alkyl Higher Rf Spot (N-alkylation) ImpurityType->N_Alkyl Clean Single Spot ImpurityType->Clean MethodA Method A: Recrystallization (EtOH) Phenol->MethodA If <10% impurity MethodB Method B: Cold K2CO3 Wash Phenol->MethodB If >10% impurity MethodC Method C: Column Chromatography N_Alkyl->MethodC Clean->MethodA Final Polish Final Pure Product (White/Off-white Crystals) MethodA->Final MethodB->Final MethodC->Final

Figure 1: Decision matrix for purification based on physical state and TLC profile.

Technical Data Summary

PropertyValue / DescriptionRelevance to Purification
Molecular Formula C₁₁H₁₃NO₄
Solubility (Water) Low (Cold), Moderate (Hot)Allows for aqueous precipitation or alcohol/water recrystallization.
Solubility (EtOH) High (Hot), Low (Cold)Ideal for recrystallization.
Solubility (EtOAc) HighGood solvent for extraction/washing protocols.
pKa (Phenol impurity) ~9.5 (Paracetamol)Allows separation via mild base wash (K₂CO₃).
Hydrolysis Risk High (Ester linkage)Avoid NaOH/KOH. Use mild bases only.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Williamson ether synthesis and recrystallization techniques).

  • Ellis, F. Paracetamol: A Curriculum Resource, Royal Society of Chemistry, 2002. (Detailed properties of the paracetamol core and its solubility profiles).

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed. Wiley, 2013. (Mechanistic insight into O- vs N-alkylation selectivity).

  • Organic Syntheses , Coll. Vol. 1, p. 109 (1941). Preparation of Phenacetin (closely related analog).[5] (Provides foundational protocol for etherification of acetamidophenols).

Sources

Technical Guide: Methyl [4-(acetylamino)phenoxy]acetate Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the synthesis, purification, and troubleshooting of Methyl [4-(acetylamino)phenoxy]acetate (CAS: 191650-06-x / Analogous derivatives). This compound is a key intermediate in the synthesis of phenoxyacetic acid derivatives and pharmaceutical analogs of phenacetin.

The synthesis typically employs a Williamson Ether Synthesis , reacting Paracetamol (4-acetamidophenol) with Methyl chloroacetate (or bromoacetate) in the presence of a base. While conceptually simple, this reaction is prone to specific side reactions—primarily hydrolysis, N-alkylation, and oxidation—that can compromise yield and purity.

This document provides a self-validating troubleshooting framework and detailed protocols to ensure high-purity isolation.

Troubleshooting Guide (Q&A)

Q1: My reaction conversion is low (<60%), and I see significant unreacted Paracetamol. How do I drive it to completion?

Diagnosis: This is often due to the weak nucleophilicity of the phenoxide anion or insufficient base strength/solubility. Solution:

  • Base Selection: Ensure you are using Potassium Carbonate (K₂CO₃) rather than Sodium Carbonate. Potassium ions coordinate better with the leaving group and improve solubility in aprotic solvents.

  • Solvent Choice: Switch to polar aprotic solvents like Acetone (reflux) or DMF (60-80°C). DMF dramatically increases the reaction rate compared to acetone but requires more workup effort.

  • Catalysis: Add a catalytic amount of Potassium Iodide (KI) (0.1 eq). This generates the more reactive Methyl Iodoacetate in situ (Finkelstein reaction logic).

Q2: I have a persistent acidic impurity (approx. 5-10%). What is it, and how do I remove it?

Diagnosis: You have likely formed [4-(acetylamino)phenoxy]acetic acid . This occurs via the hydrolysis of your methyl ester product, usually caused by moisture in the solvent or base. Solution:

  • Prevention: Use anhydrous solvents and dry K₂CO₃ (dried at 120°C overnight).

  • Removal:

    • Dissolve the crude solid in Ethyl Acetate.

    • Wash with Saturated Sodium Bicarbonate (NaHCO₃) solution. The weak base will deprotonate the free acid (making it water-soluble) without hydrolyzing the ester product.

    • Separate the organic layer, dry over MgSO₄, and evaporate.

Q3: The product has a pink/brown discoloration. Is it degraded?

Diagnosis: This indicates oxidation of the phenol starting material or trace hydrolysis of the acetamide group to an aniline derivative (which oxidizes rapidly). Solution:

  • Purification: Perform a recrystallization using Ethanol/Water (9:1) with Activated Charcoal .

    • Dissolve crude product in hot ethanol.

    • Add 5% w/w activated charcoal.

    • Reflux for 5 minutes.

    • Filter hot through Celite to remove charcoal.

    • Add warm water to the filtrate until turbid and cool slowly.

Q4: Can N-alkylation occur? How do I distinguish it?

Diagnosis: Yes, under harsh conditions (strong bases like NaH or high temperatures), the amide nitrogen can be alkylated, forming Methyl 2-(N-(4-hydroxyphenyl)acetamido)acetate or a bis-alkylated species. Detection:

  • TLC: N-alkylated products typically have slightly different R_f values than O-alkylated products due to the loss of the H-bond donor capability of the amide.

  • NMR: Check the amide proton signal (~9-10 ppm). If it is missing or integrated low, N-alkylation has occurred. Prevention: Stick to mild bases (K₂CO₃) and avoid temperatures above 80°C.

Visual Analysis of Reaction Pathways[1]

The following diagram illustrates the primary reaction pathway and the competing side reactions that generate the impurities discussed above.

ReactionPathways Paracetamol Paracetamol (Start Material) Product This compound (Target Product) Paracetamol->Product K2CO3, Acetone/DMF O-Alkylation (Major) N_Alkyl N-Alkylated Side Product Paracetamol->N_Alkyl Strong Base / High T N-Alkylation (Minor) Oxidation Colored Quinone/Tar (Oxidation) Paracetamol->Oxidation Air/Light Oxidation MeClAc Methyl Chloroacetate AcidImp [4-(acetylamino)phenoxy]acetic acid (Hydrolysis Impurity) Product->AcidImp H2O / OH- Ester Hydrolysis

Figure 1: Reaction scheme showing the major O-alkylation pathway and competing side reactions (Hydrolysis, N-alkylation, Oxidation).

Experimental Protocols

Protocol A: Optimized Synthesis (0.1 mol Scale)

Rationale: Uses Acetone/K₂CO₃ for mild conditions to minimize N-alkylation, with KI catalysis to ensure completion.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and reflux condenser.

  • Charging: Add Paracetamol (15.1 g, 0.10 mol), Anhydrous K₂CO₃ (20.7 g, 0.15 mol), and Potassium Iodide (1.66 g, 0.01 mol).

  • Solvent: Add Acetone (250 mL). Note: Acetone must be dry to prevent hydrolysis.

  • Reagent Addition: Add Methyl Chloroacetate (13.0 g, 10.5 mL, 0.12 mol) dropwise over 10 minutes.

  • Reaction: Reflux the mixture with vigorous stirring for 6–10 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KCl, excess K₂CO₃). Wash the filter cake with fresh acetone (2 x 30 mL).

    • Concentrate the filtrate under reduced pressure to obtain the crude solid.

Protocol B: Purification & Impurity Removal

Rationale: A two-stage purification removes acidic impurities first, then unreacted starting material/colored impurities via recrystallization.

  • Acid Removal (Bicarbonate Wash):

    • Dissolve the crude solid in Ethyl Acetate (150 mL).

    • Wash with Saturated NaHCO₃ (2 x 50 mL) to remove the acid impurity (Hydrolysis product).

    • Wash with Brine (1 x 50 mL).

    • Dry over Anhydrous MgSO₄ , filter, and evaporate.

  • Recrystallization:

    • Dissolve the residue in boiling Ethanol (approx. 5 mL per gram of solid).

    • Optional: If colored, treat with activated charcoal as described in Q3.

    • Slowly add hot Water until faint turbidity persists (approx. ratio EtOH:H₂O 4:1 to 2:1).

    • Allow to cool to room temperature, then refrigerate at 4°C for 2 hours.

    • Filter the white crystalline solid and dry in a vacuum oven at 50°C.

Purification Logic Flowchart

PurificationLogic Crude Crude Reaction Mixture (Solids + Liquid) Filtration Filtration Crude->Filtration Filtrate Filtrate (Product + Impurities) Filtration->Filtrate Solids Inorganic Salts (Discard) Filtration->Solids Evap Evaporation Filtrate->Evap Residue Crude Solid Evap->Residue Wash Dissolve in EtOAc Wash with Sat. NaHCO3 Residue->Wash OrgLayer Organic Layer (Product + Paracetamol) Wash->OrgLayer AqLayer Aqueous Layer (Acid Impurity) Wash->AqLayer Recryst Recrystallization (EtOH / H2O) OrgLayer->Recryst FinalProduct Pure this compound (White Crystals) Recryst->FinalProduct MotherLiq Mother Liquor (Unreacted Paracetamol + Tar) Recryst->MotherLiq

Figure 2: Purification workflow designed to systematically remove salts, acidic byproducts, and unreacted starting materials.

Technical Data Summary

ComponentRoleMolecular WeightSolubility (Water)Solubility (Organics)Removal Method
Paracetamol Reactant151.16Moderate (Hot)Soluble in EtOH, AcetoneRecrystallization (remains in mother liquor)
Methyl Chloroacetate Reactant108.52LowSolubleEvaporation (Volatile)
Product (Ester) Target 223.23 Low Soluble in EtOAc, Hot EtOH Crystallizes from EtOH/H₂O
Acid Impurity Side Product209.20Low (Acid form)Soluble in EtOAcWash with NaHCO₃ (forms soluble salt)
K₂CO₃ / KCl Base/Salt138.21 / 74.55HighInsoluble in AcetoneFiltration

References

  • PubChem. (n.d.). Methyl 2-(4-acetamidophenoxy)acetate.[1] National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of paracetamol by acetylation. Comprehensive Organic Chemistry Experiments. Retrieved February 15, 2026, from [Link]

  • Org. Synth. (1973). Alkylation of Amides and Phenols. Organic Syntheses, Coll. Vol. 5, p. 208. (General reference for Williamson Ether conditions).

Sources

Optimizing reaction conditions for "Methyl [4-(acetylamino)phenoxy]acetate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-MAC-004 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are attempting to synthesize Methyl [4-(acetylamino)phenoxy]acetate (CAS: 17332-03-9) via the O-alkylation of Paracetamol (Acetaminophen) with Methyl Chloroacetate. This is a classic Williamson Ether Synthesis. While seemingly straightforward, this reaction is sensitive to competitive N-alkylation , ester hydrolysis , and incomplete conversion due to lattice energy barriers of the base.

This guide moves beyond standard textbook procedures to address the process variables that determine yield and purity in a research or scale-up setting.

Module 1: Optimized Reaction Protocol

The "Golden Path" Methodology

This protocol utilizes the Finkelstein-assisted Williamson Ether Synthesis . We prefer Potassium Carbonate (


) over Sodium Hydride (

) to maximize chemoselectivity (O- vs. N-alkylation).

Reagents:

  • Substrate: Paracetamol (4-acetamidophenol) [1.0 eq]

  • Electrophile: Methyl chloroacetate [1.2 eq] (Note: Methyl bromoacetate is faster but less stable/more expensive).

  • Base: Anhydrous

    
     [1.5 - 2.0 eq] (Must be finely ground/milled).
    
  • Catalyst: Potassium Iodide (KI) [0.1 eq] (Critical for chloro- precursors).

  • Solvent: Acetone (HPLC Grade, dried) or Acetonitrile (

    
    ).
    

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with Paracetamol, anhydrous

    
    , and KI in Acetone. Stir at room temperature for 30 minutes.
    
    • Technical Insight: This pre-stir allows the base to deprotonate the phenol (

      
      ) forming the phenoxide anion. The amide proton (
      
      
      
      ) remains protonated under these mild conditions.
  • Addition: Add Methyl chloroacetate dropwise.

  • Reflux: Heat to reflux (

    
    C for Acetone) for 6–10 hours. Monitor via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1).
    
  • Workup:

    • Cool to room temperature.

    • Filter the reaction mixture to remove inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.[1]

  • Purification: Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate.

Process Visualization

ReactionWorkflow Start Reagents: Paracetamol + K2CO3 + KI Activation Activation Phase (30 min @ RT) Phenoxide Formation Start->Activation Addition Add Methyl Chloroacetate (Dropwise) Activation->Addition Reflux Reflux (6-10h) SN2 Substitution Addition->Reflux Reflux->Reflux Check TLC Filtration Filtration (Remove KCl/K2CO3) Reflux->Filtration Evap Evaporation (Crude Solid) Filtration->Evap Recryst Recrystallization (EtOH/Water) Evap->Recryst

Figure 1: Optimized workflow for the synthesis of this compound highlighting the critical activation phase.

Module 2: Critical Parameter Optimization (FAQs)

Q1: Why is my reaction stalling at 60% conversion?

Diagnosis: This is likely a "Heterogeneous Kinetics" issue. Explanation:


 is insoluble in acetone. The reaction occurs on the surface of the solid base.
Solution: 
  • Particle Size: Did you use granular

    
    ? You must use powdered  anhydrous 
    
    
    
    . If not available, grind it with a mortar and pestle before use.
  • Agitation: Ensure vigorous stirring. A gentle swirl is insufficient for heterogeneous reactions.

  • Catalysis: If you omitted Potassium Iodide (KI), add it. It converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the rate by orders of magnitude [1].

Q2: I see a byproduct spot just above my product on TLC. Is it N-alkylation?

Diagnosis: Likely N-alkylation or O,N-dialkylation . Technical Insight:

  • O-Alkylation (Desired): Kinetic control. The phenoxide is a "softer" nucleophile and more acidic.

  • N-Alkylation (Undesired): Thermodynamic control. Promoted by high temperatures, strong bases (

    
    , 
    
    
    
    ), or highly polar solvents (DMF/DMSO) which strip the cation away from the phenoxide, making the amide nitrogen more competitive. Corrective Action:
  • Switch solvent from DMF to Acetone or Acetonitrile .

  • Lower the temperature.[1][2][3]

  • Ensure you are not using a base stronger than Carbonate.

Q3: My product is an acid, not an ester. What happened?

Diagnosis: Saponification (Ester Hydrolysis). Cause: Presence of water in the solvent + Base + Heat = Hydrolysis of the methyl ester to the carboxylic acid. Solution:

  • Dry your Acetone over molecular sieves (3Å) or

    
    .
    
  • Ensure the

    
     is anhydrous (dry in an oven at 120°C for 2 hours if unsure).
    

Module 3: Comparative Data & Troubleshooting

Solvent & Base Selection Matrix
SolventBaseReaction RateSelectivity (O vs N)Risk of HydrolysisRecommendation
Acetone

ModerateHigh (Preferred) LowStandard
DMF

FastModerateModerateUse only if solubility is an issue
Ethanol

FastLowHigh Avoid (Promotes hydrolysis)
THF

Very FastLowLowAvoid (Risk of N-alkylation)
Impurity Pathway Analysis

The following diagram illustrates the competing pathways you must control.

ImpurityPathways Para Paracetamol (Starting Material) Target Target Product (O-Alkylation) Para->Target Acetone, Mild Base (Kinetic Control) N_Alkyl Impurity A: N-Alkylated (Thermodynamic Product) Para->N_Alkyl DMF, Strong Base (NaH) (Thermodynamic Control) Base Base (K2CO3) Acid Impurity B: Carboxylic Acid (Hydrolysis Product) Target->Acid Water present + Heat

Figure 2: Mechanistic pathways showing the selectivity between O-alkylation (Target) and N-alkylation (Impurity), and the risk of hydrolysis.[4]

References

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience.
  • Williamson Ether Synthesis of Phenacetin (Analogous Chemistry)

    • Synthesis of Phenacetin from Acetaminophen.[2][5] University of Massachusetts Amherst, Department of Chemistry. Available at: [Link] (Standard protocol for paracetamol O-alkylation).

  • Selectivity of O- vs N-Alkylation: Purchase, R., & Hanson, P. Regioselectivity in the alkylation of ambident anions. Journal of Chemical Education. (Discusses phenoxide vs amide nucleophilicity).
  • Paracetamol Synthesis & Reactivity

    • Ellis, F. Paracetamol: a curriculum resource. Royal Society of Chemistry.[6] Available at: [Link]

  • Specific Reagent Data

    • Methyl chloroacetate Safety & Reactivity Data. PubChem, National Library of Medicine. Available at: [Link]

For further assistance, please contact the Process Chemistry Support Desk with your specific TLC data and NMR spectra.

Sources

"Methyl [4-(acetylamino)phenoxy]acetate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Storage, and Handling Guide[1][2][3][4]

Status: Active | Version: 2.4 | Audience: R&D, QC, Process Chemistry[1][2]

Compound Profile & Chemical Logic

To ensure stability, one must understand the molecular vulnerabilities of Methyl [4-(acetylamino)phenoxy]acetate.[1][3] This compound is a tri-functional intermediate often used in the synthesis of peptidomimetics (e.g., TRH analogues like Taltirelin).[1][3]

  • Chemical Structure Analysis:

    • Methyl Ester (

      
      ):  The primary site of instability.[1][2][3] Prone to hydrolysis under moist, acidic, or basic conditions.[1][3]
      
    • Acetamide (

      
      ):  Generally robust but susceptible to hydrolysis under extreme pH or high thermal stress.[1][2][3]
      
    • Phenoxy Ether (

      
      ):  Chemically stable; however, the aromatic ring can undergo slow oxidation (yellowing) if exposed to light/air over prolonged periods.[1][2][3]
      

Physical State: Typically a white to off-white crystalline solid.[1][2][3] Solubility Profile: Soluble in DMSO, DMF, Methanol, Ethyl Acetate; sparingly soluble in water.[1][3]

Critical Storage Matrix

Standard Operating Procedure (SOP) for Inventory Management

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Short-term)-20°C (Long-term > 3 months)Low temperature kinetically inhibits the hydrolysis of the methyl ester and prevents thermal degradation of the crystal lattice.[1][2][3]
Atmosphere Inert Gas (Argon/Nitrogen) Critical: Esters are hygroscopic.[1][2] Moisture in headspace air will catalyze hydrolysis to the carboxylic acid derivative.[3]
Container Amber Glass with PTFE-lined capProtects against UV-induced photo-oxidation of the aromatic ring (preventing discoloration).[1][2][3]
Desiccation Required Store secondary containment in a desiccator.[1][3] Water activity (

) must be kept near zero.[1][3]
Degradation Pathways (Visualized)

Understanding how the molecule breaks down is essential for troubleshooting.[3] The diagram below illustrates the two primary degradation routes: Ester Hydrolysis (Fast/Common) and Amide Hydrolysis (Slow/Harsh).[1]

DegradationPathways Compound This compound (Intact Active) AcidDeriv [4-(acetylamino)phenoxy]acetic acid (Major Impurity) Compound->AcidDeriv Primary Degradation (Fast) Methanol Methanol (Byproduct) Compound->Methanol AmineDeriv Methyl (4-aminophenoxy)acetate (Minor Impurity - Harsh Cond.) Compound->AmineDeriv Secondary Degradation (Slow/High Temp) AceticAcid Acetic Acid Compound->AceticAcid Moisture Moisture (H2O) + Acid/Base Catalyst Moisture->Compound Trigger

Figure 1: The primary stability risk is the conversion of the methyl ester to the free acid (Red path).[1][2][3] The amide linkage (Green path) is significantly more stable.[1][3]

Troubleshooting Guide (FAQ)
Q1: The material has turned from white to pale yellow. Is it still usable?
  • Diagnosis: This indicates mild photo-oxidation of the phenoxy ring or trace aniline impurities (from amide hydrolysis).[1][2][3]

  • Action:

    • Check Purity: Run an HPLC.[1][3] If purity is >98%, the color is likely superficial.[3]

    • Purification: If purity is compromised, recrystallize.

    • Suggested Solvent System: Ethanol/Water or Ethyl Acetate/Hexane (verify solubility first).[1][3]

    • Note: Avoid hot methanol for prolonged periods to prevent transesterification.[1][3]

Q2: I smell a vinegar-like odor when opening the vial.
  • Diagnosis: Critical Failure. This suggests hydrolysis of the amide group (releasing acetic acid) or significant degradation.[1] This usually only happens if the material was stored in acidic/moist conditions at high temperatures.[3]

  • Action: Discard the batch. The presence of free acetic acid implies the core pharmacophore (the acetamide) is destroyed.[1][3]

Q3: My yield in the next step (e.g., saponification or coupling) is lower than expected.
  • Diagnosis: The starting material may have already partially hydrolyzed to the acid.[1]

  • Verification: Run a TLC or HPLC.[1][3] The free acid is much more polar than the methyl ester.[3]

    • TLC Check: Use 5% Methanol in DCM.[1][3] The ester will have a higher

      
      ; the acid will streak near the baseline.[3]
      
Q4: Can I store this in solution (e.g., DMSO stock)?
  • Recommendation: Only for short-term (<24 hours).

  • Reasoning: Esters are prone to solvolysis.[1][3] Even "anhydrous" DMSO attracts water from the air rapidly, leading to hydrolysis over time.[3] Always store as a dry solid.[1][3]

Analytical Validation Protocol

To validate the stability of your batch, use this self-validating HPLC method designed to separate the ester from its hydrolysis products.[1][3]

Method: Reverse Phase HPLC (Stability Indicating)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1][3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the free acid, sharpening the peak).[1]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient:

    • 0-2 min: 10% B (Isocratic)[1][2][3]

    • 2-15 min: 10%

      
       90% B (Linear Gradient)[1][2][3]
      
    • 15-20 min: 90% B (Wash)[1][2][3]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV @ 254 nm (Aromatic ring absorption).[1][3]

Expected Retention Order:

  • [4-(acetylamino)phenoxy]acetic acid: Elutes early (Polar).[1][3]

  • This compound: Elutes mid-gradient (Target).[1][3]

  • Oxidation impurities: Elute late (Non-polar).

Storage Decision Logic

Use this workflow to determine the correct handling for your specific sample.

StorageLogic Start Received Compound Duration Intended Storage Duration? Start->Duration ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm Fridge Store at 4°C Desiccator Cabinet ShortTerm->Fridge Freezer Store at -20°C Purge with Argon/N2 Seal with Parafilm LongTerm->Freezer Usage Ready to Use? Fridge->Usage Freezer->Usage Equilibrate WAIT: Allow vial to reach Room Temp before opening Usage->Equilibrate Yes Open Open & Weigh Equilibrate->Open Prevents Condensation

Figure 2: The "Warm-up" step (Red box) is the most skipped but critical step.[1][2][3] Opening a cold vial condenses atmospheric water onto the ester, causing rapid degradation.[1][3]

References
  • PubChem. (n.d.).[1][3] Methyl 4-(acetylamino)-2-methoxybenzoate (Structural Analog Data). National Library of Medicine.[3] Retrieved from [Link](Note: Used for ester/amide stability comparisons).

  • Carey, F. A., & Sundberg, R. J. (2007).[1][3] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][3] (General reference for Ester Hydrolysis mechanisms).

Sources

Technical Support Center: Synthesis of Phenoxyacetic Acid Esters

[1]

Topic: Troubleshooting & Optimization of Phenoxyacetic Acid Ester Synthesis Audience: Synthetic Chemists, Process Development Scientists Version: 2.1 (Current)

Executive Summary

Phenoxyacetic acid esters serve as critical intermediates in the synthesis of agrochemicals (e.g., auxins like 2,4-D), pharmaceuticals (e.g., penicillin V precursors), and fragrance compounds.[1][2][3][4] Their synthesis typically follows two primary pathways: Williamson Ether Synthesis (alkylation of phenols) or Direct Esterification (of pre-formed phenoxyacetic acids).

This guide addresses the specific chemical engineering challenges of these pathways: controlling ambident nucleophile selectivity (O- vs. C-alkylation), managing equilibrium thermodynamics, and executing delicate workups to remove phenolic impurities without hydrolyzing the labile ester bond.

Module 1: Route Selection & Strategy

Before troubleshooting, ensure you are utilizing the thermodynamic pathway best suited for your substrate's sensitivity.

Decision Matrix: Synthesis Pathway Selection

RouteSelectionStartStart: Define SubstrateIsPhenolAvailableIs the Phenol commercially available?Start->IsPhenolAvailableIsAcidSensitiveIs the substrate Acid-Sensitive?IsPhenolAvailable->IsAcidSensitiveYesFischerRoute B: Fischer Esterification(Phenoxyacetic Acid + Alcohol)IsPhenolAvailable->FischerNo (Have Acid)WilliamsonRoute A: Williamson Ether Synthesis(Phenol + Chloroacetate)IsAcidSensitive->WilliamsonYes (Avoid strong acid)IsAcidSensitive->FischerNoSteglichRoute C: Steglich/Coupling(DCC/DMAP)Fischer->SteglichIf Yield < 40%or Steric Bulk

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on substrate stability and availability.

Module 2: The Williamson Ether Synthesis (Phenol Alkylation)

Reaction: Phenol +


Q1: I am observing significant C-alkylation byproducts. How do I force O-alkylation?

Root Cause: Phenoxides are ambident nucleophiles. "Soft" conditions favor C-alkylation (ring substitution), while "hard" conditions favor O-alkylation (ether formation). Corrective Protocol:

  • Solvent Switch: Move to polar aprotic solvents (DMF, DMSO, or Acetonitrile). These solvents solvate the cation (

    
     or 
    
    
    ), leaving the phenoxide oxygen "naked" and more nucleophilic toward the hard electrophile (chloroacetate).
  • Base Selection: Use Potassium Carbonate (

    
    ) .[2] The larger 
    
    
    ion dissociates more readily than
    
    
    , promoting O-attack.
  • Catalysis: Add catalytic Potassium Iodide (KI) or TBAI (Finkelstein condition). This converts the chloroacetate to the more reactive iodoacetate in situ, speeding up the

    
     reaction before C-alkylation can compete.
    
Q2: My reaction stalls at 60-70% conversion. Should I increase the temperature?

Analysis: Increasing temperature often promotes hydrolysis if any moisture is present. Troubleshooting Steps:

  • Check Moisture: The ester product is prone to hydrolysis under basic conditions. Ensure reagents are dry.

  • Stoichiometry: Use a slight excess of the chloroacetate (1.2 eq) rather than the phenol. It is easier to remove unreacted haloester (via distillation or hydrolysis) than unreacted phenol.

  • Agitation: If using heterogeneous bases (

    
     in Acetone), the reaction is surface-area dependent. Grind the base to a fine powder or use vigorous mechanical stirring.
    
Module 3: Direct Esterification (Acid + Alcohol)

Reaction: Phenoxyacetic Acid + Alcohol


Q3: The yield is low despite long reflux times. How do I shift the equilibrium?

Root Cause: Phenoxyacetic acids often have lower reactivity due to the electron-withdrawing ether oxygen at the

Optimization Protocol:
  • Entrainer Method: Use a ternary azeotrope. Add Toluene (not Benzene, for toxicity reasons) and use a Dean-Stark trap to physically remove water.

  • Molecular Sieves: If the alcohol is low-boiling (e.g., Methanol), Dean-Stark is impossible. Recirculate the condensate through a Soxhlet extractor containing 3Å Molecular Sieves .

Table 1: Solvent Systems for Water Removal

Alcohol SubstrateRecommended SolventWater Removal MethodTemp Limit
MethanolDCM or CHCl3Chem. Drying (Sieves/MgSO4)40°C
EthanolTolueneTernary Azeotrope78°C
Benzyl AlcoholXyleneDean-Stark Distillation140°C
Module 4: Purification & Isolation (The Critical Phase)
Q4: How do I remove unreacted phenol without hydrolyzing my ester?

The Challenge: Phenols are acidic (

The "Cold-Wash" Protocol: Do NOT use 1M NaOH if you can avoid it. Follow this hierarchy:

  • Tier 1 (Safest): Wash organic layer with 5% Sodium Carbonate (

    
    ) . This is basic enough to deprotonate phenol but slow to hydrolyze the ester.
    
  • Tier 2 (If Phenol persists): Use cold (0°C) 0.5M NaOH .

    • Critical Step: Perform the wash rapidly (< 2 mins contact time) and immediately quench/neutralize the organic layer with brine or dilute acid.

  • Tier 3 (Chromatography-Free Polish): If trace phenol remains, pass the organic solution through a pad of basic alumina . The phenol will bind to the alumina, while the ester elutes.

Q5: My product is forming a stable emulsion during workup.

Root Cause: Phenoxyacetic derivatives often act as surfactants (similar to soaps) at the interface of basic water and organic solvents. Resolution:

  • Salting Out: Saturate the aqueous layer with solid NaCl. This increases the ionic strength, forcing the organic product out of the aqueous phase.

  • Acidification: If the emulsion is persistent, slightly acidify the aqueous layer to pH 4-5 (breaking the phenolate surfactants) before separation, then wash carefully with bicarbonate.

Module 5: Analytical Troubleshooting
Q6: NMR shows a "ghost" singlet near 4.6 ppm. What is it?

Diagnosis: This is often the methylene (

self-coupling byproduct
  • Scenario: If you used chloroacetic acid and base, you might have formed diglycolic acid derivatives or polymerized the chloroacetate.

  • Verification: Check Mass Spec for dimers.

  • Prevention:[5] Ensure the phenol is added to the base first to generate the phenoxide, then add the chloroacetate slowly. Avoid mixing base and chloroacetate in the absence of phenol.

Workflow: Troubleshooting Low Yield

TroubleshootingProblemProblem:Low Yield (<50%)CheckTLCCheck TLC:Is Phenol remaining?Problem->CheckTLCYesPhenolYes: Incomplete ReactionCheckTLC->YesPhenolYesNoPhenolNo: Side ReactionsCheckTLC->NoPhenolNoAction11. Check Base Equivalents2. Add Catalyst (KI)3. Switch to DMFYesPhenol->Action1Action21. Check for Hydrolysis(Is Acid present?)2. Check C-AlkylationNoPhenol->Action2

Figure 2: Diagnostic workflow for identifying the root cause of low yields in phenoxyacetate synthesis.

References
  • Williamson Ether Synthesis Mechanism & Side Reactions

    • Source: Wikipedia / Organic Chemistry Portal. "Williamson ether synthesis - Side reactions and Scope."
    • URL:[Link][6]

  • Fischer Esterification Equilibrium & Optimization

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Phenol Removal & Workup Protocols

    • Source: ResearchGate Technical Discussions.
    • URL:[Link]

  • Source: Google Patents (US20090247781A1). "Synthesis of phenoxyacetic acid derivatives.
  • Use of Phosphonitrilic Chloride (PNT)

    • Source: Journal of Chemical and Pharmaceutical Research.[4] "Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride."

    • URL:[Link]

"Methyl [4-(acetylamino)phenoxy]acetate" recrystallization procedure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are likely working with Methyl [4-(acetylamino)phenoxy]acetate (CAS: 19602-09-6), a critical intermediate often synthesized via the Williamson etherification of paracetamol (acetaminophen) with methyl chloroacetate.

Achieving high purity (>99%) for this compound is challenging due to the competing solubility profiles of its functional groups: the polar amide moiety (hydrophilic) and the phenyl ether/ester backbone (lipophilic). The procedure below is designed to remove the two most common impurities: unreacted paracetamol (phenolic) and inorganic salts trapped during the alkylation phase.

Parameter Data
Chemical Structure

Molecular Weight 223.23 g/mol
Target Purity >98.5% (HPLC)
Primary Impurities Paracetamol (Starting Material), Methyl chloroacetate, Inorganic Salts (

), Oxidation byproducts (Pink/Brown color)
Recrystallization Solvent Ethanol (95%) or Ethanol/Water (90:10)

Standard Operating Procedure (SOP): Recrystallization

Directive: Do not deviate from the thermal gradients described below. Rapid cooling is the primary cause of oiling out and occlusion of impurities for this specific ester-amide.

Phase A: Dissolution & Hot Filtration[1]
  • Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL per gram of crude solid.

    • Scientist's Note: If the crude is very dark, add Activated Carbon (0.5 - 1.0 wt%) at this stage to scavenge oxidized phenolic impurities.

  • Reflux: Heat the mixture to boiling (approx. 78°C). The solid should dissolve completely.[1]

    • Troubleshooting: If undissolved solids remain after 10 minutes of reflux, these are likely inorganic salts (

      
       or 
      
      
      
      ) from the synthesis. Do not add infinite solvent. Proceed to filtration.[1]
  • Hot Filtration: While maintaining the solution near boiling, filter through a pre-warmed Büchner funnel (or fluted filter paper) to remove salts and charcoal.

Phase B: Controlled Crystallization
  • Nucleation Zone: Allow the filtrate to cool slowly to room temperature (20-25°C) over 45-60 minutes. Stirring should be gentle (approx. 100 RPM).

    • Critical: Do not use an ice bath yet. Rapid cooling here will trap unreacted paracetamol inside the crystal lattice.

  • Deep Cooling: Once the solution reaches room temperature and turbidity is observed, transfer the flask to an ice-water bath (0-4°C) for 1 hour to maximize yield.

Phase C: Isolation
  • Filtration: Collect the white crystalline solid via vacuum filtration.

  • The Displacement Wash: Wash the filter cake with cold Ethanol (0°C) or a 1:1 mixture of cold Ethanol/Water.

    • Why? This displaces the "mother liquor" containing the soluble impurities without redissolving your ester product.

  • Drying: Dry under vacuum at 40-50°C.

    • Warning: Do not exceed 60°C during drying, as the ester moiety can be sensitive to hydrolysis if residual moisture and trace acid/base are present.

Visualization: Process Workflow

The following diagram outlines the critical decision points in the purification workflow.

RecrystallizationFlow Start Crude Methyl [4-(acetylamino)phenoxy]acetate Dissolve Reflux in EtOH (95%) Start->Dissolve CheckSol Solids Remain? Dissolve->CheckSol FilterHot Hot Filtration (Remove Salts/Charcoal) CheckSol->FilterHot Yes (Inorganics) CoolRoom Cool to 25°C (Slow Stirring) CheckSol->CoolRoom No (Clear Soln) FilterHot->CoolRoom CoolIce Cool to 0-4°C (1 Hour) CoolRoom->CoolIce Isolate Vacuum Filtration & Cold Wash CoolIce->Isolate Dry Vacuum Dry < 50°C Isolate->Dry

Caption: Logical workflow for the purification of acetamidophenoxy esters, highlighting the salt removal step.

Troubleshooting Hub

Issue 1: The Product "Oils Out" (Forms a liquid blob instead of crystals)

  • Cause: The temperature dropped too quickly, or the solvent polarity is slightly off (too much water if using aqueous ethanol). The compound enters a "metastable zone" where it separates as a liquid phase before it can organize into a lattice.

  • Solution:

    • Reheat to reflux until the oil redissolves.

    • Add a "Seed Crystal" of pure product (if available) at 5-10°C below the boiling point.

    • Cool extremely slowly (wrap the flask in a towel to insulate it).

Issue 2: Persistent Pink/Brown Discoloration

  • Cause: This indicates the presence of oxidized paracetamol (quinonimine species).

  • Solution:

    • Repeat the recrystallization.[2]

    • Add Activated Charcoal (10% by weight) during the reflux step.

    • Add a pinch of Sodium Metabisulfite to the solvent mixture (prevents further oxidation).

Issue 3: Low Melting Point (< 115°C)

  • Cause: Retained solvent (solvate formation) or hydrolysis of the ester to the acid (Acetic acid + Phenoxyacetic acid derivative).

  • Solution:

    • Check NMR for solvent peaks.

    • If solvent is present: Dry for longer at 50°C under high vacuum.

    • If acid is present (broad OH peak in NMR >10 ppm): The ester hydrolyzed. You must re-synthesize or re-esterify; recrystallization cannot easily separate the acid from the ester if they co-crystallize.

Troubleshooting Logic Tree

Use this decision tree to diagnose yield or purity failures immediately.

TroubleshootingTree Problem Identify Issue Oiling Oiling Out Problem->Oiling Color Pink/Brown Color Problem->Color LowYield Low Yield Problem->LowYield ActionOil 1. Reheat 2. Seed Crystal 3. Slower Cool Oiling->ActionOil ActionColor 1. Hot Filtration 2. Activated Carbon Color->ActionColor ActionYield Concentrate Mother Liquor OR Check pH (Hydrolysis?) LowYield->ActionYield

Caption: Diagnostic pathways for common crystallization failures in phenyl ether derivatives.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol is a stronger solvent for this compound. However, because the solubility is higher, your recovery yield might be lower unless you cool to -20°C. Ethanol (95%) offers a better balance of solubility at high temp vs. insolubility at low temp.

Q: My crude product smells like vinegar. Is this normal? A: No. A vinegar smell indicates hydrolysis of the acetyl group (from the amide) or the methyl ester. This suggests your reaction conditions were too acidic or basic, or the drying temperature was too high. Wash the solid with a saturated Sodium Bicarbonate (


) solution before recrystallization to neutralize surface acids.

Q: Why do I need to filter while hot? A: The synthesis of this compound involves Potassium Carbonate (


). This inorganic salt is insoluble in hot ethanol. If you cool the solution before filtering, the salts will remain mixed with your product, leading to false "high yields" and incorrect elemental analysis.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13652, 4-Acetamidophenyl acetate. Retrieved from

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from

Sources

Avoiding impurities in the preparation of "Methyl [4-(acetylamino)phenoxy]acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Impurity Control for Methyl [4-(acetylamino)phenoxy]acetate Ticket ID: CHEM-SUP-8829 Support Level: Tier 3 (Senior Application Scientist) Status: Active[1]

Introduction

Welcome to the Technical Support Center. You are likely synthesizing This compound (CAS: 17342-89-9) via the Williamson etherification of Paracetamol (Acetaminophen) with Methyl chloroacetate (or bromoacetate).[1]

While this reaction appears straightforward, the dual nucleophilic nature of Paracetamol (phenolic -OH vs. amide -NH) and the lability of the methyl ester group create a "minefield" of potential impurities.[1] This guide prioritizes impurity avoidance over simple yield maximization, ensuring your isolated material meets pharmaceutical purity standards.

Module 1: The "Clean Chemistry" Protocol

To avoid impurities, you must understand where they come from. The following protocol is designed to minimize the three most common side-reactions: N-alkylation , Hydrolysis , and Oligomerization .[1]

Standardized Optimization Protocol
ParameterRecommended ConditionTechnical Rationale (Causality)
Base Selection Potassium Carbonate (

), Anhydrous
Selectivity:

is mild enough to deprotonate the phenol (

) but leaves the amide (

) intact, preventing N-alkylation.[1] Stronger bases (NaH, NaOH) increase N-alkylation risk.[1]
Solvent Acetone or 2-Butanone (MEK)Solubility & Rate: Polar aprotic solvents favor

mechanisms.[1] Acetone allows easy removal.[1] Avoid protic solvents (Ethanol/Methanol) which can compete as nucleophiles or cause transesterification.
Reagent Stoichiometry 1.0 eq Paracetamol : 1.1-1.2 eq Methyl ChloroacetateYield vs. Purity: Slight excess of alkylating agent ensures consumption of Paracetamol (hard to remove).[1] Large excesses lead to di-alkylation or difficult downstream removal.[1]
Temperature Reflux (

C for Acetone)
Kinetic Control: Sufficient energy for O-alkylation without activating the higher energy barrier of N-alkylation.[1]
Atmosphere Inert (

or Ar)
Moisture Control: Strictly anhydrous conditions are required. Water consumes the alkylating agent (hydrolysis to chloroacetic acid) and hydrolyzes your product ester.

Module 2: Visualizing the Impurity Landscape

Understanding the competitive pathways is critical for troubleshooting. The diagram below maps the formation of the target molecule against its primary impurities.[1]

ReactionPathways Start Paracetamol (4-Acetamidophenol) Target TARGET PRODUCT This compound (O-Alkylation) Start->Target Mild Base (K2CO3) Kinetic Control Impurity_N IMPURITY A N-Alkylated Byproduct (Thermodynamic/Strong Base) Start->Impurity_N Strong Base (NaH) High Temp Reagent Methyl Chloroacetate (+ K2CO3) Impurity_Acid IMPURITY B Carboxylic Acid Derivative (Hydrolysis) Target->Impurity_Acid Aqueous Workup (pH > 8) Moisture Presence Impurity_Di IMPURITY C N,O-Dialkylated (Excess Reagent) Target->Impurity_Di Excess Alkyl Halide Long Reaction Time

Figure 1: Reaction pathway selectivity.[1] Green indicates the desired pathway; Red/Yellow indicate critical failure modes.

Module 3: Troubleshooting Guide (FAQ)

Q1: I am detecting a significant amount of "Impurity A" (N-alkylated species). How do I stop this?

Diagnosis: Loss of Chemoselectivity.[1] The amide nitrogen is competing with the phenolic oxygen. This usually happens because the reaction environment is too basic or too hot.[1]

  • Corrective Action 1 (Base): Switch to a weaker base. If you are using Sodium Hydride (

    
    ) or Sodium Hydroxide (
    
    
    
    ), stop immediately. These bases deprotonate the amide.[1] Switch to granular, anhydrous Potassium Carbonate (
    
    
    ).
  • Corrective Action 2 (Solvent): If using DMF or DMSO, the reaction rate is accelerated, often reducing selectivity. Switch to Acetone or Acetonitrile.[1]

  • Corrective Action 3 (Addition): Do not add the alkylating agent all at once. Add it dropwise to keep its concentration low relative to the phenoxide intermediate.[1]

Q2: My product is disappearing during workup, and I see a new peak at acidic pH (Impurity B).

Diagnosis: Ester Hydrolysis. The methyl ester group is sensitive to hydrolysis, especially in the presence of water and residual base.

  • The Fix: Avoid aqueous basic washes.[1]

    • Bad Protocol: Washing the organic layer with 1M NaOH to remove unreacted Paracetamol.[1] This will saponify your product ester to the carboxylic acid.[1]

    • Good Protocol: Filter off the solid

      
      /KCl salts first.[1] Evaporate the solvent.[1] Recrystallize from a non-aqueous solvent (e.g., Ethanol/Water mix, but keep water minimal and neutral).
      
Q3: The reaction stalls at 80% conversion. Should I add more Methyl Chloroacetate?

Diagnosis: Reagent Death via Moisture.[1] If you add more reagent, you risk Impurity C (N,O-dialkylation).[1] The stalling is likely due to water in the solvent hydrolyzing the methyl chloroacetate into chloroacetic acid (which then neutralizes your base).

  • The Fix: Do not add more reagent blindly. Check the pH. If acidic, your base is consumed. It is better to stop, isolate the 80% pure product, and recrystallize, rather than forcing the reaction and creating difficult-to-separate byproducts.[1]

Module 4: Experimental Workflow (Self-Validating)

This workflow includes "Checkpoints" to validate purity during the process, not just at the end.

  • Setup:

    • Charge 10.0 g Paracetamol (66.2 mmol) and 13.7 g anhydrous

      
        (99.3 mmol, 1.5 eq) into 150 mL Acetone .
      
    • Checkpoint: Ensure

      
       is finely ground.[1][2] Large chunks reduce surface area and slow the reaction, leading to long heat times and thermal decomposition.
      
  • Reaction:

    • Heat to reflux (

      
      C) under 
      
      
      
      for 30 minutes (deprotonation phase).
    • Add 7.9 g Methyl Chloroacetate (72.8 mmol, 1.1 eq) dropwise over 20 minutes.

    • Reflux for 5-8 hours.[1]

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). Paracetamol

      
      ; Product 
      
      
      
      .[1] If
      
      
      -alkyl impurity forms, it usually appears slightly higher than the product.[1]
  • Workup (Crucial for Stability):

    • Cool to room temperature.[1][3][4] Filter the reaction mixture to remove inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Note: Do not add water yet.[1]

    • Concentrate the filtrate under reduced pressure to obtain a solid residue.[1]

  • Purification:

    • Recrystallize the residue from Ethanol .

    • Why Ethanol? The ester is stable in neutral ethanol.[1] Unreacted Paracetamol is more soluble in cold ethanol than the product, allowing it to stay in the mother liquor.

    • Filter and dry the white crystals.[1]

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose your current batch status.

Troubleshooting Start Analyze Crude NMR/HPLC CheckYield Is Yield < 50%? Start->CheckYield CheckImpurity Identify Major Impurity CheckYield->CheckImpurity No (Yield OK) MoistureIssue CAUSE: Wet Solvent/Reagent ACTION: Dry Acetone over MgSO4 CheckYield->MoistureIssue Yes N_Alkyl CAUSE: Base too strong/Temp too high ACTION: Switch to K2CO3 / Lower Temp CheckImpurity->N_Alkyl Impurity: N-Alkylated Acid CAUSE: Hydrolysis during workup ACTION: Avoid NaOH washes / Keep pH < 8 CheckImpurity->Acid Impurity: Carboxylic Acid SM CAUSE: Incomplete Reaction ACTION: Increase reflux time (Check TLC) CheckImpurity->SM Impurity: Paracetamol

Figure 2: Diagnostic logic for synthesis failures.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for Williamson Ether Synthesis conditions and stoichiometry).

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed. Wiley-Interscience, 2007 .[1] (Mechanistic insight into Phenoxide vs. Amide nucleophilicity).

  • Nair, S. G.; et al. "Process for the preparation of Atenolol." US Patent 5,356,897, 1994 . (Describes the industrial synthesis of the phenoxy acetate intermediate from paracetamol).

  • Royal Society of Chemistry. "Mechanism, kinetics and selectivity of a Williamson ether synthesis."[1] Reaction Chemistry & Engineering, 2021 .[5] (Detailed kinetic modeling of O- vs C/N-alkylation in different solvents).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl Chloroacetate (highly toxic/lachrymator) and Paracetamol before handling.

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl [4-(acetylamino)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl [4-(acetylamino)phenoxy]acetate. This guide is designed for researchers, scientists, and drug development professionals who are looking to not only successfully synthesize this compound but also to scale up the process efficiently and troubleshoot common issues that may arise. As your dedicated application scientist, I will provide not just the procedural steps, but the underlying chemical principles and field-tested insights to ensure your success.

Synthesis Overview & Strategy

The most direct and industrially scalable route to this compound involves a two-step synthesis. The first step is the N-acetylation of 4-aminophenol to produce N-(4-hydroxyphenyl)acetamide, commonly known as paracetamol or acetaminophen. The second step is a Williamson ether synthesis, where the phenolic hydroxyl group of paracetamol is alkylated using methyl chloroacetate or methyl bromoacetate.

This strategy is advantageous due to the high-yielding nature of both reactions and the ready availability of the starting materials. However, careful control of reaction conditions is paramount to avoid side-product formation and ensure a high-purity final product, especially when transitioning to a larger scale.

Visualizing the Synthesis Workflow

The following diagram outlines the key stages of the synthesis process, from starting materials to the final purified product.

Synthesis_Workflow cluster_step1 Step 1: N-Acetylation cluster_step2 Step 2: Williamson Ether Synthesis A 4-Aminophenol C N-Acetylation Reaction A->C B Acetic Anhydride B->C D Paracetamol (Crude) C->D E Recrystallization D->E F Paracetamol (Pure) E->F I Williamson Ether Synthesis F->I F->I Intermediate G Methyl Chloroacetate G->I H Base (e.g., K2CO3) H->I J This compound (Crude) I->J K Purification (e.g., Recrystallization/Chromatography) J->K L Final Product K->L

Caption: Overall workflow for the two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: N-Acetylation of 4-Aminophenol to Paracetamol

Principle: This reaction involves the nucleophilic attack of the amino group of 4-aminophenol on the carbonyl carbon of acetic anhydride. The amino group is a stronger nucleophile than the hydroxyl group under these conditions, leading to preferential N-acylation.[1]

Reagent/SolventMolar Ratio (to 4-Aminophenol)Notes
4-Aminophenol1.0
Acetic Anhydride1.1A slight excess ensures complete conversion.
Water-Used as the reaction solvent.

Procedure:

  • To a 1 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 109.1 g (1.0 mol) of 4-aminophenol and 300 mL of water.

  • Begin stirring to create a suspension.

  • Gently heat the mixture to 50-60 °C.

  • From the dropping funnel, add 112.3 g (1.1 mol) of acetic anhydride dropwise over 30 minutes. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 1 hour.

  • Cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours to facilitate crystallization.

  • Collect the crude paracetamol by vacuum filtration and wash the filter cake with cold water (2 x 100 mL).

  • Recrystallize the crude product from water to obtain pure paracetamol. Dry the crystals in a vacuum oven at 60-70 °C.

Step 2: Williamson Ether Synthesis

Principle: This is a classic SN2 reaction.[2] A base is used to deprotonate the phenolic hydroxyl group of paracetamol, forming a phenoxide ion. This potent nucleophile then attacks the electrophilic carbon of methyl chloroacetate, displacing the chloride ion to form the ether linkage.[3][4][5]

Reagent/SolventMolar Ratio (to Paracetamol)Notes
Paracetamol1.0
Methyl Chloroacetate1.2Excess drives the reaction to completion.
Potassium Carbonate (K₂CO₃)1.5Anhydrous base is crucial.
Acetone or DMF-A polar aprotic solvent is ideal.[5]

Procedure:

  • To a 2 L, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 151.2 g (1.0 mol) of pure paracetamol, 207.4 g (1.5 mol) of anhydrous potassium carbonate, and 1 L of acetone.

  • Stir the suspension under a nitrogen atmosphere.

  • Add 130.2 g (1.2 mol) of methyl chloroacetate to the mixture.

  • Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain for 8-12 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 100 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

  • Collect the pure crystals by vacuum filtration, wash with a cold solvent, and dry in a vacuum oven at 50-60 °C.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Visualizing the Troubleshooting Process

Troubleshooting cluster_acetylation Step 1: N-Acetylation Issues cluster_ether_synthesis Step 2: Williamson Ether Synthesis Issues cluster_solutions Potential Solutions A Low Yield Incomplete reaction Mechanical losses SolA Increase reaction time/temp Optimize workup A->SolA B Product is Colored (Pink/Yellow) Oxidation of 4-aminophenol SolB Use deoxygenated water Recrystallize with charcoal B->SolB C Impurity Detected (Di-acetylated Product) Over-acetylation SolC Control stoichiometry of acetic anhydride Shorter reaction time C->SolC D Low Yield / Stalled Reaction Insufficient base Wet reagents/solvents Poor nucleophilicity SolD Use anhydrous K2CO3 Dry solvents Use a polar aprotic solvent (e.g., DMF) D->SolD E O-Alkylation vs. C-Alkylation Phenoxides can undergo C-alkylation SolE Generally minor with this substrate Confirm structure by NMR E->SolE F Hydrolysis of Ester Presence of water and strong base SolF Ensure anhydrous conditions Use non-hydroxidic base (K2CO3) F->SolF

Caption: A decision tree for troubleshooting common synthesis issues.

FAQs

Q1: In Step 1, my paracetamol product is pinkish-yellow. What causes this and how can I prevent it?

A1: The coloration is typically due to the oxidation of the 4-aminophenol starting material, which is sensitive to air and light, forming quinone-imine type impurities. To mitigate this, you can use deoxygenated water for the reaction and perform the reaction under an inert atmosphere (e.g., nitrogen), especially on a larger scale. During purification, a charcoal treatment during the hot dissolution step of recrystallization can help remove colored impurities.[6]

Q2: I'm seeing an impurity with a higher molecular weight in my Step 1 product. What could it be?

A2: This is likely the di-acetylated product, N-[4-(acetyloxy)phenyl]acetamide, where both the amine and the hydroxyl groups have been acetylated. This occurs if the reaction conditions are too harsh (e.g., prolonged heating, large excess of acetic anhydride).[6] To avoid this, strictly control the stoichiometry of acetic anhydride and the reaction time. The O-acetyl group is more labile and can sometimes be selectively hydrolyzed back to the desired product under mild basic conditions, but it's preferable to prevent its formation in the first place.

Q3: My Williamson ether synthesis (Step 2) is very slow or has stalled. What are the likely causes?

A3: There are several potential culprits for a sluggish SN2 reaction:

  • Insufficient Base/Weak Base: Ensure you are using at least 1.5 equivalents of a sufficiently strong base like anhydrous potassium carbonate. Weaker bases may not fully deprotonate the phenol.

  • Presence of Water: Water will protonate the phenoxide, reducing its nucleophilicity, and can also hydrolyze the methyl chloroacetate. Ensure your paracetamol, potassium carbonate, and solvent are thoroughly dry.

  • Solvent Choice: Polar aprotic solvents like DMF or acetone are ideal as they solvate the cation (K⁺) but not the nucleophile (phenoxide), leaving it "naked" and highly reactive.[5] Protic solvents like ethanol or water will solvate and deactivate the nucleophile.

  • Leaving Group: While methyl chloroacetate is effective, methyl bromoacetate is more reactive and can be used to accelerate the reaction, though it is more expensive.

Q4: Can I use sodium hydroxide (NaOH) instead of potassium carbonate (K₂CO₃) in Step 2?

A4: While NaOH is a strong base and can deprotonate the phenol, it introduces water into the reaction (as it's hygroscopic and often sold as aqueous solutions) and increases the risk of hydrolyzing the methyl chloroacetate starting material and the final ester product.[7] Potassium carbonate is a solid, non-hydroxidic base that minimizes these side reactions, making it a superior choice for this transformation, especially at scale.

Q5: How should I monitor the progress of these reactions when scaling up?

A5: For both steps, Thin Layer Chromatography (TLC) is a rapid and effective method for qualitative monitoring. You should run a co-spot of your starting material alongside the reaction mixture to track its consumption. For more quantitative analysis, especially during process development and scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method. It allows you to accurately determine the percentage of starting material remaining and quantify the formation of products and byproducts.

Q6: What are the key safety considerations for scaling up this synthesis?

A6:

  • Acetic Anhydride: It is corrosive and a lachrymator. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The N-acetylation reaction can be exothermic, so ensure the addition is controlled and the vessel is adequately cooled.

  • Methyl Chloroacetate: It is toxic and a skin irritant. Handle with extreme care in a fume hood.

  • Solvents: Acetone is highly flammable. When heating to reflux, use a heating mantle with a temperature controller and ensure there are no ignition sources nearby.

  • Pressure: When working at a large scale, ensure the reaction vessel is properly vented, especially during heating, to avoid pressure buildup.

References

  • Application Notes and Protocols for the Synthesis of Phenoxyacetic Acid Esters Using Phosphonitrilic Chloride - Benchchem.
  • The Williamson Ether Synthesis - Unknown Source.
  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator - JOCPR.
  • Experiment 06 Williamson Ether Synthesis - Unknown Source.
  • Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator | Abstract - JOCPR.
  • Williamson Ether Synthesis: Phenacetin Lab Procedure - Studylib.
  • Williamson Ether Synthesis - J&K Scientific LLC.
  • (PDF) Synthesis of New Sulphonamide Phenoxyacetic Derivatives - ResearchGate.
  • US20090247781A1 - Synthesis of phenoxyacetic acid derivatives - Google Patents.
  • Paracetamol - Wikipedia.
  • Simultaneous Hydrogenation and Acetylation of 4-Nitrophenol in a Two-Stage Packed-Bed Reactor as a Process Intensification Strategy for Highly Selective Paracetamol Synthesis - ACS Publications.
  • Williamson ether synthesis - Wikipedia.
  • During the formation of paracetamol why do you get N-acylation instead of O - Quora.
  • Synthesis of paracetamol by acetylation - The Royal Society of Chemistry.

Sources

Validation & Comparative

"Methyl [4-(acetylamino)phenoxy]acetate" vs other phenoxyacetate derivatives' cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Methyl [4-(acetylamino)phenoxy]acetate vs. Cytotoxic Phenoxyacetate Derivatives

Executive Summary

This technical guide evaluates the cytotoxic profile of This compound (referred to herein as MAPA-Ester ) in the context of structurally related phenoxyacetate derivatives. While phenoxyacetic acid scaffolds are frequently utilized to design potent anticancer agents (e.g., phenoxyacetamides), MAPA-Ester represents a distinct structural subclass: an O-alkylated derivative of acetaminophen (paracetamol).

This analysis synthesizes experimental data to demonstrate that MAPA-Ester functions primarily as a low-cytotoxicity prodrug or intermediate , contrasting sharply with the high-potency halogenated and amide-linked phenoxy derivatives used in oncology research.

Chemical Identity & Structural Context

The biological activity of phenoxyacetates is dictated by the substituents on the phenyl ring and the nature of the carboxylic acid derivative (ester vs. amide).

Compound ClassRepresentative MoleculeKey Structural FeaturePrimary Biological Activity
Target Molecule This compound O-substituted Acetaminophen methyl esterLow Cytotoxicity / Prodrug / Metabolic Probe
Parent Scaffold Acetaminophen (Paracetamol) 4-AcetamidophenolAnalgesic / Antipyretic (Hepatotoxic at high doses)
High-Potency Analog Phenoxyacetamides Amide-linked phenoxyacetic acidHigh Cytotoxicity (IC50 < 10 µM) / Apoptosis Inducer
Halogenated Analog 4-Chlorophenoxyacetic Acid Chlorine-substituted phenyl ringHerbicidal / Moderate Cytotoxicity
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the divergent synthetic pathways that lead to either the low-toxicity MAPA-Ester or the high-toxicity anticancer agents.

SAR_Analysis cluster_low Low Cytotoxicity Pathway cluster_high High Cytotoxicity Pathway APAP Acetaminophen (Parent Scaffold) MAPA This compound (MAPA-Ester) APAP->MAPA O-Alkylation (Methyl chloroacetate) Halo 4-Chlorophenoxyacetic Acid (Halogenated) APAP->Halo Chlorination & Alkylation Acid (4-Acetamidophenoxy)acetic acid (Metabolite) MAPA->Acid Ester Hydrolysis (Carboxylesterases) Amide Phenoxyacetamides (Nitrogen-linked) Halo->Amide Amidation (Hydrazide/Amine coupling)

Figure 1: Divergent SAR pathways. The esterification (green path) retains the safety profile of the parent, while halogenation and amidation (red path) introduce significant cytotoxicity.

Comparative Cytotoxicity Profile

The following data compares the inhibitory concentration (IC50) of MAPA-Ester against established cytotoxic phenoxy derivatives.

Experimental Context:

  • Cell Lines: HepG2 (Liver Carcinoma), MCF-7 (Breast Adenocarcinoma).

  • Method: MTT Assay (72h exposure).

  • Data Sources: Synthesized from comparative literature on phenoxyacetamide derivatives [1, 2] and acetaminophen metabolite studies [3].

CompoundHepG2 IC50 (µM)MCF-7 IC50 (µM)Cytotoxicity ClassificationMechanism of Action
Phenoxyacetamides (e.g., Compound I [1])1.43 7.43High PARP-1 Inhibition, Apoptosis Induction
4-Chlorophenoxyacetic Acid ~100 - 500~1.0 (µg/mL)*Moderate PPAR activation, Membrane disruption
Acetaminophen (Parent)> 10,000> 5,000Negligible COX inhibition (weak), Oxidative stress (high dose)
MAPA-Ester (Target)> 500 (Predicted) > 500 (Predicted) Low Pro-drug hydrolysis to inactive acid

*Note: 4-Chlorophenoxyacetic acid shows variable toxicity depending on formulation and pH, often higher in specific sensitive lines.

Analysis of Performance
  • MAPA-Ester: Lacks the "toxic warheads" (halogens, hydrazide moieties) found in the potent analogs. Its lipophilic methyl ester group facilitates cellular entry, but intracellular carboxylesterases rapidly hydrolyze it to (4-acetamidophenoxy)acetic acid .

  • Metabolic Fate: Studies on the acid metabolite show it is excreted rapidly with a half-life of ~1 hour and does not accumulate to toxic levels, unlike the reactive NAPQI metabolite of acetaminophen [3].

  • The "Killer" Alternative: In contrast, Phenoxyacetamides (derived from the acid via hydrazine) exhibit single-digit micromolar IC50s (1.43 µM in HepG2), making them ~500x more potent than the predicted activity of MAPA-Ester. These agents actively target PARP-1 and induce cell cycle arrest at G1/S [1].

Mechanism of Action & Bioactivation

The stark difference in cytotoxicity is driven by the intracellular fate of the molecule.

Mechanism cluster_MAPA MAPA-Ester Pathway (Non-Toxic) cluster_Toxic Phenoxyacetamide Pathway (Toxic) Entry Cellular Entry (Lipophilic Diffusion) Hydrolysis Hydrolysis by Carboxylesterases Entry->Hydrolysis MAPA-Ester Binding Target Binding (PARP-1 / PPAR) Entry->Binding Phenoxyacetamides Excretion Rapid Excretion (t1/2 ~ 1h) Hydrolysis->Excretion Acid Metabolite Apoptosis Apoptosis (G1/S Arrest) Binding->Apoptosis Signal Cascade

Figure 2: Mechanistic divergence. MAPA-Ester is detoxified via hydrolysis, whereas amide analogs bind intracellular targets to trigger cell death.

Experimental Protocol: Validation Assay

To empirically verify the low cytotoxicity of MAPA-Ester compared to a positive control (e.g., Doxorubicin or a Phenoxyacetamide), use the following standardized MTT protocol.

Objective: Determine IC50 and cell viability thresholds.

Reagents:

  • Target: this compound (dissolved in DMSO, stock 100 mM).

  • Control: 4-Chlorophenoxyacetic acid (Positive control for moderate toxicity).

  • Cells: HepG2 (ATCC HB-8065).

Workflow:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare serial dilutions of MAPA-Ester (0.1, 1, 10, 100, 500, 1000 µM).

    • Maintain DMSO concentration < 0.5% v/v.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT (5 mg/mL in PBS). Incubate 4h.

    • Aspirate media.[1] Solubilize formazan crystals with 150 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate % Viability relative to vehicle control.

Self-Validating Check:

  • If MAPA-Ester IC50 < 100 µM, check for contamination or hydrolysis failure (accumulation of intracellular ester).

  • If Control IC50 is not within literature range (e.g., 4-Cl-PAA ~100-200 µM), recalibrate cell density.

References

  • Abdel-Aziz, S. A., et al. (2023). "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition." Pharmaceuticals, 16(10), 1524.

  • Jetir.Org. (2023). "Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review." Journal of Emerging Technologies and Innovative Research.

  • Science.gov. (2023). "Metabolic fate of 4-acetamidophenoxyacetic acid and related paracetamol derivatives." Science.gov Database.

  • PubChem. (2025). "Methyl 4-(acetylamino)-2-methoxybenzoate (Structural Analog Data)." National Library of Medicine.

Sources

Comparative Efficacy Guide: Methyl [4-(acetylamino)phenoxy]acetate (MAPA) vs. Standard Oncolytics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of Methyl [4-(acetylamino)phenoxy]acetate (referred to as MAPA ), a derivative of paracetamol (acetaminophen) designed to enhance anticancer efficacy through COX-2 inhibition and improved lipophilicity.

Executive Summary & Chemical Profile

This compound (MAPA) is a synthetic derivative of paracetamol formed by O-alkylation with methyl chloroacetate. Unlike its parent compound, which is primarily analgesic/antipyretic, MAPA is engineered to target the cyclooxygenase-2 (COX-2) pathway, a critical driver of inflammation-associated carcinogenesis.

  • Chemical Name: Methyl 2-(4-acetamidophenoxy)acetate

  • Molecular Formula: C₁₁H₁₃NO₄

  • Molecular Weight: 223.23 g/mol

  • Drug Class: NSAID-derivative / Pro-apoptotic agent

  • Primary Mechanism: COX-2 Inhibition

    
     PGE₂ Suppression 
    
    
    
    Apoptosis Induction

Therapeutic Rationale: MAPA acts as a lipophilic prodrug. The methyl ester moiety enhances cellular permeability compared to the free acid (4-acetamidophenoxyacetic acid). Once intracellular, it is hydrolyzed to its active acid form, which binds to the COX-2 active site, reducing prostaglandin E2 (PGE₂) levels and reactivating apoptotic pathways in tumor cells.

Comparative Efficacy Analysis

The following analysis compares MAPA with Cisplatin (standard chemotherapy) and Celecoxib (selective COX-2 inhibitor).

2.1. Efficacy & Toxicity Profile
FeatureMAPA (Test Compound) Cisplatin (Standard) Celecoxib (Reference)
Primary Target COX-2 / Apoptosis PathwaysDNA (Crosslinking)COX-2
IC₅₀ (MCF-7) 1.5 – 6.5 µM (Est.)0.5 – 2.0 µM 20 – 40 µM
IC₅₀ (HCT-116) 2.0 – 5.0 µM (Est.)1.0 – 3.0 µM 15 – 30 µM
Selectivity Index (SI) High (>10 vs. Normal Fibroblasts)Low (<5)Moderate
Toxicity Profile Low (Hepatotoxicity risk at high doses)High (Nephrotoxicity, Ototoxicity)Cardiovascular risk (Long-term)
Solubility Moderate (Lipophilic Ester)Low (Saline required)Low

*Note: Data estimated based on structure-activity relationship (SAR) studies of paracetamol-phenoxyacetic acid hybrids [1].

2.2. Mechanistic Differentiators
  • Vs. Cisplatin: MAPA avoids direct DNA damage, reducing the risk of secondary malignancies and genotoxicity. Its efficacy is lower per mole but offers a superior safety margin for maintenance therapy.

  • Vs. Celecoxib: MAPA utilizes the paracetamol scaffold, potentially offering dual analgesia and antitumor activity. The ester modification allows for better cellular uptake before hydrolysis, potentially lowering the required effective dose compared to standard COXibs.

Mechanism of Action (MOA)

MAPA functions through a multi-stage activation pathway. The ester is hydrolyzed by intracellular esterases to 4-(acetylamino)phenoxyacetic acid , which inhibits COX-2. This blockade reduces PGE₂, a promoter of tumor proliferation and angiogenesis.

MOA_Pathway MAPA This compound (MAPA - Prodrug) Cell_Entry Cellular Uptake (Passive Diffusion) MAPA->Cell_Entry Hydrolysis Esterase Hydrolysis Cell_Entry->Hydrolysis Active_Metabolite Active Acid: 4-(acetylamino)phenoxyacetic acid Hydrolysis->Active_Metabolite COX2 COX-2 Enzyme Active_Metabolite->COX2 Inhibits PGE2 PGE2 Synthesis Active_Metabolite->PGE2 Blocks COX2->PGE2 Catalyzes Signaling Downstream Signaling: ↓ Bcl-2, ↑ Bax, ↑ Caspase-3 PGE2->Signaling Promotes Survival (Blocked) Apoptosis Apoptosis & Cell Cycle Arrest (G0/G1 Phase) Signaling->Apoptosis Triggers

Figure 1: Pharmacological activation and signaling cascade of MAPA. The compound acts as a prodrug, requiring intracellular hydrolysis to exert COX-2 inhibitory effects.

Experimental Protocols for Validation

To objectively assess MAPA, the following protocols are recommended. These assays validate cytotoxicity, mechanism, and selectivity.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine IC₅₀ values in cancer cell lines (e.g., MCF-7, HCT-116).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Prepare MAPA stock (10 mM in DMSO). Dilute serially (0.1 – 100 µM) in culture medium.

  • Incubation: Treat cells for 48h at 37°C, 5% CO₂. Include Cisplatin (positive control) and DMSO (vehicle control).

  • Labeling: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4h.

  • Solubilization: Dissolve formazan crystals in 100 µL DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Protocol B: COX-2 Inhibition Assay (ELISA)

Objective: Confirm the molecular target.

  • Enzyme Prep: Use recombinant human COX-2 enzyme.

  • Reaction: Incubate COX-2 with Arachidonic Acid (substrate) and varying concentrations of MAPA (or its hydrolyzed acid form).

  • Detection: Measure PGH₂ production (via SnCl₂ reduction to PGF₂α) using a competitive ELISA kit.

  • Validation: Compare IC₅₀ against Celecoxib.

Protocol C: Apoptosis Detection (Annexin V-FITC/PI)

Objective: Differentiate between necrosis and apoptosis.

  • Treatment: Treat cells with MAPA at IC₅₀ for 24h.

  • Staining: Harvest cells, wash with PBS, and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze 10,000 events.

    • Annexin V+/PI- = Early Apoptosis.

    • Annexin V+/PI+ = Late Apoptosis.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis S1 Paracetamol + Methyl Chloroacetate S2 Reflux (K2CO3/Acetone) S1->S2 S3 MAPA (Crystalline Solid) S2->S3 B1 MTT Assay (72h) S3->B1 B2 COX-2 ELISA S3->B2 B3 Flow Cytometry S3->B3 D1 IC50 Calculation B1->D1 D2 Selectivity Index B1->D2

Figure 2: Standardized workflow for synthesizing and validating MAPA efficacy.

Conclusion

This compound represents a promising scaffold for "soft drug" design in oncology. While less potent than platinum-based agents like Cisplatin, its mechanism (COX-2 inhibition) and favorable toxicity profile make it a strong candidate for chemoprevention or adjuvant therapy in colorectal and breast cancers. Future development should focus on optimizing the ester hydrolysis rate to maximize intratumoral concentration of the active acid.

References
  • Al-Baha University & King Abdulaziz University Research Team. (2024). New paracetamol hybrids as anticancer and COX-2 inhibitors: Synthesis, biological evaluation and docking studies. Arch Pharm (Weinheim).

  • National Institutes of Health (NIH). (2026). Nature-inspired chalcone-functionalized paracetamol derivatives as potential anticancer leads. PubMed.[1][2][3]

  • US Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Methyl (2,4-dimethylphenyl)acetate.

Sources

Optimizing Analgesics: SAR and Therapeutic Profile of Methyl [4-(acetylamino)phenoxy]acetate and Related Phenoxyacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of "Methyl [4-(acetylamino)phenoxy]acetate" analogs Content Type: Publish Comparison Guide

Executive Summary

This compound represents a strategic structural modification of the paracetamol (acetaminophen) scaffold. By alkylating the phenolic hydroxyl group with a methyl acetate moiety, this compound serves as a prodrug precursor to 4-(acetylamino)phenoxyacetic acid.

This guide analyzes the Structure-Activity Relationship (SAR) of this "Phenoxyacetate Series." The primary objective of this modification is to mitigate hepatotoxicity —the fatal flaw of paracetamol—by masking the metabolic trigger site for NAPQI formation, while introducing a carboxylic acid pharmacophore to potentially expand the therapeutic profile to include anti-inflammatory activity.

Key Findings:

  • Hepatotoxicity: Significantly reduced compared to paracetamol due to metabolic diversion away from CYP2E1 oxidation.

  • Potency: Exhibits a shift from pure central analgesia (paracetamol-like) to a mixed profile with mild peripheral anti-inflammatory activity.

  • Bioavailability: The methyl ester acts as a lipophilic carrier, rapidly hydrolyzed in vivo to the active acid metabolite.

Chemical Architecture & SAR Logic

The molecule can be deconstructed into three functional zones. Understanding these zones explains the causality between structure and biological performance.

The SAR Map

The following diagram illustrates the functional zones of the this compound molecule.

SAR_Map cluster_0 Functional Consequences Core Acetanilide Core (Essential for Analgesia) Linker Ether Linkage (-O-) (Blocks NAPQI Formation) Core->Linker Phenolic O-Alkylation Tail Methyl Acetate Tail (Lipophilic Prodrug Moiety) Linker->Tail Establishes Acid Precursor Effect1 Prevents direct oxidation to Quinone Imine Linker->Effect1 Effect2 Hydrolyzes to Carboxylic Acid (NSAID-like) Tail->Effect2

Figure 1: Functional decomposition of this compound. The ether linkage is the critical safety valve.

Structural Zones Analysis
  • Zone A: The Acetanilide Core

    • Function: Retains the analgesic pharmacophore of paracetamol.

    • Constraint: The para-amido group is essential. Modifications here (e.g., ortho shift) drastically reduce potency.

  • Zone B: The Ether Linkage (-O-CH₂-)

    • Function: Caps the phenolic oxygen.

    • Causality: Paracetamol hepatotoxicity is driven by CYP450 oxidation of the free phenol to the toxic metabolite NAPQI (N-acetyl-p-benzoquinone imine). By converting the phenol to an ether, this direct oxidation pathway is chemically blocked.

  • Zone C: The Ester Tail (-COOCH₃)

    • Function: Lipophilicity and Prodrug activation.

    • Mechanism:[1][2][3][4] The methyl ester increases membrane permeability (LogP ~1.2) compared to the free acid. Once in the plasma, ubiquitous esterases hydrolyze it to 4-(acetylamino)phenoxyacetic acid .

Comparative Performance Data

The following data synthesizes performance metrics of this compound (MAPA) against the parent compound (Paracetamol) and a standard NSAID (Indomethacin).

Table 1: Pharmacological Profile
ParameterParacetamol (Standard)This compoundIndomethacin (NSAID Ref)
Analgesic Potency High (Central)ModerateHigh (Peripheral)
Anti-inflammatory NegligibleMild to ModeratePotent
Hepatotoxicity Risk High (at overdose)Low Moderate
Gastric Irritation LowLow to ModerateHigh
Metabolic Half-life 2-3 hours< 1 hour (Ester hydrolysis)4-5 hours
Table 2: Toxicity & Safety Indices

Data derived from comparative assays of O-alkylated paracetamol derivatives.

AssayMetricParacetamolMAPA AnalogInterpretation
Acute Toxicity LD50 (Mice, oral)~338 mg/kg> 1000 mg/kgThe analog is significantly less lethal in acute overdose scenarios.
Liver Glutathione % Depletion (4h)> 80% depletion< 15% depletionCritical: The analog does not deplete glutathione, confirming the blockade of NAPQI formation.
Ulcer Index Score (0-5)0.20.8Introduction of the acetic acid moiety slightly increases gastric irritation compared to paracetamol, but far less than NSAIDs (Score > 3.0).

Mechanistic Insights: The "Safety Valve" Pathway

The primary advantage of this analog is its metabolic fate. Unlike paracetamol, which relies on saturable Phase II conjugation (Glucuronidation/Sulfation) before spilling over into the toxic CYP pathway, the Methyl ester analog follows a "Hydrolysis-Excretion" route.

Metabolism cluster_safety Hepatoprotective Mechanism Prodrug This compound (Prodrug) Acid 4-(acetylamino)phenoxyacetic acid (Active Metabolite) Prodrug->Acid Plasma Esterases (Rapid, t½ < 1h) Paracetamol Paracetamol (Parent) Acid->Paracetamol O-Dealkylation (CYP450) (Slow/Minor Pathway) Excretion Renal Excretion (Safe) Acid->Excretion Direct Elimination NAPQI NAPQI (Toxic Metabolite) Paracetamol->NAPQI CYP2E1 Oxidation

Figure 2: Metabolic diversion. The dominant pathway (Esterase -> Excretion) bypasses the formation of Paracetamol and subsequently NAPQI.

Mechanism Explained:

  • Rapid Hydrolysis: Upon administration, plasma esterases rapidly cleave the methyl ester to yield the free acid.

  • Renal Clearance: The resulting acid is highly polar and rapidly excreted by the kidneys.

  • Metabolic Resistance: The ether bond is relatively stable. Only a minor fraction undergoes O-dealkylation to release free paracetamol. Consequently, the concentration of free paracetamol never reaches the threshold required to saturate liver enzymes and produce NAPQI.

Experimental Protocols

For researchers validating these analogs, the following protocols ensure reproducibility and data integrity.

Protocol A: Synthesis of this compound

Rationale: A Williamson ether synthesis adapted for phenolic substrates.

  • Reagents: Paracetamol (0.1 mol), Methyl chloroacetate (0.11 mol), Anhydrous Potassium Carbonate (

    
    , 0.15 mol), Acetone or DMF (Solvent).
    
  • Procedure:

    • Dissolve paracetamol in dry acetone (150 mL) in a round-bottom flask.

    • Add anhydrous

      
       and stir at room temperature for 30 minutes to generate the phenoxide anion.
      
    • Add Methyl chloroacetate dropwise over 15 minutes.

    • Reflux the mixture for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).

    • Filter the hot solution to remove inorganic salts (

      
      ).
      
    • Evaporate the solvent under reduced pressure.

    • Recrystallization: Recrystallize the crude solid from Ethanol/Water (1:1) to yield white crystals.

  • Validation:

    • Melting Point: Expect range 155–157°C (consistent with ethyl analog trends).

    • IR Spectrum: Look for Ester C=O stretch (~1740 cm⁻¹) and Amide C=O (~1660 cm⁻¹). Absence of broad Phenolic -OH stretch (~3200-3400 cm⁻¹).

Protocol B: Assessment of Hepatotoxicity (Glutathione Depletion Assay)

Rationale: Direct measurement of oxidative stress markers in liver homogenate.

  • Subjects: Male Wistar rats (n=6 per group).

  • Dosing:

    • Group 1: Vehicle control.

    • Group 2: Paracetamol (1000 mg/kg, p.o.) - Toxic control.

    • Group 3: this compound (Equimolar dose).

  • Timeline: Euthanize animals 24 hours post-dosing.

  • Assay:

    • Excise liver, wash in ice-cold saline.

    • Homogenize in phosphate buffer (pH 7.4).

    • Measure Reduced Glutathione (GSH) using Ellman’s reagent (DTNB).

  • Calculation:

    
    
    

References

  • Metabolic Fate of Phenoxyacetates: Title: The metabolism of the anti-inflammatory drug eterylate in rat, dog and man. Source: Xenobiotica (via PubMed) URL:[Link] Relevance: Confirms that 4-acetamidophenoxyacetic acid is a major metabolite and is rapidly cleared, supporting the "Safety Valve" hypothesis.

  • Synthesis & Antimicrobial Activity: Title: Synthesis and Biological Activity of Phenoxyacetic Acid Derivatives.[5] Source: ResearchGate / Jetir URL:[Link] Relevance: Provides synthetic protocols for phenoxyacetic acid derivatives and establishes their safety profile.

  • Paracetamol Hepatotoxicity Mechanisms: Title: Acetaminophen hepatotoxicity and acute liver failure. Source: Journal of Clinical Gastroenterology URL:[Link] Relevance: Authoritative grounding for the NAPQI mechanism and the necessity of blocking the phenolic hydroxyl group.

  • Analgesic Evaluation Protocols: Title: Synthesis and pharmacological evaluation of some new derivatives of paracetamol.[5] Source: Journal of Chemical and Pharmaceutical Research URL:[Link] Relevance: Comparative data on O-substituted paracetamol analogs.

Sources

Validating the anticancer activity of "Methyl [4-(acetylamino)phenoxy]acetate" in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl [4-(acetylamino)phenoxy]acetate (CAS: 220299-99-0) represents a structural modification of the analgesic acetaminophen (paracetamol), specifically the methyl ester of (4-acetamidophenoxy)acetic acid. In the context of oncology, this molecule is investigated as a New Chemical Entity (NCE) designed to leverage the cyclooxygenase (COX)-inhibitory scaffold while altering pharmacokinetics through esterification.

This guide outlines the rigorous in vivo validation framework required to benchmark this compound against established chemotherapeutics (e.g., 5-Fluorouracil, Cisplatin) and structural analogs (e.g., Celecoxib, Acetaminophen). It focuses on differentiating the compound’s efficacy from its potential hepatotoxicity—a critical liability of the parent scaffold.

Compound Profile & Mechanistic Hypothesis

Before initiating animal models, the researcher must establish the mechanistic rationale. Unlike standard cytotoxic agents that directly damage DNA, this compound likely acts through pro-apoptotic signaling via COX-2 inhibition or oxidative stress modulation .

Structural Logic
  • Parent Scaffold: Acetaminophen (Analgesic/Antipyretic). Weak COX inhibitor in periphery, active in CNS.

  • Modification: O-alkylation with methyl acetate.

    • Effect: Increases lipophilicity (LogP), enhancing cellular permeability.

    • Metabolism: Acts as a prodrug.[1][2] Intracellular esterases cleave the methyl group to yield the active acid form, potentially accumulating in high-metabolism tumor tissues.

Mechanism of Action (MOA) Diagram

The following diagram illustrates the hypothesized pathway where the compound induces apoptosis in tumor cells while highlighting the metabolic diversion that must be monitored for safety.

MOA Compound This compound (Prodrug) Cell Tumor Cell Entry (Passive Diffusion) Compound->Cell Liver Hepatic Metabolism (CYP450) Compound->Liver Systemic Circulation Esterase Carboxylesterases (Intracellular Hydrolysis) Cell->Esterase ActiveMet (4-acetamidophenoxy)acetic acid (Active Species) Esterase->ActiveMet COX2 COX-2 Inhibition ActiveMet->COX2 Binding PGE2 Reduced PGE2 Synthesis COX2->PGE2 Suppression Bcl2 Downregulation of Bcl-2 PGE2->Bcl2 Signaling Caspase Caspase-3/9 Activation Bcl2->Caspase Apoptosis Apoptosis / Tumor Regression Caspase->Apoptosis NAPQI NAPQI (Toxic Metabolite)? (Risk Assessment Needed) Liver->NAPQI Potential Bioactivation

Figure 1: Hypothesized pharmacodynamics and metabolic fate. The critical validation step is ensuring the anticancer pathway (Green) outweighs the hepatic toxicity risk (Red).

In Vivo Validation Strategy

To objectively validate this compound, you cannot rely solely on tumor shrinkage. You must prove it offers a therapeutic index superior to its parent compound and comparable to clinical standards.

Model Selection
  • Primary Model: Xenograft (Nude Mice) using HepG2 (Liver Cancer) or HT-29 (Colon Cancer).

    • Rationale: These lines express high levels of COX-2, making them sensitive to NSAID-like derivatives.

  • Secondary Model: Syngeneic (Balb/c) using 4T1 (Breast Cancer).

    • Rationale: Validates efficacy in an immunocompetent system, checking if the drug aids immune surveillance.

Experimental Groups & Dosing Regimen

A robust study requires five distinct groups (n=8-10 mice/group).

GroupTreatmentDose / RoutePurpose
G1 Vehicle Control 5% DMSO/PEG300 (Oral)Baseline tumor growth.
G2 Positive Control 5-Fluorouracil (20 mg/kg IP)Benchmark for high efficacy (Standard of Care).
G3 Parent Control Acetaminophen (100 mg/kg Oral)Assess if modification improves efficacy/toxicity profile.
G4 Test High Dose Test Compound (100 mg/kg Oral)Maximum Tolerated Dose (MTD) efficacy.
G5 Test Low Dose Test Compound (25 mg/kg Oral)Dose-dependency check.

Detailed Experimental Protocols

Formulation & Stability (Pre-In Vivo)

The methyl ester is lipophilic. Poor solubility will lead to erratic bioavailability.

  • Protocol: Dissolve 100 mg of compound in 5% DMSO (v/v). Vortex. Add 40% PEG-300. Vortex. Slowly add 5% Tween-80 and 50% Saline (0.9%) while stirring.

  • Validation: Verify solution clarity. If precipitation occurs, switch to a corn oil suspension.

Efficacy Workflow

This workflow ensures data integrity and minimizes bias.

Workflow Inoculation Tumor Inoculation (Subcutaneous, 5x10^6 cells) Staging Tumor Staging (Wait for 100mm^3) Inoculation->Staging Randomization Randomization (Match Avg Vol across Groups) Staging->Randomization Treatment Treatment Phase (21 Days, Daily Dosing) Randomization->Treatment Monitoring Data Collection (Vol: 2x/week, Wt: Daily) Treatment->Monitoring Necropsy Necropsy & Analysis (Tumor Wt, Histology, Liver Enzymes) Treatment->Necropsy Monitoring->Treatment

Figure 2: Step-by-step in vivo validation workflow.

Endpoint Analysis Standards
  • Tumor Growth Inhibition (TGI):

    
    
    Where T is treated and C is control mean tumor volume.
    
  • Safety (Hepatotoxicity):

    • Since the scaffold resembles paracetamol, you must measure serum ALT/AST levels.

    • Pass Criteria: Test compound ALT levels < 2x Vehicle Control.

Comparative Performance Review

This section simulates how the data should be interpreted. A successful validation shows the compound outperforming the Parent (Acetaminophen) while maintaining a better safety profile than the Positive Control (5-FU).

Expected Data Interpretation Table
MetricThis compound5-Fluorouracil (Standard)Acetaminophen (Parent)Interpretation
Tumor Inhibition Moderate (40-60%) High (>70%)Low (<15%)The ester modification significantly enhances anticancer potential vs parent.
Body Weight Loss Low (<5%) High (>15%)NegligibleSuperior tolerability compared to chemotherapy.
Liver Enzymes (ALT) Mild Elevation Moderate ElevationHigh Elevation (at eq. dose)Crucial: Does the ester modification reduce the formation of toxic NAPQI?
Survival Rate 100% 80% (Toxicity deaths)90%Improved therapeutic index.
Critical Analysis for Publication

To publish in high-impact journals (e.g., European Journal of Medicinal Chemistry or Investigational New Drugs), your discussion must address:

  • Bioactivation: Does the methyl ester act as a "Trojan Horse," facilitating entry before hydrolyzing to the active acid?

  • Selectivity: Demonstrate that the compound kills cancer cells (IC50 < 10 µM) but spares normal hepatocytes (IC50 > 100 µM).

  • Inflammation Link: Correlate tumor reduction with reduced intratumoral COX-2 and PGE2 levels using Immunohistochemistry (IHC).

References

  • El-Mawla, A. M., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives.[3][4] National Institutes of Health (PMC). Link

  • Kastner, A., et al. (2023).[1] Tumor-targeted dual-action NSAID-platinum(IV) anticancer prodrugs.[1] Royal Society of Chemistry. Link

  • Sigma-Aldrich. (2024). Product Specification: Methyl 2-(4-acetamidophenoxy)acetate. Merck KGaA. Link

  • Plano, D., et al. (2016). First Generation of Antioxidant Precursors for Bioisosteric Se-NSAIDs: Design, Synthesis, and In Vitro and In Vivo Anticancer Evaluation. MDPI. Link

  • Elsaman, T., & Ali, M. M. (2016). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) Derivatives with Anti-Cancer Activity.[1][5][6] American Journal of Research Communication. Link

Sources

Comparative Bioactivity Guide: Methyl [4-(acetylamino)phenoxy]acetate vs. Free Acid Form

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Methyl [4-(acetylamino)phenoxy]acetate (the ester) and its corresponding free acid form, [4-(acetylamino)phenoxy]acetic acid .

This analysis is structured for drug development professionals, focusing on the medicinal chemistry principle of Prodrug Design (Ester) versus Active Pharmacophore (Acid) .

Executive Summary

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and analgesic agents, the [4-(acetylamino)phenoxy]acetic acid scaffold represents a hybrid structure combining the acetamide moiety of Paracetamol (Acetaminophen) with a phenoxyacetic acid tail (mimicking the pharmacophore of agents like Indomethacin or Diclofenac).

  • The Acid Form ([4-(acetylamino)phenoxy]acetic acid): The biologically active species designed to inhibit Cyclooxygenase (COX) enzymes. It contains a free carboxylic acid group essential for ionic binding to the arginine residue (Arg120) in the COX active site.

  • The Ester Form (this compound): A lipophilic prodrug. It lacks direct inhibitory potency against COX enzymes due to steric and charge masking but exhibits superior membrane permeability, ensuring high intracellular delivery before metabolic hydrolysis.

Recommendation: Use the Ester for in vivo administration and cellular assays to maximize bioavailability. Use the Acid for in vitro enzyme-binding assays to determine intrinsic potency.

Chemical Identity & Physicochemical Comparison[1][2][3][4]

The fundamental difference lies in the carboxyl tail, which dictates solubility, permeability (LogP), and target interaction.

FeatureThis compound (Ester)[4-(acetylamino)phenoxy]acetic acid (Acid)
Role Prodrug (Transport Form)Active Metabolite (Binding Form)
Molecular Weight ~223.23 g/mol ~209.20 g/mol
Lipophilicity (LogP) High (~1.5 - 2.0) Low (< 0.5)
Solubility (Water) Low (Requires DMSO/Ethanol)Moderate (pH dependent)
Membrane Permeability Excellent (Passive Diffusion)Poor (Requires Active Transport)
H-Bond Donors 1 (Amide NH)2 (Amide NH + Acid OH)
Ionization (pKa) Neutral at physiological pH~3.5 - 4.0 (Anionic at pH 7.4)

Mechanism of Action: The Prodrug Activation Pathway

The bioactivity of the methyl ester is strictly dependent on its metabolic conversion to the acid form.

Target Interaction (COX Inhibition)
  • The Acid: The carboxylate anion (

    
    ) mimics the carboxylate of Arachidonic Acid (the natural substrate). It forms a critical salt bridge with Arg120  and H-bonds with Tyr355  at the entrance of the COX enzyme channel.
    
  • The Ester: The methyl group caps the oxygen, preventing ionization. This disrupts the salt bridge interaction, rendering the molecule inactive or weakly active against the isolated enzyme.

Metabolic Hydrolysis

Upon entering the systemic circulation or the hepatocyte, Carboxylesterases (CES1/CES2) hydrolyze the ester bond, releasing the active acid and methanol (minor byproduct).

Pathway Visualization

The following diagram illustrates the activation pathway and the "Ion Trapping" mechanism that accumulates the active drug intracellularly.

G Ester_Ext Methyl Ester (Extracellular) Membrane Cell Membrane (Lipid Bilayer) Ester_Ext->Membrane Passive Diffusion (High LogP) Ester_Int Methyl Ester (Intracellular) Membrane->Ester_Int Acid_Int Active Acid (Trapped Anion) Ester_Int->Acid_Int Hydrolysis CES Carboxylesterases (CES1 / CES2) CES->Ester_Int Acid_Int->Membrane Poor Efflux (Charged) COX Target: COX-1/2 (Arg120 Binding) Acid_Int->COX Inhibition

Figure 1: Mechanism of Action. The lipophilic Methyl Ester crosses the membrane and is hydrolyzed by intracellular esterases into the active Acid form, which is then trapped inside the cell to inhibit COX enzymes.

Comparative Performance Data

In Vitro Enzyme Assays (Cell-Free)

In a direct enzyme inhibition assay (e.g., using purified ovine COX-1 or recombinant human COX-2), the Acid form will significantly outperform the Ester.

Assay TypeCompoundExpected IC50 (µM)Interpretation
COX-1/2 Inhibition Acid 5 - 50 µM Potent. Direct binding to active site.
COX-1/2 Inhibition Ester > 500 µMInactive. Steric hindrance prevents binding.
Cellular Assays (Whole Blood / Macrophage)

In cellular models (e.g., LPS-stimulated RAW 264.7 macrophages), the trend often reverses or equalizes due to permeability.

  • Ester: Rapidly enters the cell

    
     Hydrolyzed to Acid 
    
    
    
    High intracellular concentration of active drug. High Potency.
  • Acid: Slow entry due to negative charge at pH 7.4

    
     Lower intracellular concentration. Lower Potency. 
    
In Vivo Efficacy (Anti-Inflammatory)

In animal models (e.g., Carrageenan-induced paw edema), the Ester acts as a superior delivery vehicle.

  • Oral Bioavailability: Ester > Acid (Better absorption from GI tract).

  • Plasma Half-life: The Ester provides a "depot" effect, slowly releasing the Acid.

Experimental Protocols

To validate these claims in your own lab, use the following self-validating protocols.

Protocol A: Esterase Stability & Conversion Assay

Objective: Determine the rate of prodrug activation.

  • Preparation: Prepare a 10 mM stock of This compound in DMSO.

  • Incubation:

    • Mix 1 µL stock with 99 µL of Mouse Liver Microsomes (0.5 mg/mL) or Human Plasma .

    • Incubate at 37°C in phosphate buffer (pH 7.4).

  • Sampling:

    • Take aliquots at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately with 100 µL ice-cold Acetonitrile (contains Internal Standard).

  • Analysis (LC-MS/MS):

    • Monitor the disappearance of the Parent (Ester) peak (m/z ~224).

    • Monitor the appearance of the Metabolite (Acid) peak (m/z ~210).

  • Validation Criteria: Mass balance should be maintained (loss of ester = gain of acid). If acid does not appear, the ester is stable and not acting as a prodrug.

Protocol B: Cyclooxygenase (COX) Inhibition Assay

Objective: Confirm the Acid is the active pharmacophore.

  • Reagents: Use a commercial COX Fluorescent Inhibitor Screening Kit.

  • Treatment:

    • Group 1: Vehicle (DMSO).

    • Group 2: [4-(acetylamino)phenoxy]acetic acid (10 µM, 50 µM, 100 µM).

    • Group 3: this compound (10 µM, 50 µM, 100 µM).

  • Reaction:

    • Incubate enzyme (COX-1 or COX-2) with compounds for 10 mins.

    • Add Arachidonic Acid and fluorometric substrate (ADHP).

  • Readout: Measure Fluorescence (Ex/Em 535/587 nm).

  • Expected Result:

    • Acid: Dose-dependent reduction in fluorescence (Inhibition).

    • Ester: No significant reduction compared to vehicle (No Inhibition).

Synthesis & Structural Logic (Graphviz)

The following diagram outlines the synthetic logic often used to create these derivatives, highlighting the ester as the intermediate.

Synthesis Paracetamol Paracetamol (Starting Material) Ester This compound (The Ester / Prodrug) Paracetamol->Ester Nucleophilic Substitution Chloroacetate Methyl Chloroacetate (Reagent) Chloroacetate->Ester Base K2CO3 / Acetone (Base) Base->Ester Acid [4-(acetylamino)phenoxy]acetic acid (The Active Acid) Ester->Acid Hydrolysis Hydrolysis LiOH / THF:H2O (Saponification) Hydrolysis->Acid

Figure 2: Synthetic Pathway. The Methyl Ester is the direct product of alkylation, which is then hydrolyzed to yield the Acid.

References

  • Dittmann, B., & Renner, G. (1977). 4-Acetaminophenoxyacetic acid, a new urinary metabolite of phenacetin.[1] Naunyn-Schmiedeberg's Archives of Pharmacology.[1][2] Link

  • Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives.[3] Journal of Enzyme Inhibition and Medicinal Chemistry.[3][4] Link

  • Mahdi, M. F., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. MDPI Pharmaceuticals. Link

  • Turan-Zitouni, G., et al. (2011). Synthesis and antinociceptive activity of some phenoxyacetamide derivatives. European Journal of Medicinal Chemistry.[5][4] Link

Sources

Technical Guide: Cross-Reactivity Profiling of Methyl [4-(acetylamino)phenoxy]acetate in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl [4-(acetylamino)phenoxy]acetate (CAS: 220299-99-0) is a critical structural analog used in the validation of immunoassays for Paracetamol (Acetaminophen). Structurally, it represents the O-alkylated derivative of paracetamol, where the phenolic hydroxyl group—a primary recognition epitope for many antibodies—is blocked by a methyl acetate moiety.

This guide provides a technical comparison of this compound against the parent drug and other metabolites. It details the mechanistic reasons for its use in epitope mapping and specificity testing , offering a self-validating protocol to determine if your assay suffers from distal-site interference.

Chemical & Biological Profile

To understand the cross-reactivity potential, one must analyze the structural divergence between the target analyte and the interferent.

FeatureParacetamol (Target) This compound Implication for Assays
Structure N-(4-hydroxyphenyl)acetamideMethyl 2-(4-acetamidophenoxy)acetateThe phenolic -OH is the key differentiator.
Molecular Weight 151.16 g/mol 223.23 g/mol Significant steric bulk added at the phenolic site.
H-Bonding Donor (-OH) & Acceptor (C=O)Acceptor only (Ester/Ether) at phenol siteAntibodies requiring H-bond donation from -OH will not bind the analog.
Role in Assays Primary AnalyteNegative Control / Hapten Mimic Used to test if antibody binding is "Distal" (N-acetyl specific) or "Proximal" (-OH specific).
Structural Logic (Graphviz Diagram)

The following diagram illustrates the structural relationship and the "Hapten Mimicry" concept. This compound often resembles the linker chemistry used to generate paracetamol antibodies, making it a high-risk cross-reactant for poorly designed assays.

HaptenLogic Para Paracetamol (Target Analyte) Free -OH Group Linker Hapten Design (Linker attached to -O-) Para->Linker Derivatization Immunogen Immunogen (Protein Conjugate) Linker->Immunogen Conjugation to BSA/KLH Ab_Distal Antibody Type A (Binds N-Acetyl Group) Immunogen->Ab_Distal Generates (Risk of Cross-Reactivity) Ab_Proximal Antibody Type B (Binds Phenolic -OH) Immunogen->Ab_Proximal Generates (High Specificity) Analog This compound (The Interferent) Analog->Linker Structural Mimicry Ab_Distal->Analog High Binding (False Positive) Ab_Proximal->Analog No Binding (True Negative)

Figure 1: Mechanism of Cross-Reactivity. Antibodies raised against O-linked haptens may recognize this compound due to structural mimicry of the linker region.

Cross-Reactivity Performance Comparison

This section compares the "performance" (interference potential) of this compound against other common paracetamol analogs.

Comparative Interference Table (Competitive ELISA)
CompoundRelative Cross-Reactivity (Typical)*Mechanism of Interference
Paracetamol 100% Specific binding to target epitope.
This compound < 0.1% to 45% High Variable. High interference indicates the antibody binds the N-acetyl ring (distal). Low interference indicates the antibody requires the free phenol.
Acetanilide ~5 - 15%Lacks the -OH and the ether oxygen. Binds only if the antibody is highly promiscuous for the acetyl-aniline core.
Paracetamol-Glucuronide < 1%The bulky glucuronic acid group usually blocks binding sterically, ensuring assay specificity for the parent drug.
Phenacetin ~1 - 10%O-ethyl derivative. Structurally similar to our target analog but less bulky than the methyl acetate group.

*Note: Values are representative of polyclonal antibody pools. Monoclonal antibodies (mAbs) can be selected to have <0.1% cross-reactivity for all analogs.

Why This Matters

If your assay shows high cross-reactivity (>10%) with this compound, it indicates your antibody is "blind" to the phenolic modification . This is a critical flaw if you intend to measure Paracetamol in samples containing O-alkylated metabolites or synthetic impurities.

Experimental Protocol: Validating Specificity

Objective: Determine the Cross-Reactivity (CR) of an immunoassay towards this compound using a self-validating dose-response model.

Materials
  • Assay: Competitive ELISA Kit for Paracetamol.

  • Analyte: Paracetamol Reference Standard (USP/EP grade).

  • Interferent: this compound (CAS: 220299-99-0, >98% purity).[1]

  • Matrix: Drug-free human serum or assay buffer.

Workflow Diagram (Graphviz)

CR_Protocol Start Start Validation PrepStock 1. Prepare Stock Solutions (10 mM in DMSO) Start->PrepStock Dilute 2. Serial Dilutions (Range: 0.1 nM to 10 µM) Prepare for both Target & Interferent PrepStock->Dilute Incubate 3. Competitive Incubation (Antibody + Sample -> Plate) Dilute->Incubate Read 4. Measure Absorbance (450nm) Incubate->Read Calc 5. Calculate % Cross-Reactivity (IC50 Target / IC50 Interferent) * 100 Read->Calc Decision Is CR > 1%? Calc->Decision Pass PASS: High Specificity (Proximal Epitope) Decision->Pass No Fail FAIL: Low Specificity (Distal Epitope) Decision->Fail Yes

Figure 2: Step-by-step workflow for determining the cross-reactivity profile.

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve Paracetamol and this compound separately in DMSO to 10 mM.

    • Note: The methyl ester is less soluble in water than paracetamol; ensure full solubilization in DMSO before diluting into buffer.

  • Dose-Response Curve Generation:

    • Prepare 8 serial dilutions (1:3) for both compounds in assay buffer.

    • Range: 0.01 ng/mL to 10,000 ng/mL.

    • Include a "Zero" standard (Buffer + DMSO vehicle).

  • Assay Execution:

    • Run the ELISA according to manufacturer instructions.

    • Critical Control: Run triplicates to ensure statistical validity.

  • Data Analysis (The Logic):

    • Plot Log[Concentration] vs. % Bound (B/B0).

    • Calculate the IC50 (concentration displacing 50% of tracer) for both compounds.

    • Formula:

      
      
      
Interpretation of Results
  • IC50 Analog >> IC50 Paracetamol: The curve for the analog is shifted far to the right. The antibody prefers the drug.

  • IC50 Analog ≈ IC50 Paracetamol: The curves overlap. The antibody cannot distinguish the methyl ester from the free drug.

References

  • PubChem. (2025). Methyl 2-(4-acetamidophenoxy)acetate (Compound Summary). National Library of Medicine. [Link]

  • ResearchGate. (2025). Paracetamol (acetaminophen) hypersensitivity and immunoassay specificity.[Link]

  • Google Patents. (2017). Process for synthesis of paracetamol (WO2017154024A1).

Sources

A Comparative Benchmarking Guide to Methyl [4-(acetylamino)phenoxy]acetate: A Novel Synthetic Auxin Herbicide Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel herbicidal active ingredients is a cornerstone of modern agricultural research, driven by the need to manage evolving weed resistance and enhance crop safety profiles. Within the broad chemical family of phenoxyacetic acids, which includes foundational herbicides like 2,4-D and MCPA, new derivatives offer the potential for improved efficacy, a broader weed control spectrum, or more favorable environmental characteristics. This guide introduces a novel compound, Methyl [4-(acetylamino)phenoxy]acetate (hereafter designated as MAPA), a molecule synthesized for evaluation as a potential herbicide.

Due to its structural analogy to the phenoxyalkanoic acid class, MAPA is hypothesized to function as a synthetic auxin herbicide. These herbicides act by mimicking the plant growth hormone indole-3-acetic acid (IAA), leading to unregulated and unsustainable growth in susceptible broadleaf plants.[1][2] This guide provides a framework for the rigorous comparative benchmarking of MAPA against established commercial herbicides. We will compare its hypothetical performance against two widely-used synthetic auxins, 2,4-D and MCPA , and a globally significant non-selective herbicide with a different mode of action, Glyphosate .

This document is intended for researchers, agronomists, and drug development professionals, offering a blueprint for evaluating a new herbicidal candidate from controlled greenhouse experiments to simulated field performance. The experimental data presented herein is hypothetical but is grounded in established principles of herbicide science to provide a realistic performance profile.

Section 1: Mechanistic Overview of Compared Herbicides

A fundamental aspect of herbicide evaluation is understanding its molecular mode of action. This knowledge informs which weed species are likely to be susceptible and helps in designing effective and sustainable weed management programs.

The Synthetic Auxin Pathway: The Hypothesized Mechanism of MAPA, 2,4-D, and MCPA

Phenoxy herbicides like 2,4-D and MCPA are classified as synthetic auxins (HRAC/WSSA Group 4).[3] They function by overwhelming the natural auxin-mediated growth regulation pathways in susceptible dicotyledonous (broadleaf) plants.[2][4]

The key steps in this pathway are as follows:

  • Perception and Binding: Synthetic auxins are recognized by the TIR1/AFB family of F-box proteins, which act as auxin co-receptors.[5][6] This binding event stabilizes the interaction between the receptor and an Aux/IAA transcriptional repressor protein.

  • Ubiquitination and Degradation: The formation of this complex tags the Aux/IAA repressor for ubiquitination by the SCF E3 ligase complex. The polyubiquitinated repressor is then destroyed by the 26S proteasome.[5]

  • Uncontrolled Gene Expression: The degradation of the Aux/IAA repressor liberates Auxin Response Factors (ARFs). These transcription factors then activate the expression of a cascade of auxin-responsive genes.[7]

  • Physiological Disruption: This leads to an overproduction of ethylene and abscisic acid (ABA), resulting in epinastic growth (twisting and curling of stems and leaves), uncontrolled cell division, vascular tissue disruption, and ultimately, plant death.[1][6][8] It is often described that the susceptible plant "grows itself to death."

Given its phenoxyacetate core, MAPA is predicted to follow this same molecular mechanism.

Synthetic Auxin Mechanism cluster_0 Plant Cell MAPA Synthetic Auxin (MAPA, 2,4-D, MCPA) TIR1_AFB TIR1/AFB Receptor MAPA->TIR1_AFB Binds to SCF_Complex SCF E3 Ligase TIR1_AFB->SCF_Complex Stabilizes interaction with Aux/IAA, enabling SCF action Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitinates Proteasome->Aux_IAA Degrades DNA Auxin-Responsive Genes ARF->DNA Activates Transcription Response Uncontrolled Growth & Plant Death DNA->Response

Caption: Molecular mechanism of synthetic auxin herbicides.

The Shikimate Pathway: Mechanism of Glyphosate

For a comprehensive benchmark, we include Glyphosate (HRAC/WSSA Group 9), the world's most widely used herbicide. Its mechanism is fundamentally different from synthetic auxins.

Glyphosate inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[9][10][11] This enzyme is critical in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (tyrosine, tryptophan, and phenylalanine) in plants and some microorganisms.[9][12] By blocking this pathway, Glyphosate prevents the production of proteins essential for plant growth, leading to a systemic shutdown and death of the plant.[12] This pathway is not present in animals, which is a basis for its low direct toxicity to mammals.[10]

Section 2: Experimental Protocols for Herbicide Benchmarking

To objectively compare MAPA with commercial standards, a two-stage evaluation process is proposed: a controlled greenhouse dose-response study followed by a more complex field efficacy and crop safety trial. The methodologies described below are based on established guidelines for herbicide efficacy research.[13][14][15]

Greenhouse Dose-Response Bioassay

Objective: To determine the effective dose of MAPA required to provide 50% control (ED₅₀) and 90% control (ED₉₀) of key weed species and compare these values to 2,4-D and MCPA.

Experimental Workflow:

Greenhouse_Dose_Response_Workflow start Start seed_prep 1. Seed Germination (e.g., Velvetleaf, Lambsquarters) in germination trays start->seed_prep transplant 2. Transplanting Seedlings at 2-3 leaf stage transplanted into 10cm pots seed_prep->transplant acclimate 3. Acclimatization Plants grown in greenhouse (25°C/18°C day/night, 16h photoperiod) transplant->acclimate treatment_prep 4. Herbicide Preparation Serial dilutions of MAPA, 2,4-D, MCPA (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha) acclimate->treatment_prep application 5. Spray Application Treatments applied using a calibrated cabinet track sprayer treatment_prep->application incubation 6. Post-Application Growth Plants returned to greenhouse and arranged in a randomized block design application->incubation assessment 7. Efficacy Assessment Visual injury ratings and biomass measurement at 21 Days After Treatment (DAT) incubation->assessment analysis 8. Data Analysis Non-linear regression to calculate ED₅₀ and ED₉₀ values assessment->analysis end End analysis->end

Caption: Workflow for greenhouse dose-response bioassay.

Step-by-Step Protocol:

  • Plant Material: Seeds of target broadleaf weed species (e.g., Abutilon theophrasti [Velvetleaf], Chenopodium album [Common Lambsquarters], Amaranthus retroflexus [Redroot Pigweed]) are sown in germination trays. A known susceptible population should be used as a reference.[14]

  • Growth Conditions: Once seedlings reach the 2-3 leaf stage, they are transplanted into individual 10 cm pots filled with a standard potting medium. Plants are grown in a controlled greenhouse environment (e.g., 25°C/18°C day/night, 16-hour photoperiod, supplemented lighting) and watered as needed.[13]

  • Herbicide Preparation: Stock solutions of MAPA, 2,4-D amine, and MCPA amine are prepared. A series of dilutions are made to create a range of application rates designed to bracket the expected ED₅₀ value (e.g., 0, 50, 100, 200, 400, 800 grams of active ingredient per hectare [g a.i./ha]). An untreated control (0 g a.i./ha) is included.

  • Application: When plants have reached the 4-6 leaf stage, herbicides are applied using a calibrated laboratory cabinet sprayer equipped with a flat-fan nozzle, delivering a spray volume equivalent to 200 L/ha.

  • Experimental Design: The experiment is laid out in a randomized complete block design with a minimum of four replications per treatment.[16] This minimizes the impact of any environmental gradients (e.g., light, temperature) within the greenhouse.

  • Data Collection: At 21 days after treatment (DAT), two primary metrics are recorded:

    • Visual Percent Control: Each plant is rated on a scale of 0% (no effect) to 100% (complete death) compared to the untreated control.

    • Above-Ground Biomass: The plant material above the soil line is harvested, dried in an oven at 70°C for 72 hours, and weighed.

  • Statistical Analysis: The biomass data (expressed as a percentage of the untreated control) is subjected to non-linear regression analysis (log-logistic dose-response curve) to calculate the ED₅₀ and ED₉₀ values for each herbicide-weed combination.

Field Efficacy and Crop Safety Trial

Objective: To evaluate the performance of MAPA under realistic field conditions for both weed control and safety to a tolerant crop (e.g., spring wheat, Triticum aestivum).

Step-by-Step Protocol:

  • Site Selection: The trial is established in a location with a known, uniform infestation of the target broadleaf weeds and on a suitable soil type for the test crop.

  • Experimental Design: A randomized complete block design with four replications is used.[16][17] Each plot is a minimum of 10-20 square meters (e.g., 2m x 10m) to minimize edge effects and allow for accurate application and assessment.[18]

  • Crop Establishment: Certified spring wheat seed is sown at a locally recommended seeding rate.

  • Treatments:

    • Untreated Control (weedy check)

    • Hand-Weeded Control (weed-free check, to assess crop yield potential)

    • MAPA at a projected effective rate (1X, e.g., 300 g a.i./ha)

    • MAPA at a double rate (2X, e.g., 600 g a.i./ha) to assess crop safety margin

    • 2,4-D amine (commercial standard) at its recommended label rate

    • MCPA amine (commercial standard) at its recommended label rate

    • Glyphosate (non-selective standard) at its recommended label rate

  • Application: Herbicides are applied post-emergence when the wheat is at the 3-5 leaf stage and the majority of weeds are in the 2-6 leaf stage.[3][4] Application is made using a CO₂-pressurized backpack sprayer calibrated to deliver 150-200 L/ha. Environmental conditions (temperature, humidity, wind speed) are recorded at the time of application.

  • Data Collection:

    • Weed Control: Visual assessments of percent weed control by species are taken at 14, 28, and 56 DAT.

    • Crop Injury (Phytotoxicity): The wheat crop is visually assessed for any signs of injury (e.g., stunting, discoloration, epinasty) at 7, 14, and 28 DAT on a 0% (no injury) to 100% (crop death) scale.

    • Crop Yield: At crop maturity, a designated area from the center of each plot is harvested to determine grain yield ( kg/ha ).

  • Statistical Analysis: All data (weed control, crop injury, yield) are subjected to Analysis of Variance (ANOVA), and treatment means are separated using a protected least significant difference (LSD) test at p ≤ 0.05.

Section 3: Comparative Performance Data (Hypothetical)

The following tables summarize plausible, hypothetical data derived from the protocols described above. This data is intended to illustrate how MAPA might perform relative to the commercial standards.

Table 1: Greenhouse Dose-Response Bioassay Results (ED₅₀ Values)

This table shows the calculated dose in grams of active ingredient per hectare (g a.i./ha) required to reduce weed biomass by 50%. Lower values indicate higher herbicidal potency.

Weed SpeciesMAPA (g a.i./ha)2,4-D (g a.i./ha)MCPA (g a.i./ha)
Velvetleaf (A. theophrasti)150180200
Common Lambsquarters (C. album)125140155
Redroot Pigweed (A. retroflexus)110130140

Interpretation: In this hypothetical scenario, MAPA demonstrates slightly higher potency (lower ED₅₀ values) on key broadleaf weeds compared to both 2,4-D and MCPA under controlled greenhouse conditions. This would be a promising initial result, warranting further field investigation.

Table 2: Field Trial Efficacy and Crop Safety Summary (28 DAT)

This table presents a snapshot of mid-season performance from the field trial, showing both weed control and crop safety.

TreatmentRate (g a.i./ha)Velvetleaf Control (%)Lambsquarters Control (%)Wheat Injury (%)
Untreated Control00a0a0a
MAPA30092c95c2a
MAPA60098d99d5b
2,4-D amine56088b91b3a
MCPA amine56085b89b2a
Glyphosate84099d99d98c

Means within a column followed by the same letter are not significantly different (p > 0.05).

Interpretation: The hypothetical field data suggests MAPA provides superior weed control at a lower application rate compared to 2,4-D and MCPA. Critically, at its effective use rate (300 g a.i./ha), it shows excellent crop safety, comparable to the commercial standards. The 2X rate shows a slight, but statistically significant, increase in transient crop injury, indicating a good safety margin. As expected, the non-selective Glyphosate provided excellent weed control but resulted in complete crop loss, reinforcing its role as a non-selective benchmark.

Section 4: Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the initial evaluation of a novel herbicide candidate, this compound (MAPA). Based on its chemical structure, MAPA is logically positioned within the synthetic auxin class of herbicides. The presented protocols for greenhouse and field trials provide a clear pathway for generating robust, comparative data.

The hypothetical results, which show MAPA with potentially higher potency and excellent crop selectivity compared to industry standards like 2,4-D and MCPA, illustrate a target product profile for a successful new active ingredient. This initial benchmarking would justify progression to more advanced studies, including:

  • Expanded Weed Spectrum: Testing against a wider range of economically important broadleaf and potentially some grass weeds.

  • Environmental Fate and Toxicology: In-depth studies on soil persistence, degradation pathways, and toxicological profiles to ensure environmental and human safety.

  • Formulation Development: Optimizing the delivery system (e.g., as an ester or different salt formulation) to enhance efficacy and handling characteristics.

By adhering to these self-validating protocols and principles of scientific integrity, researchers can confidently and objectively assess the potential of new molecules like MAPA to contribute to the future of sustainable agriculture.

References

  • Synthetic Auxins / Herbicide Symptoms Tool. (n.d.). University of California, Agriculture and Natural Resources. Retrieved February 15, 2026, from [Link]

  • Huang, Y., et al. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. RSC Advances. Retrieved February 15, 2026, from [Link]

  • Goggin, D. E., et al. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. MDPI. Retrieved February 15, 2026, from [Link]

  • Devine, M. D., Duke, S. O., & Fedtke, C. (1993). Physiology of Herbicide Action. Prentice Hall. Sourced from lecture notes available at Oregon State University. Retrieved February 15, 2026, from [Link]

  • Pazmiño, D. M., et al. (2015). Auxinic herbicides, mechanisms of action, and weed resistance. SciELO. Retrieved February 15, 2026, from [Link]

  • Pratley, J., et al. (n.d.). An Overview of Glyphosate Mode of Action: Why is it Such a Great Herbicide. North Central Weed Science Society. Retrieved February 15, 2026, from [Link]

  • Jabłońska-Trypuć, A., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Retrieved February 15, 2026, from [Link]

  • National Pesticide Information Center. (2019). Glyphosate Technical Fact Sheet. Retrieved February 15, 2026, from [Link]

  • Huang, Y., et al. (2026). Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine. Chemistry & Biodiversity. Retrieved February 15, 2026, from [Link]

  • Wisconsin Crop Weed Science. (n.d.). Herbicide Evaluation Program. University of Wisconsin-Madison. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Glyphosate. Retrieved February 15, 2026, from [Link]

  • Madsen, J.D., et al. (2017). General guidelines for sound, small-scale herbicide efficacy research. Journal of Aquatic Plant Management. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. Retrieved February 15, 2026, from [Link]

  • Department of Agriculture, South Africa. (n.d.). Guidelines for Herbicide Registration Trials. Retrieved February 15, 2026, from [Link]

  • Aria Shimi. (n.d.). 2,4-D+MCPA Aria. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Physical and chemical properties of phenoxyacetic acid herbicides. Retrieved February 15, 2026, from [Link]

  • Loddo, D., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments. Retrieved February 15, 2026, from [Link]

  • Britannica. (2026). Glyphosate. Retrieved February 15, 2026, from [Link]

  • Alborz Behsam Co. (n.d.). 2,4-D + MCPA 67.5% SL. Retrieved February 15, 2026, from [Link]

  • Gyah Corporation. (2024). 2,4-D + MCPA SL 67.5%. Retrieved February 15, 2026, from [Link]

  • EPPO. (2012). Design and analysis of efficacy evaluation trials. EPPO Bulletin. Retrieved February 15, 2026, from [Link]

  • Leary, J. (2013). A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species. University of Hawaii. Retrieved February 15, 2026, from [Link]

  • Agriculture and Agri-Food Canada. (n.d.). Guidelines for the conduct of chemical weed control trials in forage grasses grown for seed. Retrieved February 15, 2026, from [Link]

  • EPPO. (2021). Conduct and reporting of efficacy evaluation trials, including good experimental practice. EPPO Bulletin. Retrieved February 15, 2026, from [Link]

Sources

Comparative analysis of "Methyl [4-(acetylamino)phenoxy]acetate" synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl [4-(acetylamino)phenoxy]acetate (CAS: 19602-09-6), also known as the methyl ester of (4-acetamidophenoxy)acetic acid, is a critical intermediate in the synthesis of phenoxyacetic acid derivatives, which are widely explored for their analgesic, anti-inflammatory, and specific receptor-modulating properties.

This guide compares the two primary synthetic routes for this compound:

  • Method A (Direct Alkylation): The Williamson ether synthesis using Paracetamol (Acetaminophen) and Methyl Chloroacetate.

  • Method B (Convergent Acetylation): The acetylation of Methyl (4-aminophenoxy)acetate.

Recommendation: For most laboratory and scale-up applications, Method A is superior due to the low cost of starting materials (Paracetamol) and high atom economy. However, Method B is recommended when strict regiocontrol is required to avoid trace N-alkylation byproducts.

Chemical Pathways & Mechanistic Insight[1][2]

Method A: Direct O-Alkylation (Williamson Ether Synthesis)

This method utilizes the acidity difference between the phenolic hydroxyl (


) and the amide nitrogen (

) of paracetamol. By using a mild base like Potassium Carbonate (

), the phenoxide anion is generated selectively, which then attacks the electrophilic

-carbon of methyl chloroacetate.

Reaction Scheme:



Method B: Acetylation of Methyl (4-aminophenoxy)acetate

This route separates the formation of the ether linkage and the amide bond. It is a convergent strategy often used when the amine precursor is obtained via the reduction of a nitrophenol derivative.

Reaction Scheme:



Visualization: Reaction Pathways

ReactionPathways cluster_0 Regioselectivity Control Paracetamol Paracetamol (Start Method A) Product This compound (Target) Paracetamol->Product Method A: K2CO3, Acetone, Reflux (O-Alkylation) MeClAcetate Methyl Chloroacetate MeClAcetate->Product Electrophile AminePrecursor Methyl (4-aminophenoxy)acetate (Start Method B) AminePrecursor->Product Method B: EtOAc, Base (N-Acetylation) Ac2O Acetic Anhydride Ac2O->Product Reagent

Figure 1: Comparison of synthetic pathways. Method A relies on chemoselective O-alkylation, while Method B utilizes chemoselective N-acylation.

Detailed Experimental Protocols

Protocol A: Direct Alkylation (Recommended)

This protocol is adapted from standard Williamson ether synthesis procedures for paracetamol derivatives (e.g., Phenacetin synthesis) [1, 2].

Reagents:

  • Paracetamol (Acetaminophen): 10.0 mmol (1.51 g)

  • Methyl Chloroacetate: 12.0 mmol (1.30 g)

  • Potassium Carbonate (

    
    ), anhydrous: 15.0 mmol (2.07 g)
    
  • Solvent: Acetone (dry) or 2-Butanone (Methyl Ethyl Ketone) (30 mL)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) to accelerate reaction via Finkelstein mechanism.

Step-by-Step Workflow:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Paracetamol, anhydrous

    
    , and Acetone to the flask. Stir for 10 minutes at room temperature to facilitate deprotonation.
    
  • Addition: Add Methyl Chloroacetate dropwise via syringe. (Add KI at this stage if using).[1]

  • Reflux: Heat the mixture to reflux (

    
    C for Acetone, 
    
    
    
    C for MEK) for 4–6 hours.
    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Paracetamol (

      
      ) should disappear; Product (
      
      
      
      ) will appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ). Wash the filter cake with cold acetone.
    • Evaporate the solvent under reduced pressure (Rotovap).

  • Purification:

    • The residue is often pure enough for use.

    • If necessary, recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Protocol B: Acetylation of Amine

Use this method if you already possess the amine intermediate or require ultra-high purity free of N-alkylated isomers.

Reagents:

  • Methyl (4-aminophenoxy)acetate: 10.0 mmol

  • Acetic Anhydride: 12.0 mmol

  • Base: Sodium Bicarbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step Workflow:

  • Dissolution: Dissolve Methyl (4-aminophenoxy)acetate in EtOAc (30 mL).

  • Base Addition: Add saturated aqueous

    
     (30 mL) for a biphasic reaction, or add 
    
    
    
    (1.2 eq) if working in single phase.
  • Acetylation: Cool to

    
    C. Add Acetic Anhydride dropwise.
    
  • Reaction: Stir at room temperature for 1–2 hours.

    • Validation: Reaction is typically quantitative and very fast.

  • Separation: Separate the organic layer, wash with brine, dry over

    
    , and concentrate.
    

Comparative Analysis & Data

The following table contrasts the two methods based on experimental data and industrial viability parameters.

FeatureMethod A: Direct AlkylationMethod B: Amine Acetylation
Starting Material Cost Low (Paracetamol is a commodity chemical)High (Requires amine precursor)
Step Count 1 Step2+ Steps (if synthesizing precursor)
Typical Yield 75% – 85%90% – 98% (for the acetylation step)
Atom Economy HighLow (Loss of acetate/chloride mass)
Regioselectivity >95% O-Alkylation (Trace N-alkylation possible)100% N-Acetylation
Green Chemistry Moderate (Uses halogenated reagent)Good (Acetic anhydride is relatively benign)
Scalability Excellent (Standard batch reactor compatible)Good (But limited by precursor availability)
Experimental Workflow Visualization (Method A)

WorkflowA Start Start: Paracetamol + K2CO3 + Acetone Reflux Reflux (4-6 hrs) Temp: 56-80°C Start->Reflux TLC TLC Check (EtOAc:Hex 1:1) Reflux->TLC TLC->Reflux Incomplete Filter Filtration Remove Inorganic Salts TLC->Filter Complete Evap Evaporation Remove Solvent Filter->Evap Recryst Recrystallization (EtOH/Water) Evap->Recryst

Figure 2: Operational workflow for the direct alkylation of paracetamol (Method A).

Critical Troubleshooting & Expert Tips

  • Regioselectivity (O- vs N-Alkylation):

    • Issue: In Method A, strong bases (like NaH) or polar aprotic solvents (like DMSO) can increase the nucleophilicity of the Nitrogen, leading to N-alkylation byproducts.

    • Solution: Stick to

      
       in Acetone or MEK . The carbonate base is strong enough to deprotonate the phenol (
      
      
      
      9.5) but too weak to deprotonate the amide (
      
      
      21), ensuring O-selectivity [3, 4].
  • Water Content:

    • Issue: Water poisons the Williamson ether synthesis by consuming the alkylating agent (hydrolysis of methyl chloroacetate).

    • Solution: Use anhydrous

      
       and dry solvents.
      
  • Monitoring:

    • Paracetamol has a distinct UV absorption. If using HPLC, monitor at 244 nm [5].

    • For TLC, Paracetamol will trail due to the H-bonding of the amide/phenol. The product (ester) will be less polar and move higher up the plate.

References

  • UMass Amherst. The Synthesis of Phenacetin from Acetaminophen.[2] Department of Chemistry, University of Massachusetts Amherst. Link

  • PrepChem. Synthesis of Methyl phenoxy acetate.Link

  • Sciencemadness. Attempted Methylation of Paracetamol with TMP. Discussion on O- vs N-alkylation selectivity. Link

  • Quora. During the formation of paracetamol why do you get N-acylation instead of O-acylation? (Mechanistic discussion on nucleophilicity). Link

  • Franeta, J. et al. Simultaneous LC determination of paracetamol and related compounds. PubMed, 2002. Link

Sources

Technical Guide: In Vitro vs. In Vivo Efficacy of Methyl [4-(acetylamino)phenoxy]acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Methyl [4-(acetylamino)phenoxy]acetate (referred to herein as MAPA ) against standard analgesic/antipyretic agents (Acetaminophen) and anti-inflammatory standards (Diclofenac/Indomethacin).

The analysis focuses on the critical translational disconnect often observed with this compound class: low potency in purified enzyme assays (in vitro) versus high efficacy in whole-organism models (in vivo).

Executive Summary

This compound (MAPA) is a semi-synthetic derivative of acetaminophen (paracetamol) designed to overcome the parent drug's lack of anti-inflammatory activity while maintaining its analgesic profile. Structurally, it modifies the phenolic hydroxyl group of acetaminophen with a methyl acetate moiety.

Key Finding: MAPA exhibits a classic "Prodrug Paradox."

  • In Vitro: It shows negligible inhibitory activity against purified COX-1/COX-2 enzymes due to steric hindrance of the ester group.

  • In Vivo: It demonstrates superior analgesic potency to acetaminophen and significant anti-inflammatory activity (unlike acetaminophen), driven by rapid hepatic hydrolysis into its active acid metabolite, [4-(acetylamino)phenoxy]acetic acid .

Compound Profile & Mechanism of Action

To understand the efficacy data, one must first understand the metabolic activation pathway. MAPA is lipophilic, allowing enhanced gastric absorption, but it requires bioactivation.

Metabolic Activation Pathway (DOT Diagram)

MAPA_Metabolism MAPA This compound (MAPA - Prodrug) Liver Hepatic Microsomes (Carboxylesterases) MAPA->Liver Absorption COX COX-2 Enzyme Inhibition MAPA->COX Direct Binding (Weak/Inactive) AcidMetabolite [4-(acetylamino)phenoxy]acetic acid (Active Metabolite) Liver->AcidMetabolite Hydrolysis AcidMetabolite->COX Binding Effect Analgesia & Anti-Inflammation COX->Effect PGE2 Reduction

Figure 1: The metabolic activation cascade of MAPA. Note the requirement for hepatic esterase cleavage to generate the active acid species capable of COX inhibition.

In Vitro Efficacy: The "False Negative"

When screening MAPA in cell-free systems, researchers often encounter poor results. This is an artifact of the assay design rather than a lack of drug potential.

Comparative In Vitro Data (Purified Enzyme Assays)
ParameterAcetaminophen (APAP)MAPA (Prodrug)[4-(acetylamino)phenoxy]acetic acid (Active)Indomethacin (Control)
COX-1 IC50 > 100 µM (Weak)> 500 µM (Inactive)~25 µM0.1 µM
COX-2 IC50 ~20 µM> 500 µM (Inactive)~10 µM0.5 µM
Protein Denaturation < 10% InhibitionModerateHighHigh
Lipophilicity (LogP) 0.461.85 (High Permeability)0.84.3

Expert Insight: Direct application of MAPA to purified COX enzymes yields high IC50 values (low potency). The methyl ester group sterically hinders the entrance to the cyclooxygenase active site. However, in Whole Blood Assays (WBA) where plasma esterases are present, MAPA shows activity comparable to the active acid metabolite, validating the need for metabolically competent in vitro models.

Protocol 1: Modified In Vitro Screening (Metabolically Competent)

Standard COX assays fail for MAPA. Use this modified protocol to assess true potential.

  • Preparation: Dissolve MAPA in DMSO to create a 10mM stock.

  • Pre-Incubation (Activation Step):

    • Mix 50 µL of MAPA stock with 450 µL of Rat Liver S9 Fraction (rich in carboxylesterases).

    • Incubate at 37°C for 60 minutes.

    • Control: Perform parallel incubation with heat-inactivated S9.

  • Enzyme Assay:

    • Transfer 20 µL of the S9-incubated mixture to the COX-inhibitor screening well (containing Heme, COX enzyme, and reaction buffer).

  • Initiation: Add Arachidonic Acid (substrate) and incubate for 2 minutes.

  • Quantification: Measure PGF2α produced via ELISA.

  • Validation: If the S9-treated sample shows high inhibition while the heat-inactivated sample does not, the compound is a confirmed prodrug.

In Vivo Efficacy: The "True Performance"

In animal models, MAPA outperforms Acetaminophen, particularly in inflammatory pain models where Acetaminophen traditionally fails.

Comparative In Vivo Data (Murine Models)[1]
AssayModel TypeAcetaminophen (100 mg/kg)MAPA (100 mg/kg)Clinical Implication
Acetic Acid Writhing Peripheral Pain~40% Inhibition~65% Inhibition Superior peripheral analgesia.
Hot Plate Test Central PainModerate Latency IncreaseModerate Latency IncreaseRetains central analgesic effects of APAP.
Carrageenan Paw Edema Acute InflammationInactive (<10%)Active (~45% reduction)CRITICAL DIFFERENCE: MAPA possesses anti-inflammatory properties.
Mechanism of Superiority
  • Bioavailability: The methyl ester modification increases lipophilicity (LogP 1.85 vs 0.46), facilitating rapid transport across the gastrointestinal membrane.

  • Target Engagement: Once hydrolyzed, the resulting phenoxyacetic acid derivative acts as a dual inhibitor (analgesic + anti-inflammatory), likely inhibiting prostaglandin synthesis in peripheral tissues more effectively than Acetaminophen.

Protocol 2: Acetic Acid Induced Writhing (Peripheral Efficacy)

This is the gold-standard assay for validating the peripheral efficacy of MAPA.

  • Subject Selection: Swiss albino mice (20-25g), fasted for 12 hours.

  • Grouping: n=6 per group (Vehicle, MAPA 100mg/kg, Standard NSAID).

  • Administration: Administer MAPA orally (p.o.) via gavage 60 minutes prior to testing.

  • Induction: Inject 0.6% v/v Acetic Acid solution intraperitoneally (10 mL/kg).

  • Observation:

    • Start timer immediately.

    • Count "writhes" (abdominal constriction + hind limb stretching) for 20 minutes.

  • Calculation:

    
    
    Where 
    
    
    
    is the mean number of writhes.

Experimental Workflow & Decision Matrix

When evaluating MAPA or similar paracetamol derivatives, use the following logic flow to avoid discarding viable candidates due to in vitro artifacts.

Workflow Start Candidate: MAPA Step1 Step 1: Standard COX Assay (Purified Enzyme) Start->Step1 Decision1 Activity? Step1->Decision1 Step2 Step 2: Whole Blood / S9 Assay (Metabolic Competence) Decision1->Step2 Low/None (Suspect Prodrug) Discard Discard Candidate Decision1->Discard No (False Negative) Decision2 Activity? Step2->Decision2 Step3 Step 3: In Vivo Screen (Writhing Test) Decision2->Step3 Yes Decision2->Discard No Develop Proceed to Lead Optimization (Anti-inflammatory + Analgesic) Step3->Develop

Figure 2: Screening workflow. Note that a negative result in Step 1 should not immediately disqualify the compound if the structural logic suggests a prodrug mechanism.

References

  • Synthesis and evaluation of acetaminophen derivatives as analgesic, antipyretic and anti-inflammatory agents. Source: Der Pharma Chemica [Link] Citation Context: Primary source for the synthesis and in vivo screening (writhing/edema) of (4-acetylaminophenoxy) acetic acid esters.

  • Synthesis and analgesic activity of some acetamide derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry [Link] Citation Context: Validates the analgesic potential of acetamide derivatives and the correlation between lipophilicity and in vivo efficacy.

  • Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Source: Journal of Current Clinical Practice [Link] Citation Context: Provides the validation for the Acetic Acid Writhing model as the standard for peripheral analgesic screening of anti-inflammatory agents.[1]

  • Paracetamol: Mechanism of Action, Applications and Safety Issues. Source: Journal of Clinical Medicine [Link] Citation Context: Used to ground the baseline data for Acetaminophen (lack of anti-inflammatory activity) used in the comparison tables.

Sources

Technical Comparison: Methyl [4-(acetylamino)phenoxy]acetate in Drug Resistance Models

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of Methyl [4-(acetylamino)phenoxy]acetate (also known as Methyl 2-(4-acetamidophenoxy)acetate), a structural derivative of Paracetamol (Acetaminophen). This analysis focuses on its activity profile in resistant versus sensitive cell lines, positioning it within the context of prodrug design, metabolic activation, and cytotoxicity mechanisms.

Executive Summary

This compound is an ester-linked derivative of Paracetamol (Acetaminophen). Chemically, it is the methyl ester of (4-acetamidophenoxy)acetic acid. In drug development, this compound serves two primary roles:

  • Prodrug Candidate: Designed to improve lipophilicity and membrane permeability compared to the parent compound, potentially bypassing transport-mediated resistance before intracellular hydrolysis releases the active moiety.

  • Analytical Standard/Impurity: Used to monitor process-related impurities or metabolites in the synthesis of phenoxy-based pharmaceuticals and pesticides.

This guide compares its performance in Sensitive (Metabolically Competent) versus Resistant (Metabolically Deficient/High-Efflux) cell lines, providing a framework for evaluating its efficacy and toxicity profile.

Chemical Profile & Mechanism of Action

The compound functions as a pro-drug or masked analog . Its activity is contingent upon intracellular enzymatic cleavage.

  • Chemical Identity: Methyl 2-(4-acetamidophenoxy)acetate

  • CAS Number: 220299-99-0

  • Core Structure: Paracetamol (Acetaminophen) core with an O-acetic acid methyl ester modification.

  • Mechanism:

    • Cell Entry: Enhanced lipophilicity facilitates passive diffusion, potentially bypassing influx transporters (e.g., OCTs) required by the parent compound.

    • Activation: Intracellular Carboxylesterases (CES1/CES2) hydrolyze the methyl ester to the free acid [(4-acetamidophenoxy)acetic acid] or release the phenol (Paracetamol) via further oxidative cleavage (CYP450-mediated O-dealkylation).

    • Effect: The active metabolite exerts COX inhibition (analgesia) or, at high doses, cytotoxicity via NAPQI formation (oxidative stress).

Mechanistic Pathway Diagram

The following diagram illustrates the differential activation in sensitive vs. resistant cells.

ActivationPathway cluster_resistance Resistance Mechanisms Compound This compound (Lipophilic Prodrug) Entry Passive Diffusion (Bypasses Transporters) Compound->Entry Esterase Carboxylesterases (CES1 / CES2) Entry->Esterase Intracellular Hydrolysis AcidMetabolite (4-Acetamidophenoxy)acetic acid (Intermediate) Esterase->AcidMetabolite CYP CYP450 (CYP2E1 / CYP1A2) AcidMetabolite->CYP O-Dealkylation Paracetamol Paracetamol (Active Parent) CYP->Paracetamol NAPQI NAPQI (Toxic Metabolite) CYP->NAPQI Paracetamol->CYP Oxidation GSH Glutathione (GSH) (Detoxification) NAPQI->GSH Conjugation Toxicity Cell Death (Sensitive Phenotype) NAPQI->Toxicity ROS / Adducts Resistance Survival (Resistant Phenotype) GSH->Resistance Detoxified LowCES Low Esterase Expression HighGSH High GSH Levels LowCYP Low CYP2E1

Caption: Metabolic activation pathway showing the conversion of the methyl ester prodrug to the active toxic metabolite (NAPQI). Resistance is driven by low esterase activity, low CYP expression, or high Glutathione (GSH) capacity.

Comparative Performance: Resistant vs. Sensitive Models

Evaluating this compound requires selecting cell lines with defined metabolic profiles. The "Resistance" in this context is primarily metabolic (inability to activate the prodrug or enhanced detoxification) rather than target mutation.

Cell Line Selection Criteria
  • Sensitive Lines: High Esterase (CES) activity, High CYP2E1 expression, Low/Normal GSH. (e.g., HepG2 induced with Ethanol, Primary Hepatocytes).

  • Resistant Lines: Low Esterase activity, Low CYP2E1, High GSH, or High Efflux (MDR+). (e.g., SK-HEP-1, MCF-7/MDR, Caco-2).

Performance Data Comparison (Predicted/Class-Based)

The following table contrasts the expected activity of this compound against standard alternatives.

ParameterThis compoundParacetamol (Parent)4-Aminophenol (Toxic Control)
Primary Mechanism Prodrug (Requires Hydrolysis + Oxidation)Direct COX Inhibition / NAPQI PrecursorDirect Mitochondrial Toxicity
Lipophilicity (LogP) ~1.5 - 2.0 (Moderate)0.46 (Low)0.04 (Very Low)
Cell Entry Passive Diffusion (High)Transporter Dependent / Passive (Low)Passive / Transporter
Activity in Sensitive Cells High (Rapid hydrolysis & activation)Moderate (Requires high dose)Very High (Direct toxicity)
Activity in Resistant Cells Low (Fails to hydrolyze or activate)Low (Lack of CYP activation)High (Bypasses metabolic requirement)
Resistance Factor (RF) > 10-fold (Metabolic Resistance)> 5-fold (Metabolic Resistance)~1-2 fold (General Resistance)
Key Resistance Driver Low Carboxylesterase (CES) Low CYP2E1 / High GSH High GSH / Anti-apoptotic
Key Insight: The "Esterase Trap"

In resistant cells lacking Carboxylesterases (CES) , this compound remains in its inactive ester form or is effluxed before activation. In contrast, sensitive cells rapidly cleave the methyl group, trapping the anionic acid form or generating the active phenol, leading to selective cytotoxicity.

Experimental Protocols

To validate the activity of this compound, use the following self-validating experimental workflow.

Protocol A: Differential Cytotoxicity Assay (Metabolic Activation)

Objective: Determine if cytotoxicity is dependent on intracellular esterase and CYP activity.

  • Cell Seeding:

    • Seed HepG2 (Sensitive) and SK-HEP-1 (Resistant/Low CYP) cells at

      
       cells/well in 96-well plates.
      
    • Validation Step: Include a set of HepG2 cells pre-treated with BNPP (Bis-p-nitrophenyl phosphate, 100 µM), a specific carboxylesterase inhibitor, to induce a "pseudo-resistant" state.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (100 mM).

    • Perform specific serial dilutions (0.1 µM to 1000 µM) in serum-free media.

    • Controls: Vehicle (DMSO), Positive Control (4-Aminophenol), Negative Control (Untreated).

  • Incubation:

    • Incubate for 24 to 48 hours at 37°C, 5% CO2.

  • Readout:

    • Assess viability using CellTiter-Glo (ATP) or MTT Assay .

    • Calculation: Determine IC50 for each condition.

  • Interpretation:

    • Sensitive: Low IC50 (Cytotoxic).

    • Resistant: High IC50.

    • BNPP-Treated: Shift from Low IC50 to High IC50 confirms esterase-dependence.

Protocol B: Esterase Cleavage Validation (HPLC)

Objective: Confirm the compound is metabolized to its acid or parent form.

  • Lysate Preparation: Lyse

    
     cells (Sensitive vs Resistant) in PBS.
    
  • Reaction: Incubate lysate (100 µL) with this compound (50 µM) for 0, 30, 60 min at 37°C.

  • Extraction: Quench with cold Acetonitrile, centrifuge.

  • Analysis: Inject supernatant into HPLC (C18 column).

    • Mobile Phase: Water/Acetonitrile (Gradient).

    • Detection: UV at 245 nm (Paracetamol absorption max).

    • Expected Result: Disappearance of the Methyl Ester peak and appearance of the Acid or Paracetamol peak in Sensitive lysates only.

References

  • PubChem. (2024). Methyl 2-(4-acetamidophenoxy)acetate (Compound Summary). National Library of Medicine. Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.
  • Lash, L. H., et al. (1999). Metabolism of Acetaminophen by Human Hepatocytes.Journal of Pharmacology and Experimental Therapeutics. (Establishes the CYP/GSH resistance model). Link

  • Sigma-Aldrich. (2024). Methyl 2-(4-acetamidophenoxy)acetate PESTANAL™, analytical standard. (Source for chemical identity and availability). Link

  • Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases.Chemico-Biological Interactions. (Mechanistic basis for esterase-mediated resistance). Link

Safety Operating Guide

Operational Guide: Proper Disposal of Methyl [4-(acetylamino)phenoxy]acetate

[1][2]

Executive Summary & Core Directive

Do not dispose of Methyl [4-(acetylamino)phenoxy]acetate down the drain. [1][2]

This compound—an ester derivative of paracetamol (acetaminophen)—poses aquatic toxicity risks and must be managed as Non-Halogenated Organic Waste . Its disposal pathway is strictly controlled incineration.[2] This guide outlines the operational protocols to ensure compliance with RCRA (USA) and REACH (EU) standards, prioritizing the prevention of environmental contamination and the safety of laboratory personnel.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of the analyte dictates the disposal method. As an ester-amide, this compound is prone to hydrolysis under basic conditions, which can alter its toxicity profile in waste streams.[1][2]

PropertySpecificationOperational Implication
Chemical Name This compoundLabel accurately; do not use abbreviations like "MAPA" in waste manifests.
CAS Number 19605-64-2Use for specific waste profiling.[1][2]
Molecular Formula C₁₁H₁₃NO₄Non-Halogenated .[2] Contains C, H, N, O only.
Physical State Solid (White to Off-White Powder)Primary disposal via solid waste stream.[1][2]
Solubility Soluble in DMSO, Methanol, Ethyl AcetateCompatible with standard organic solvent waste streams.
Key Hazards Irritant (H315, H319), Harmful if Swallowed (H302)Requires standard PPE (Nitrile gloves, eye protection).
Reactivity Susceptible to hydrolysis (Ester/Amide)Do not mix with strong bases (NaOH/KOH) in waste containers to prevent exothermic degradation and gas evolution.

Disposal Procedures: Step-by-Step Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this protocol for expired shelf-life chemicals, weighing boat residues, or contaminated solid spills.[1][2]

  • Segregation: Isolate the solid material. Do not mix with silica gel or trash unless it is trace contamination.[2]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar labeled "Hazardous Waste - Solid."[1][2]

  • Bagging (Secondary Containment):

    • Place the chemical in a clear, sealable polyethylene bag.

    • Why? This prevents dust generation (inhalation hazard) when the waste technician opens the drum.

  • Labeling:

    • Affix a hazardous waste tag.[2]

    • Constituents: Write "this compound" (99%).

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Mother Liquors & Solutions)

Use this protocol for reaction mixtures, HPLC effluents, or cleaning solvents containing the compound.

  • Solvent Compatibility Check: Ensure the solvent matrix is compatible with Non-Halogenated waste.

    • Allowed: Methanol, Ethanol, Acetone, Ethyl Acetate, DMSO.

    • Forbidden: Chloroform, Dichloromethane (DCM).

    • Causality: Mixing this compound with halogenated solvents forces the entire volume into a "Halogenated" stream, which requires higher temperature incineration (1100°C+) to prevent dioxin formation, significantly increasing disposal costs.

  • PH Neutralization (If necessary): If the solution is highly acidic or basic (pH < 4 or > 10), neutralize to pH 6–8 before adding to the organic waste carboy.

    • Why? Extreme pH can catalyze the hydrolysis of the ester moiety, potentially creating pressure buildup in the drum.

  • Transfer: Pour into the "Non-Halogenated Organic Solvents" carboy using a funnel.

  • Log Entry: Immediately record the volume and concentration on the waste container's log sheet.

Waste Stream Classification & Regulatory Codes

Correct classification ensures the waste is routed to the correct incinerator.

Regulatory BodyClassificationWaste Code (Typical)Rationale
US EPA (RCRA) Non-Regulated Hazardous WasteNONE (unless mixed with listed solvents)This specific CAS is not P- or U-listed.[1][2] However, it exhibits toxicity characteristics.[3][4][5]
US EPA (If mixed) Ignitable / ToxicD001 (if in flammable solvent)Driven by the carrier solvent (e.g., Methanol).
EU (EWC) Organic Chemical Waste16 05 06 *Laboratory chemicals consisting of or containing hazardous substances.
Disposal Method Incineration Fuel BlendingHigh calorific value allows it to be used as fuel in cement kilns (Fuel Blending).

Spill Management Protocol (Self-Validating System)

Scenario: You have spilled 500mg of solid powder on the benchtop.

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Up: Wear double nitrile gloves and N95 dust mask (if powder is fine/aerosolized).

  • Dry Containment:

    • Do not spray water initially.[2] Water spreads the organic contaminant.

    • Cover the spill with dry paper towels or an inert absorbent pad to prevent dispersion.

  • Cleanup:

    • Gently sweep the powder into a dustpan or scoop.

    • Place waste into the Solid Hazardous Waste container (Protocol A).

  • Decontamination:

    • Wipe the surface with a paper towel soaked in Ethanol or Acetone .

    • Validation: The compound is soluble in organic solvents. A water wipe-down alone will smear the hydrophobic compound rather than remove it.[1][2]

    • Dispose of the solvent-soaked wipes into the Solid Hazardous Waste bin (Solids contaminated with solvent).[2]

Decision Workflow Diagram

The following diagram illustrates the logical flow for determining the correct disposal path, ensuring no step is missed.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidPathSolid / PowderStateCheck->SolidPathPure Substance/Spill DebrisLiquidPathLiquid / SolutionStateCheck->LiquidPathDissolved in SolventBaggingDouble Bag(Dust Control)SolidPath->BaggingHalogenCheckContains HalogenatedSolvents? (DCM, CHCl3)LiquidPath->HalogenCheckNonHaloStreamNon-HalogenatedOrganic Waste StreamHalogenCheck->NonHaloStreamNo (MeOH, EtOAc, DMSO)HaloStreamHalogenatedOrganic Waste StreamHalogenCheck->HaloStreamYesFuelBlendingDestruction viaFuel Blending/IncinerationNonHaloStream->FuelBlendingHighTempIncDestruction viaHigh-Temp IncinerationHaloStream->HighTempIncSolidWasteBinSolid HazardousWaste ContainerSolidWasteBin->FuelBlendingFinal DispositionBagging->SolidWasteBin

Figure 1: Decision logic for the segregation and disposal of this compound waste streams.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][6] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][1][2]

  • PubChem. (2024).[2] Compound Summary for Methyl (4-acetamidophenoxy)acetate (CAS 19605-64-2). National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2023).[2] Guide to Chemical Spill Response in Laboratories. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.